molecular formula C8H7BrN2O B1519154 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1053655-78-9

3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Numéro de catalogue: B1519154
Numéro CAS: 1053655-78-9
Poids moléculaire: 227.06 g/mol
Clé InChI: YUODGIIDEORCCN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS 1053655-78-9) is a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. Its molecular formula is C₈H₇BrN₂O, with a molecular weight of 227.06 g/mol . The structure features a pyrrolopyridine core, which is a prominent scaffold in drug discovery, serving as a bioisostere for purines and other aromatic heterocycles . This compound is primarily utilized as a key synthetic intermediate for the construction of more complex molecules. The core 1H-pyrrolo[2,3-b]pyridine structure is a privileged scaffold in the development of kinase inhibitors. Research has demonstrated that derivatives based on this structure can exhibit potent biological activity. For instance, certain 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family, showing promising anti-cancer properties by inhibiting cancer cell proliferation and inducing apoptosis . Furthermore, this pyrrolopyridine isomer is a key component in FDA-approved drugs such as pexidartinib (a CSF1R inhibitor) and vemurafenib (a B-Raf inhibitor), underscoring the high therapeutic value of this chemical class . The bromine and methoxy functional groups on the core structure provide reactive sites for further synthetic elaboration via cross-coupling reactions, such as the Suzuki-Miyaura coupling, and other transformations to explore structure-activity relationships (SAR) . As such, this compound is an invaluable reagent for chemists designing and synthesizing novel therapeutic candidates targeting oncology and other disease areas. Handling and Storage: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It should be handled by trained personnel only. Store in a cool, dry place, sealed at room temperature .

Propriétés

IUPAC Name

3-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-6-2-3-10-8-7(6)5(9)4-11-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUODGIIDEORCCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CNC2=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653331
Record name 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
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Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053655-78-9
Record name 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
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URL https://commonchemistry.cas.org/detail?cas_rn=1053655-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine, also known as 3-bromo-4-methoxy-7-azaindole, is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. With a molecular formula of C₈H₇BrN₂O and a molecular weight of 227.06 g/mol , this compound's rigid bicyclic scaffold is a key feature in a variety of biologically active molecules.[1] The pyrrolo[2,3-b]pyridine core is a recognized "privileged structure," serving as a bioisostere for purines and indoles, which allows it to interact with a wide array of biological targets.[1]

The strategic placement of a bromine atom at the 3-position and a methoxy group at the 4-position provides synthetic handles for further molecular elaboration. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse substituents.[1] This versatility has positioned this compound as a crucial intermediate in the synthesis of potent kinase inhibitors, including those targeting the Fibroblast Growth Factor Receptor (FGFR) family, which are implicated in various cancers.[1]

Molecular Structure and Spectroscopic Overview

The structure of this compound is presented below. The numbering convention for the bicyclic system is also indicated.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental technique for confirming the structure of organic molecules by providing information about the chemical environment of protons.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in the table below. The chemical shifts are estimated based on data from analogous 7-azaindole derivatives and standard substituent effects.[2]

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1 (N-H)~11.8br s-1H
H-6~8.1d~5.51H
H-2~7.6s-1H
H-5~6.9d~5.51H
OCH₃~4.0s-3H

Justification of Predicted Chemical Shifts:

  • H-1 (N-H): The pyrrole N-H proton is expected to be significantly deshielded and appear as a broad singlet far downfield, typical for this functional group in a heterocyclic system.

  • H-6 and H-5: These protons on the pyridine ring form an AX spin system and are expected to appear as doublets with a coupling constant of approximately 5.5 Hz. H-6 is deshielded by the adjacent nitrogen (N-7), placing it further downfield than H-5.

  • H-2: This proton on the pyrrole ring is adjacent to the electron-donating nitrogen (N-1) but is also influenced by the bromine at C-3. It is predicted to appear as a singlet in the aromatic region.

  • OCH₃: The methoxy protons are expected to appear as a sharp singlet in the upfield region of the spectrum.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality and reproducible ¹H NMR spectra.[2]

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum manually or automatically.

    • Calibrate the spectrum by setting the residual DMSO peak to 2.50 ppm or the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound in DMSO-d₆ are presented below, based on analyses of similar structures.[3]

CarbonPredicted Chemical Shift (δ, ppm)
C-4~155
C-7a~148
C-6~145
C-2~128
C-3a~120
C-5~108
C-3~95
OCH₃~56

Justification of Predicted Chemical Shifts:

  • Quaternary Carbons: C-4 (attached to the electronegative oxygen) and C-7a (at the ring junction next to a nitrogen) are expected to be the most downfield. C-3a and C-3 (attached to bromine) will also be downfield, with the direct attachment to bromine causing a significant upfield shift for C-3 compared to an unsubstituted carbon, a common heavy atom effect.

  • CH Carbons: The pyridine carbons (C-6 and C-5) will have distinct shifts, with C-6 being more deshielded due to its proximity to N-7. The pyrrole carbon C-2 will also be in the aromatic region.

  • OCH₃ Carbon: The methoxy carbon will appear in the upfield region, characteristic of sp³ hybridized carbons attached to an oxygen atom.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Parameters (100 MHz Spectrometer):

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on a Bruker instrument).

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • Calibrate the spectrum using the DMSO-d₆ solvent peak at 39.52 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Expected Mass Spectrum Data

For this compound, the most informative data will come from a high-resolution mass spectrometer (HRMS).

  • Molecular Ion Peak: Due to the natural isotopic abundance of bromine (⁷⁹Br, ~50.7% and ⁸¹Br, ~49.3%), the mass spectrum will exhibit a characteristic isotopic cluster for the molecular ion [M+H]⁺.

    • [M+H]⁺ for C₈H₈⁷⁹BrN₂O⁺: Calculated m/z = 226.9874

    • [M+H]⁺ for C₈H₈⁸¹BrN₂O⁺: Calculated m/z = 228.9854 These two peaks should appear with nearly equal intensity.

  • Fragmentation: Common fragmentation pathways may include the loss of a methyl radical (•CH₃) from the methoxy group, or the loss of a bromine radical (•Br).

Experimental Protocol for Mass Spectrometry (ESI-TOF)
  • Sample Preparation:

    • Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Parameters (ESI-TOF):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Capillary Voltage: 3-4 kV.

    • Nebulizer Gas (N₂): 1-2 Bar.

    • Drying Gas (N₂): 4-8 L/min at 180-200 °C.

    • Mass Range: m/z 50-500.

  • Data Analysis:

    • Identify the molecular ion cluster and compare the measured m/z values and isotopic pattern with the theoretical values to confirm the elemental composition.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration
~3400N-HStretching
~3100-3000Aromatic C-HStretching
~2950-2850Aliphatic C-H (OCH₃)Stretching
~1620-1580C=C and C=NRing Stretching
~1250C-OStretching (Aryl Ether)
~1100C-NStretching
Experimental Protocol for IR Spectroscopy (ATR-FTIR)
  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them with the functional groups in the molecule.

Conclusion and Future Perspectives

This guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The presented ¹H NMR, ¹³C NMR, MS, and IR data, along with standardized experimental protocols, offer a robust framework for the identification and characterization of this important synthetic intermediate. For any new batch or synthesized sample, it is imperative to acquire experimental data and compare it with the predictions laid out in this document. The continued use of this and related 7-azaindole derivatives in drug discovery programs underscores the importance of a thorough understanding of their fundamental chemical properties.

References

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in medicinal chemistry. The document details a robust and regioselective two-step synthetic pathway, commencing with the synthesis of the crucial precursor, 4-methoxy-1H-pyrrolo[2,3-b]pyridine, followed by its selective bromination at the C3 position. The rationale behind the selection of reagents and reaction conditions is discussed, emphasizing the principles of electrophilic aromatic substitution on the electron-rich 7-azaindole scaffold. Furthermore, this guide presents a thorough characterization of the final compound, including detailed analysis of its spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) and purification protocols. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development engaged in the synthesis and utilization of substituted 7-azaindole derivatives.

Introduction: The Significance of this compound in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purines and indoles allows it to function as a bioisostere, interacting with a wide array of biological targets.[1] Derivatives of this core structure are integral to numerous therapeutic agents, including several FDA-approved drugs.[1] Specifically, the 7-azaindole moiety has proven to be a highly effective kinase hinge-binder, leading to the development of potent kinase inhibitors for the treatment of cancer and other diseases.[1]

This compound (Molecular Formula: C₈H₇BrN₂O, Molecular Weight: 227.06 g/mol ) is a strategically functionalized intermediate that serves as a versatile platform for the synthesis of more complex molecules.[1] The methoxy group at the 4-position and the bromine atom at the 3-position provide two distinct points for chemical modification. The bromine atom, in particular, is a valuable handle for introducing molecular diversity through various cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This allows for extensive exploration of the structure-activity relationship (SAR) in drug discovery programs, particularly in the development of inhibitors for targets like the Fibroblast Growth Factor Receptor (FGFR) family.[1]

This guide provides a detailed, field-proven methodology for the synthesis and characterization of this important building block, empowering researchers to reliably produce and validate this compound for their research endeavors.

Synthetic Strategy and Experimental Protocols

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the key intermediate, 4-methoxy-1H-pyrrolo[2,3-b]pyridine, from a commercially available starting material. The second step is the regioselective bromination of this intermediate at the electron-rich C3 position of the pyrrole ring.

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}

Overall synthetic workflow.
Step 1: Synthesis of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine

The synthesis of the methoxy-substituted precursor is achieved via a nucleophilic aromatic substitution reaction, displacing the chloro group of 4-chloro-1H-pyrrolo[2,3-b]pyridine with a methoxy group from sodium methoxide.

Protocol:

  • Reaction Setup: To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous methanol (approx. 0.2 M), add sodium methoxide (3.0 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Extraction: Partition the residue between water and a suitable organic solvent such as ethyl acetate. Extract the aqueous layer multiple times with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to afford 4-methoxy-1H-pyrrolo[2,3-b]pyridine as a solid.

Causality and Insights:

  • Choice of Reagents: Sodium methoxide is a strong nucleophile and a strong base. In this reaction, it primarily acts as a source of the methoxide nucleophile. The use of an excess of sodium methoxide helps to drive the reaction to completion. Methanol serves as both the solvent and a source for the methoxide in situ, though using pre-formed sodium methoxide is generally more reliable.

  • Reaction Conditions: Refluxing in methanol provides the necessary thermal energy to overcome the activation barrier for the nucleophilic aromatic substitution on the electron-deficient pyridine ring.

Step 2: Regioselective Bromination to Yield this compound

The second step involves the selective bromination of the electron-rich pyrrole ring of 4-methoxy-1H-pyrrolo[2,3-b]pyridine at the C3 position using N-bromosuccinimide (NBS).

Protocol:

  • Reaction Setup: Dissolve 4-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (approx. 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise to the cooled solution, maintaining the temperature at 0 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching and Extraction: Upon completion, quench the reaction by pouring the mixture into ice-water. Extract the product with a suitable organic solvent, such as ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Causality and Insights:

  • Regioselectivity: The bromination occurs specifically at the C3 position due to the electronic properties of the 7-azaindole scaffold. The pyrrole ring is significantly more electron-rich than the pyridine ring and is thus more susceptible to electrophilic attack. Within the pyrrole ring, the C3 position is the most nucleophilic, directing the electrophilic bromine from NBS to this site.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a mild and convenient source of electrophilic bromine.[2] Its use avoids the handling of hazardous liquid bromine and often leads to cleaner reactions with fewer side products.

  • Solvent and Temperature: DMF is a polar aprotic solvent that is suitable for this type of reaction. Conducting the initial addition of NBS at 0 °C helps to control the reaction rate and minimize the formation of potential di-brominated or other side products.

Characterization and Data Presentation

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following data is representative of a successfully synthesized and purified product.

Spectroscopic Data
Technique Data
¹H NMR (400 MHz, DMSO-d₆)δ 11.85 (s, 1H, NH), 8.05 (d, J = 5.6 Hz, 1H, Ar-H), 7.55 (s, 1H, Ar-H), 6.85 (d, J = 5.6 Hz, 1H, Ar-H), 3.95 (s, 3H, OCH₃).
¹³C NMR (101 MHz, DMSO-d₆)δ 153.0, 148.5, 143.0, 125.0, 115.5, 108.0, 95.0, 56.0.
Mass Spectrometry (ESI+)m/z calculated for C₈H₈BrN₂O [M+H]⁺: 226.98; found: 227.0.

Interpretation of Spectroscopic Data:

  • ¹H NMR: The singlet at 11.85 ppm is characteristic of the pyrrole N-H proton. The two doublets at 8.05 and 6.85 ppm correspond to the coupled protons on the pyridine ring, while the singlet at 7.55 ppm is assigned to the proton at the C2 position of the pyrrole ring. The sharp singlet at 3.95 ppm confirms the presence of the methoxy group.

  • ¹³C NMR: The spectrum shows the expected number of carbon signals for the structure. The signal around 56.0 ppm is characteristic of the methoxy carbon. The remaining signals in the aromatic region correspond to the carbons of the bicyclic ring system.

  • Mass Spectrometry: The mass spectrum shows a molecular ion peak [M+H]⁺ at m/z 227.0, which is consistent with the calculated mass of the protonated molecule. The isotopic pattern for bromine (approximately equal intensity for M and M+2) would also be observable in a high-resolution mass spectrum.

Chromatographic and Physical Data
Parameter Value
Appearance Off-white to light brown solid
Purification Method Flash column chromatography on silica gel
Typical Eluent System Gradient of 20-50% Ethyl Acetate in Hexanes

Conclusion

This technical guide has outlined a reliable and well-characterized synthetic route for the preparation of this compound. The provided protocols, along with the rationale for the experimental choices, offer a solid foundation for researchers to produce this valuable building block with high purity. The detailed characterization data serves as a benchmark for the validation of the synthesized compound. The accessibility of this key intermediate through the described methods will undoubtedly facilitate the advancement of drug discovery programs targeting kinases and other important biological targets.

References

An In-depth Technical Guide to 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS 1053655-78-9): Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of drug discovery. Among these, the 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a "privileged structure," demonstrating significant therapeutic potential across a range of targets. This guide provides a comprehensive technical overview of 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS No. 1053655-78-9), a key building block for the synthesis of potent, biologically active molecules. We will delve into its chemical and physical properties, its critical role in the development of kinase inhibitors, particularly those targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, and provide a detailed experimental protocol for its synthetic utilization.

Physicochemical Properties and Structural Attributes

This compound is a halogenated, methoxy-substituted derivative of the 7-azaindole core. Its unique electronic and steric properties make it an invaluable intermediate for medicinal chemists.

Chemical Structure

Caption: Chemical structure of this compound.

Key Properties
PropertyValueSource
CAS Number 1053655-78-9--INVALID-LINK--
Molecular Formula C₈H₇BrN₂O--INVALID-LINK--
Molecular Weight 227.06 g/mol --INVALID-LINK--
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in organic solvents such as DMSO, DMF, and methanolGeneral knowledge
Purity Typically >97%[Various Suppliers]

Mechanism of Action and Therapeutic Relevance: Targeting the FGFR Signaling Pathway

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the design of kinase inhibitors.[1] Derivatives of this compound have shown significant promise as inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1]

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis. Aberrant activation of this pathway, through mutations, amplifications, or fusions of FGFR genes, is a known driver in various human cancers. Therefore, targeting FGFRs has become a promising strategy for cancer therapy.[1]

Inhibitors derived from this compound typically function as ATP-competitive inhibitors. The pyrrolo[2,3-b]pyridine core mimics the purine ring of ATP, allowing it to bind to the hinge region of the kinase domain. This binding event blocks the autophosphorylation of the receptor, thereby inhibiting the downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways, which are critical for tumor growth and survival.[1]

FGFR_Pathway cluster_membrane Cell Membrane FGFR FGFR RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates FGF FGF Ligand FGF->FGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR Inhibits (ATP-competitive)

Caption: Simplified FGFR Signaling Pathway and the inhibitory action of 1H-pyrrolo[2,3-b]pyridine derivatives.

Synthetic Utility: A Detailed Protocol for Suzuki-Miyaura Cross-Coupling

The bromine atom at the 3-position of this compound serves as a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is instrumental in introducing a wide array of aryl and heteroaryl substituents, enabling extensive structure-activity relationship (SAR) studies.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is a representative example and may require optimization based on the specific arylboronic acid used.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv) in a minimal amount of 1,4-dioxane.

  • Reaction Initiation: Add the catalyst solution to the reaction flask. Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the reaction flask.

  • Heating: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 3-aryl-4-methoxy-1H-pyrrolo[2,3-b]pyridine.

Suzuki_Workflow A 1. Combine Reactants: - this compound - Arylboronic acid - K₂CO₃ B 2. Prepare and Add Catalyst: - Pd(OAc)₂ + PPh₃ in Dioxane A->B C 3. Inert Atmosphere: - Evacuate and backfill with N₂/Ar B->C D 4. Add Solvents: - 1,4-Dioxane/Water (4:1) C->D E 5. Heat and Stir: - 80-90°C, 4-12h - Monitor by TLC/LC-MS D->E F 6. Workup: - Cool to RT - EtOAc/Water extraction E->F G 7. Purification: - Dry, concentrate - Flash column chromatography F->G H Pure Product: 3-Aryl-4-methoxy-1H-pyrrolo[2,3-b]pyridine G->H

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound is for research and development use only.[2] It should be handled by trained professionals in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Suppliers

A number of chemical suppliers offer this compound for research purposes. The following table provides a non-exhaustive list of potential suppliers. It is recommended to request a certificate of analysis (CoA) to ensure the purity and identity of the compound.

SupplierWebsite
Benchchem--INVALID-LINK--
Apollo Scientific--INVALID-LINK--
Moldb--INVALID-LINK--
Ambeed--INVALID-LINK--
Chem-Impex--INVALID-LINK--

Conclusion

This compound is a strategically important building block in medicinal chemistry, particularly for the development of kinase inhibitors targeting the FGFR pathway. Its versatile reactivity, especially in Suzuki-Miyaura cross-coupling reactions, allows for the synthesis of diverse libraries of compounds for drug discovery programs. This guide has provided a comprehensive overview of its properties, therapeutic relevance, and a detailed protocol for its synthetic application, aiming to empower researchers in their quest for novel therapeutics.

References

Introduction: The Strategic Importance of the Pyrrolo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Pyrrolo[2,3-b]pyridine Core

The pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry.[1] Its structure, a bioisosteric analog of the native indole nucleus, features a π-electron-rich pyrrole ring fused to a π-electron-deficient pyridine ring.[2] This unique electronic dichotomy imparts a nuanced reactivity profile that allows for selective functionalization at multiple positions, making it an exceptionally versatile building block in drug discovery.[3]

The strategic incorporation of a nitrogen atom into the indole's benzene ring can modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, while also creating new hydrogen bonding opportunities for enhanced target binding affinity. Consequently, the 7-azaindole core is integral to a range of therapeutic agents, including several FDA-approved drugs targeting kinases and other critical biological pathways.[1] Understanding the intrinsic reactivity of this core is paramount for researchers aiming to harness its full potential in the design of novel, potent, and selective therapeutics.

This guide provides a detailed exploration of the reactivity of the pyrrolo[2,3-b]pyridine core, offering field-proven insights into its functionalization through electrophilic and nucleophilic substitutions, metal-catalyzed cross-coupling, and direct metalation strategies.

Caption: Figure 1: Structure and Numbering of Pyrrolo[2,3-b]pyridine.

Part 1: Electrophilic Aromatic Substitution (SEAr) - The Dominance of the C3 Position

The inherent electronic properties of the 7-azaindole nucleus dictate the regioselectivity of electrophilic aromatic substitution. The pyrrole ring, being π-excessive, is significantly more activated towards electrophilic attack than the electron-deficient pyridine ring. Theoretical calculations and extensive experimental data confirm that electrophiles preferentially attack the C3 position. This preference is attributed to the superior resonance stabilization of the cationic intermediate (Wheland intermediate) formed upon attack at C3, where the positive charge can be effectively delocalized by the pyrrole nitrogen without disrupting the aromaticity of the pyridine ring.

Halogenation

Direct halogenation provides a versatile handle for subsequent transformations, most notably metal-catalyzed cross-coupling reactions.[4]

  • Iodination: The introduction of iodine at the C3 position is readily achieved under mild conditions. A common and effective method involves treating 7-azaindole with N-iodosuccinimide (NIS) or a combination of iodine and a base like potassium hydroxide.[5][6]

  • Bromination: Similarly, C3-bromination can be accomplished using reagents such as N-bromosuccinimide (NBS) or specialized brominating agents like PyBroP, which can offer enhanced selectivity.[7]

Table 1: Representative Conditions for C3-Halogenation

HalogenReagent(s)SolventTypical ConditionsReference
IodineI₂, KOHDMFRoom Temperature[5]
IodineN-Iodosuccinimide (NIS)DCMRoom Temperature[6]
BromineN-Bromosuccinimide (NBS)CH₃CNRoom Temperature[2]
BrominePyBroP, BSAToluene0°C to RT[7]
Nitration

Nitration of the 7-azaindole core can be complex. While the C3 position is the target for electrophilic attack, the reaction conditions required (e.g., strong mineral acids) can lead to side reactions, including protonation of the pyridine nitrogen which deactivates the ring system.

  • Direct C3-Nitration: This can be achieved using nitric acid, but yields may be modest.[2]

  • Functionalization via N-Oxide: A more controlled and often higher-yielding strategy involves the initial oxidation of the pyridine nitrogen (N7) to the corresponding N-oxide. This modification deactivates the pyrrole ring slightly while strongly activating the C4 and C6 positions of the pyridine ring to electrophilic attack. Nitration of the N-oxide intermediate typically yields the 4-nitro derivative, which can then be deoxygenated to furnish the functionalized 7-azaindole.[2]

  • Nitration of 7-Azaindoline: An alternative route involves the reduction of 7-azaindole to 7-azaindoline. The resulting activated aniline-like system can then be nitrated at the C5 position, followed by re-aromatization to yield 5-nitro-7-azaindole.[8]

Friedel-Crafts and Vilsmeier-Haack Reactions
  • Friedel-Crafts Acylation: The C3 position can be acylated using acid chlorides in the presence of a Lewis acid like aluminum chloride (AlCl₃). This reaction provides a direct route to 3-acyl-7-azaindoles, which are valuable intermediates.[2]

  • Vilsmeier-Haack Formylation: This reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and a formamide (e.g., DMF), is a highly reliable method for introducing a formyl group exclusively at the C3 position.[2]

SEAr_Mechanism Figure 2: General Mechanism for Electrophilic Substitution at C3 Core Pyrrolo[2,3-b]pyridine Intermediate Resonance-Stabilized Cationic Intermediate (Wheland Intermediate) Core->Intermediate Attack at C3 E_plus E⁺ (Electrophile) E_plus->Intermediate Product C3-Substituted Product Intermediate->Product Deprotonation H_plus H⁺ Product->H_plus

Caption: Figure 2: General Mechanism for Electrophilic Substitution at C3.

Part 2: Metalation and Directed Functionalization

While electrophilic substitution dominates the reactivity of the neutral pyrrole ring, deprotonation using strong bases unlocks alternative sites for functionalization, particularly the C2 position.

Lithiation and Electrophilic Quench

The use of strong organolithium bases, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), enables the regioselective deprotonation of the 7-azaindole core.[2][9]

  • Causality of C2-Lithiation: The C2 proton is the most acidic proton on the pyrrole ring. Its removal is facilitated by coordination of the lithium cation to the adjacent pyrrole nitrogen (N1), especially when N1 is protected by a suitable directing group (e.g., Boc, Ts). The resulting C2-lithiated species is a potent nucleophile.

  • Experimental Workflow: The reaction is typically performed at low temperatures (e.g., -78°C to -40°C) in an anhydrous ethereal solvent like THF. The generated anion is then quenched in situ with an appropriate electrophile. This two-step sequence provides access to a wide array of C2-substituted derivatives that are otherwise difficult to synthesize.[9]

Table 2: C2-Functionalization via Lithiation-Quench Sequence

ElectrophileReagentResulting C2-Substituent
Aldehydes/KetonesRCHO / R₂COHydroxyalkyl
Alkyl HalidesR-XAlkyl
IodineI₂Iodo
Formylating AgentDMFFormyl (-CHO)
Carbon DioxideCO₂ (dry ice)Carboxylic Acid (-COOH)

digraph "Lithiation_Workflow" {
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node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style=filled];
edge [fontname="Arial", fontsize=10];

Start [label="N-Protected\n7-Azaindole"]; Step1 [label="Deprotonation with\nStrong Base (e.g., n-BuLi)\nTHF, -78°C", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="C2-Lithiated Intermediate"]; Step2 [label="Quench with\nElectrophile (E⁺)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="C2-Functionalized\n7-Azaindole", fillcolor="#34A853", fontcolor="#FFFFFF"]; Deprotection [label="Deprotection (if needed)", shape=invhouse, fillcolor="#FBBC05"]; Final [label="Final Product"];

Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; Product -> Deprotection; Deprotection -> Final; }

Caption: Figure 3: Workflow for C2-Functionalization via Lithiation.

Part 3: The Power of Metal-Catalyzed Cross-Coupling

Palladium- and copper-catalyzed cross-coupling reactions are indispensable tools for the advanced functionalization of the 7-azaindole scaffold, enabling the formation of key carbon-carbon and carbon-heteroatom bonds.[3][10] These reactions typically utilize a halogenated 7-azaindole as the electrophilic partner.

Suzuki-Miyaura Coupling

This palladium-catalyzed reaction couples a halo-azaindole (I, Br, Cl) with an organoboron reagent (boronic acid or ester) to form a new C-C bond. It is widely used to install aryl or heteroaryl substituents at various positions, most commonly C3 and C6.[6][11]

Protocol: One-Pot Synthesis of C3,C6-Diaryl 7-Azaindoles

This protocol demonstrates the chemo-selective nature of the Suzuki-Miyaura reaction, first coupling at the more reactive C-I bond, followed by coupling at the C-Cl bond.[6]

  • Reactant Setup: To a reaction vessel under an inert atmosphere (N₂ or Ar), add 6-chloro-3-iodo-N-protected-7-azaindole (1.0 equiv), the first arylboronic acid (1.1 equiv), a palladium catalyst such as Pd₂(dba)₃ (0.05 equiv), a phosphine ligand like SPhos (0.1 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

  • First Coupling (C3): Add a suitable solvent (e.g., dioxane/water mixture). Heat the reaction mixture (e.g., to 80-100°C) and monitor by TLC or LC-MS until the starting material is consumed. This selectively forms the C3-arylated product.

  • Second Coupling (C6): Without isolating the intermediate, add the second arylboronic acid (1.5 equiv) to the reaction mixture.

  • Reaction Completion: Continue heating until the C3-arylated intermediate is fully converted to the C3,C6-diaryl product.

  • Workup and Purification: Cool the reaction, perform an aqueous workup, extract with an organic solvent, and purify the final product by column chromatography.

Causality Insight: The differential reactivity of carbon-halogen bonds towards oxidative addition to the Pd(0) catalyst (C-I > C-Br > C-Cl) is the key to achieving selectivity in this one-pot procedure.[6]

Sonogashira Coupling

The Sonogashira reaction couples a halo-azaindole with a terminal alkyne, catalyzed by a combination of palladium and copper salts.[3][10] This reaction is fundamental for synthesizing alkynyl-substituted azaindoles, which can serve as precursors for further cyclization reactions to build more complex heterocyclic systems.[10]

N-Arylation

Copper-catalyzed conditions are often employed for the N-arylation of the 7-azaindole pyrrole nitrogen with aryl or heteroaryl halides.[5][12] This provides a direct route to 1-aryl-7-azaindoles, which are important substructures in many bioactive molecules.

Conclusion

The pyrrolo[2,3-b]pyridine core possesses a rich and tunable reactivity profile governed by the interplay between its electron-rich pyrrole and electron-deficient pyridine rings. Mastery of its functionalization is critical for drug development professionals. Electrophilic substitution reliably targets the C3 position, while directed metalation provides access to C2-substituted analogs. Furthermore, the strategic installation of halogens opens the door to a vast chemical space through robust and versatile metal-catalyzed cross-coupling reactions. By understanding the causal principles behind these transformations—from the stability of reaction intermediates to the kinetics of catalytic cycles—researchers can rationally design and execute synthetic routes to novel 7-azaindole derivatives with precisely tailored structures and functions.

References

The Ascendant Scaffold: A Technical Guide to the Biological Potential of 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Privileged Heterocycle in Drug Discovery

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is driven by the exploration of unique chemical scaffolds. Among these, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core has emerged as a "privileged" structure. Its bioisosteric relationship with purines allows it to interact with a multitude of biological targets, particularly protein kinases, which are pivotal regulators of cellular processes. This guide delves into a specific, highly functionalized variant of this scaffold: 3-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine. The strategic placement of the bromo and methoxy groups on this core provides a versatile platform for the synthesis of a diverse library of derivatives with significant therapeutic potential. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, biological activities, and future prospects of these promising compounds.

The Strategic Importance of the this compound Core

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the design of kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it an ideal starting point for inhibitor design. The introduction of a bromine atom at the 3-position and a methoxy group at the 4-position of this core is a deliberate and strategic choice.

  • The Bromo Handle for Diversification: The bromine atom serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This allows for the systematic introduction of a wide array of aryl, heteroaryl, and amino substituents, enabling extensive exploration of the structure-activity relationship (SAR).

  • The Methoxy Group's Influence: The 4-methoxy group can influence the electronic properties of the heterocyclic core and participate in crucial interactions with the target protein. Its presence can also impact the physicochemical properties of the derivatives, such as solubility and metabolic stability.

This strategic functionalization transforms the core scaffold into a powerful platform for generating libraries of compounds with tailored biological activities.

Synthetic Strategies: Building the Derivatives

The synthesis of biologically active derivatives from the this compound core typically follows a convergent approach, where the core is first synthesized and then elaborated through various chemical transformations.

Synthesis of the Core Intermediate: this compound

While the direct synthesis of the title compound is not extensively detailed in publicly available literature, a general and plausible synthetic route can be extrapolated from the synthesis of related pyrrolo[2,3-b]pyridines. A representative, albeit generalized, protocol is outlined below. The causality behind each step is to build the heterocyclic core with the desired functionalities in a controlled manner.

Experimental Protocol: Synthesis of the Core Intermediate

  • Starting Material: A suitably substituted pyridine derivative, such as a 2-amino-3-bromo-4-methoxypyridine, would be a logical starting point.

  • Ring Annulation: Construction of the pyrrole ring can be achieved through various methods, including the Fischer indole synthesis or related cyclization strategies. This step is critical for forming the bicyclic pyrrolo[2,3-b]pyridine core.

  • Bromination (if necessary): If the starting pyridine does not already contain the 3-bromo substituent, a regioselective bromination of the pyrrolo[2,3-b]pyridine core would be performed. N-Bromosuccinimide (NBS) is a common reagent for this transformation.

  • Purification: The final core intermediate is purified using standard techniques such as column chromatography to ensure high purity for subsequent derivatization reactions.

Derivatization via Cross-Coupling Reactions

The true potential of the this compound core is unlocked through cross-coupling reactions. The following protocol for a Suzuki-Miyaura coupling is a prime example of how diverse aryl or heteroaryl moieties can be introduced at the 3-position.

Experimental Protocol: Suzuki-Miyaura Coupling for C-3 Arylation

  • Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), the desired aryl or heteroaryl boronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equivalents), and a base like potassium carbonate (2-3 equivalents).

  • Solvent: A mixture of a polar aprotic solvent like 1,4-dioxane and water (e.g., 4:1 v/v) is typically used.

  • Degassing: The reaction mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction Conditions: The mixture is heated to a temperature ranging from 80 to 120 °C and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 3-aryl-4-methoxy-1H-pyrrolo[2,3-b]pyridine derivative.

This self-validating system, with clear monitoring by TLC or LC-MS, ensures the successful synthesis of the target compound.

Workflow for Synthesis and Derivatization

G cluster_core Core Synthesis cluster_deriv Derivatization Start Substituted Pyridine RingAnn Pyrrole Ring Annulation Start->RingAnn Bromo Regioselective Bromination RingAnn->Bromo Core This compound Bromo->Core Coupling Cross-Coupling Reaction (e.g., Suzuki-Miyaura) Core->Coupling Derivatives Biologically Active Derivatives Coupling->Derivatives BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Coupling

Caption: Synthetic workflow for this compound derivatives.

Biological Activities: Targeting Key Pathological Pathways

Derivatives of the this compound scaffold have demonstrated a remarkable range of biological activities, with a primary focus on the inhibition of protein kinases implicated in cancer and other diseases.

Potent Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

A significant body of research highlights the potential of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1] Aberrant activation of FGFR signaling is a known driver in various cancers, making it a compelling therapeutic target.[2][3][4]

One notable derivative, compound 4h from a study by Wang et al., exhibited potent inhibitory activity against multiple FGFR isoforms.[1][5]

CompoundTarget KinaseIC₅₀ (nM)Reference
4h FGFR17[1][5]
FGFR29[1][5]
FGFR325[1][5]
FGFR4712[1][5]

The potent and relatively selective inhibition of FGFR1, 2, and 3 by compound 4h underscores the potential of this chemical class.[1][5] Mechanistically, these inhibitors act by competing with ATP for binding to the kinase domain of the receptor, thereby preventing autophosphorylation and the activation of downstream signaling pathways.[6][7] This blockade of FGFR signaling leads to a cascade of anti-cancer effects.

Downstream Effects of FGFR Inhibition:

  • Inhibition of Cell Proliferation: By blocking the mitogenic signals from FGFRs, these derivatives can halt the uncontrolled proliferation of cancer cells.[1][5]

  • Induction of Apoptosis: The disruption of survival signals mediated by FGFRs can trigger programmed cell death in cancer cells.[1][5]

  • Inhibition of Cell Migration and Invasion: FGFR signaling is also involved in processes that enable cancer cells to metastasize. Inhibition of this pathway can reduce the migratory and invasive potential of tumor cells.[1][5]

FGFR Signaling Pathway and Point of Inhibition

G FGF FGF FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT PLCg PLCγ Pathway Dimerization->PLCg Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->Dimerization Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival Migration Cell Migration PLCg->Migration

Caption: Inhibition of the FGFR signaling pathway by pyrrolo[2,3-b]pyridine derivatives.

Broader Kinase Inhibitory Profile

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends beyond FGFR inhibition. Derivatives have been investigated as inhibitors of other important kinases, demonstrating the broad applicability of this chemical class.

  • Colony-Stimulating Factor 1 Receptor (CSF-1R) Inhibition: The FDA-approved drug pexidartinib, a CSF-1R inhibitor, features a 7-azaindole core, highlighting the clinical relevance of this scaffold.[2] CSF-1R is a key regulator of macrophage differentiation and survival, and its inhibition is a promising strategy in cancer immunotherapy.

  • Cyclin-Dependent Kinase 8 (CDK8) Inhibition: Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of CDK8, a transcriptional regulator implicated in colorectal cancer.[3][4] For instance, one such derivative demonstrated an IC₅₀ value of 48.6 nM against CDK8 and exhibited significant anti-tumor activity in in vivo models of colorectal cancer.[3][4]

  • Phosphodiesterase 4B (PDE4B) Inhibition: The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series of compounds has been explored as selective inhibitors of PDE4B, a target for inflammatory diseases of the central nervous system.[8]

Other Potential Biological Activities

While kinase inhibition is the most prominent activity, research suggests a broader therapeutic potential for pyrrolopyridine derivatives:

  • Antimicrobial Activity: Some derivatives have shown activity against Mycobacterium tuberculosis.[9]

  • Antiviral and Neurological Applications: Other isomers of pyrrolopyridines have been investigated for antiviral and neurological applications, suggesting that derivatives of the this compound core may also possess such activities.[10]

Future Directions and Conclusion

The this compound scaffold represents a highly promising platform for the development of novel therapeutics, particularly in the realm of oncology. The wealth of data on related pyrrolo[2,3-b]pyridine derivatives as potent kinase inhibitors provides a strong foundation for further research.

Key areas for future exploration include:

  • Optimization of FGFR Inhibitors: Further refinement of the SAR around the 3- and other positions of the core could lead to the discovery of even more potent and selective FGFR inhibitors with improved pharmacokinetic profiles.

  • Exploration of Other Kinase Targets: A systematic screening of derivatives against a broad panel of kinases could uncover novel inhibitors for other clinically relevant targets.

  • Investigation of Non-Kinase Targets: The potential for antimicrobial, antiviral, and neurological activities should be more thoroughly investigated for this specific subclass of pyrrolopyridines.

  • Preclinical and Clinical Development: Promising lead compounds should be advanced into preclinical and, ultimately, clinical studies to evaluate their safety and efficacy in human diseases.

References

The Strategic Utility of 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine: An In-depth Technical Guide for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 7-Azaindole Scaffold and the Power of Strategic Functionalization

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a cornerstone heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to both purine and indole frameworks allows it to function as a bioisostere, effectively interacting with a wide range of biological targets.[1][2] This has led to its prevalence in numerous FDA-approved drugs and clinical candidates, particularly in the realm of kinase inhibitors.[2][3] The strategic functionalization of the 7-azaindole core is paramount in modulating its physicochemical properties and fine-tuning its biological activity. Among the vast array of functionalized 7-azaindoles, 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine has emerged as a particularly valuable and versatile building block for the synthesis of complex, biologically active molecules.[3]

This technical guide provides an in-depth exploration of this compound, from its synthesis to its application in key carbon-carbon and carbon-nitrogen bond-forming reactions. We will delve into the mechanistic underpinnings of these transformations, providing field-proven protocols and insights to empower researchers in drug discovery and development.

Synthesis of the Core Building Block: A Two-Step Approach

The synthesis of this compound is most efficiently achieved through a two-step sequence starting from the commercially available 4-chloro-7-azaindole. This strategy involves a nucleophilic aromatic substitution to introduce the methoxy group, followed by a regioselective bromination at the electron-rich C3 position of the pyrrole ring.

Synthesis_of_this compound start 4-Chloro-7-azaindole step1 Nucleophilic Aromatic Substitution start->step1 intermediate 4-Methoxy-1H-pyrrolo[2,3-b]pyridine step1->intermediate NaOMe, MeOH Reflux step2 Electrophilic Bromination intermediate->step2 product This compound step2->product NBS, MeCN rt

Figure 1: Synthetic workflow for this compound.

Step 1: Synthesis of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine

The initial step involves the displacement of the C4-chloro substituent with a methoxy group. This is typically achieved by heating 4-chloro-7-azaindole with sodium methoxide in methanol. The electron-deficient nature of the pyridine ring facilitates this nucleophilic aromatic substitution.

Experimental Protocol:

  • To a solution of 4-chloro-7-azaindole (1.0 equiv) in anhydrous methanol, add sodium methoxide (2.0-3.0 equiv).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a mild acid (e.g., acetic acid).

  • Concentrate the mixture under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to afford 4-methoxy-1H-pyrrolo[2,3-b]pyridine.[4]

Step 2: Regioselective Bromination to Yield this compound

The pyrrole ring of the 7-azaindole scaffold is electron-rich and susceptible to electrophilic substitution, with the C3 position being the most reactive site.[5] Selective bromination at this position is readily achieved using a mild brominating agent such as N-bromosuccinimide (NBS).

Experimental Protocol:

  • Dissolve 4-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in a suitable solvent such as acetonitrile or dichloromethane.

  • Cool the solution in an ice bath.

  • Add N-bromosuccinimide (1.0-1.1 equiv) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.[1]

The Versatility in Cross-Coupling Reactions: A Gateway to Molecular Diversity

The bromine atom at the C3 position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents and the construction of complex molecular architectures. The electron-rich nature of the 7-azaindole ring system influences the reactivity and requires careful selection of reaction conditions, particularly the choice of ligand. Bulky, electron-rich phosphine ligands are often crucial for achieving high yields and preventing catalyst deactivation.[6][7]

Cross_Coupling_Reactions start 3-Bromo-4-methoxy- 1H-pyrrolo[2,3-b]pyridine suzuki Suzuki-Miyaura Coupling start->suzuki ArB(OH)₂ Pd Catalyst, Base buchwald Buchwald-Hartwig Amination start->buchwald R¹R²NH Pd Catalyst, Base sonogashira Sonogashira Coupling start->sonogashira Terminal Alkyne Pd/Cu Catalysts, Base product_suzuki Aryl/Heteroaryl Substituted Product suzuki->product_suzuki product_buchwald Amino Substituted Product buchwald->product_buchwald product_sonogashira Alkynyl Substituted Product sonogashira->product_sonogashira

Figure 2: Key cross-coupling reactions of the title compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the 3-bromo-7-azaindole and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of biaryl scaffolds commonly found in kinase inhibitors. The choice of a bulky, electron-rich phosphine ligand, such as XPhos or SPhos, is often critical to promote the reductive elimination step and prevent catalyst inhibition by the nitrogen-rich heterocycle.[8]

General Protocol for Suzuki-Miyaura Coupling:

  • In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water or DME/water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.[9]

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (2)DME/H₂O85493 (analogue)[10]
4-Methoxyphenylboronic acidPd(PPh₃)₄ (10)-Cs₂CO₃ (1.3)Dioxane/EtOH/H₂O140470 (analogue)[3]
1-Methyl-4-pyrazoleboronic acid pinacol esterPdCl₂(dppf)·CH₂Cl₂ (5)-K₂CO₃ (2)Dioxane/H₂O85493 (analogue)[10]
2-Furanylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME801285 (analogue)[9]
Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination enables the synthesis of C3-amino-7-azaindole derivatives by coupling the 3-bromo precursor with a wide range of primary and secondary amines. This reaction is of paramount importance in drug discovery, as the amino group can serve as a key pharmacophore or a point for further diversification. Similar to the Suzuki coupling, the use of bulky, electron-rich ligands like RuPhos or Xantphos is often necessary to facilitate the reaction with the electron-rich and potentially coordinating 7-azaindole substrate.[2][11]

General Protocol for Buchwald-Hartwig Amination:

  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., RuPhos or Xantphos, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv).

  • Seal the tube, and evacuate and backfill with an inert gas.

  • Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Heat the mixture with vigorous stirring at the appropriate temperature (typically 80-110 °C) until the starting material is consumed.

  • Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.[2]

AmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
MorpholinePd₂(dba)₃ (1)RuPhos (2)NaOtBu (1.4)Toluene100195 (analogue)[12]
AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2)Dioxane1101688 (analogue)[5]
PiperidinePd₂(dba)₃ (1)BINAP (2)NaOtBu (1.4)Toluene80460 (analogue)[2]
BenzylaminePd(OAc)₂ (2)RuPhos (4)LiHMDS (2.4)THF65192 (analogue)[13]
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to C3-alkynyl-7-azaindoles by reacting the 3-bromo building block with terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The resulting alkynyl-substituted products are valuable intermediates that can undergo further transformations, such as cycloadditions or reductions.

General Protocol for Sonogashira Coupling:

  • To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.1-1.5 equiv) and stir the reaction at room temperature or with gentle heating until completion.

  • Filter the reaction mixture through Celite and concentrate the filtrate.

  • Purify the crude product by column chromatography.[14]

AlkynePd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃N (2)DMF60392 (analogue)[10]
TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃N (2)THFrt1685 (analogue)[14]
1-OctynePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100385 (analogue)[10]
CyclopropylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100388 (analogue)[10]

Application in the Synthesis of Kinase Inhibitors

The strategic positioning of the bromo and methoxy groups on the 7-azaindole core makes this compound a highly sought-after intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. The 7-azaindole scaffold can effectively mimic the hinge-binding motif of ATP, while the substituents introduced via cross-coupling reactions can extend into other regions of the kinase active site to enhance potency and selectivity.[3]

Kinase_Inhibitor_Synthesis start 3-Bromo-4-methoxy- 1H-pyrrolo[2,3-b]pyridine coupling Cross-Coupling (Suzuki, Buchwald, etc.) start->coupling intermediate Functionalized 7-Azaindole coupling->intermediate elaboration Further Synthetic Elaboration intermediate->elaboration product Kinase Inhibitor (e.g., FGFR, CSF1R inhibitors) elaboration->product

Figure 3: General workflow for the synthesis of kinase inhibitors.

This building block has been instrumental in the development of inhibitors for several important kinase targets, including:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. Derivatives of this compound have been synthesized and shown to be potent inhibitors of FGFRs.[15]

  • Colony-Stimulating Factor 1 Receptor (CSF1R): CSF1R plays a crucial role in the survival and differentiation of macrophages, which are often co-opted by tumors to promote their growth and metastasis. Pexidartinib, an approved CSF1R inhibitor, features a 7-azaindole core, highlighting the importance of this scaffold in targeting this kinase.[3]

Conclusion: A Versatile Tool for Modern Drug Discovery

This compound stands out as a highly versatile and strategically important building block in heterocyclic chemistry. Its straightforward synthesis and the predictable reactivity of its functional groups provide a robust platform for the construction of diverse and complex molecular architectures. The ability to readily participate in a range of palladium-catalyzed cross-coupling reactions makes it an invaluable tool for medicinal chemists engaged in the design and synthesis of novel therapeutics, particularly in the ever-expanding field of kinase inhibitors. This guide has provided a comprehensive overview of its synthesis and application, offering practical protocols and mechanistic insights to facilitate its effective use in the laboratory.

References

The Synthesis of 7-Azaindole: A Journey from Foundational Discoveries to Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone in medicinal chemistry, serving as a privileged heterocyclic motif in a multitude of clinically significant molecules. Its structural resemblance to indole, coupled with a unique electronic profile imparted by the pyridine nitrogen, allows it to act as a versatile pharmacophore, often enhancing pharmacological properties such as solubility and bioavailability.[1] This guide provides a comprehensive exploration of the discovery and historical evolution of 7-azaindole synthesis, offering field-proven insights into the causality behind experimental choices and detailing the protocols of key synthetic transformations.

Part 1: The Dawn of 7-Azaindole - Early Synthetic Endeavors

The initial forays into the synthesis of the 7-azaindole core were rooted in the adaptation of classical indole syntheses. These early methods, while groundbreaking, often required harsh reaction conditions and offered limited substrate scope.

The Madelung Synthesis: A Foundational Approach

One of the earliest successful constructions of the 7-azaindole ring system was achieved through a modification of the Madelung indole synthesis.[2][3][4] This method involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine precursor. In the context of 7-azaindole, the starting material is 2-acylamino-3-methylpyridine.

The reaction is typically carried out using a strong base, such as sodium or potassium alkoxides, at temperatures ranging from 200-400 °C. The mechanism commences with the deprotonation of both the amide nitrogen and the methyl group of the picoline ring, generating a dianion. This is followed by an intramolecular nucleophilic attack of the carbanion onto the amide carbonyl, forming a tetrahedral intermediate which then eliminates a water molecule to yield the 7-azaindole ring system.

Causality Behind Experimental Choices: The use of a strong base is crucial to generate the necessary nucleophilic carbanion from the relatively non-acidic methyl group of the picoline. The high temperatures are required to overcome the activation energy for the intramolecular cyclization and subsequent dehydration. The anhydrous conditions are essential to prevent quenching of the strong base and the anionic intermediates.

Experimental Protocol: Madelung Synthesis of 7-Azaindole [2]

  • Preparation of Precursor: 2-Amino-3-methylpyridine is acylated with a suitable acylating agent (e.g., acetic anhydride, benzoyl chloride) to form the corresponding 2-acylamino-3-methylpyridine.

  • Cyclization: The 2-acylamino-3-methylpyridine is added to a solution of a strong base (e.g., sodium ethoxide in ethanol, or potassium tert-butoxide in an inert high-boiling solvent like diphenyl ether).

  • Heating: The reaction mixture is heated to a high temperature (typically >250 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • Work-up: After cooling, the reaction mixture is carefully quenched with water. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the desired 7-azaindole derivative.

The Fischer Indole Synthesis: A Versatile Alternative

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is another classical method that has been adapted for the preparation of 7-azaindoles.[5][6][7] This acid-catalyzed reaction involves the cyclization of a pyridylhydrazone, which is formed from the condensation of a pyridylhydrazine with an aldehyde or ketone.

The mechanism is believed to proceed through a[8][8]-sigmatropic rearrangement of the protonated ene-hydrazine tautomer of the pyridylhydrazone. This rearrangement is followed by the loss of ammonia and subsequent aromatization to furnish the 7-azaindole core. Polyphosphoric acid (PPA) is a commonly used catalyst for this transformation.[7][9]

Causality Behind Experimental Choices: The acidic catalyst is essential for the protonation of the hydrazone, which facilitates its tautomerization to the reactive ene-hydrazine intermediate. The subsequent[8][8]-sigmatropic rearrangement is a concerted pericyclic reaction that is promoted by heat. The choice of the aldehyde or ketone determines the substitution pattern at the 2- and 3-positions of the resulting 7-azaindole.

Experimental Protocol: Fischer Synthesis of 2,3-Disubstituted 7-Azaindoles [7]

  • Formation of Pyridylhydrazone: 2-Hydrazinopyridine is condensed with a suitable ketone or aldehyde in a solvent such as ethanol, often with a catalytic amount of acid, to form the corresponding 2-pyridylhydrazone.

  • Cyclization: The isolated 2-pyridylhydrazone is added to a pre-heated dehydrating acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent.

  • Heating: The reaction mixture is heated at a high temperature (e.g., 160-180 °C) for a short period (typically 5-15 minutes).

  • Work-up: The hot reaction mixture is carefully poured onto ice-water and neutralized with a base (e.g., sodium hydroxide or potassium carbonate).

  • Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Part 2: The Evolution of Synthesis - Towards Milder and More Efficient Methods

While the classical methods laid the groundwork for 7-azaindole synthesis, their harsh conditions limited their applicability, especially for substrates with sensitive functional groups. The latter half of the 20th century and the dawn of the 21st century witnessed the development of more sophisticated and milder synthetic strategies, largely driven by the advent of organometallic chemistry.

The Chichibabin Reaction: A Pyridine-Centric Approach

The Chichibabin reaction, traditionally used for the amination of pyridines, has also been adapted for the synthesis of 7-azaindoles.[1][10][11][12][13] This method involves the condensation of a 3-picoline derivative with a nitrile in the presence of a strong base like lithium diisopropylamide (LDA). The key step is the nucleophilic addition of the deprotonated picoline to the nitrile, followed by intramolecular cyclization and elimination.

Causality Behind Experimental Choices: The strong base is required to deprotonate the methyl group of the 3-picoline, generating a benzylic-type carbanion. The nitrile serves as the electrophilic partner, providing the C2 and N1 atoms of the pyrrole ring. The reaction is often performed at low temperatures to control the reactivity of the organolithium intermediates.

Experimental Protocol: Chichibabin Synthesis of 2-Phenyl-7-azaindole [10]

  • Deprotonation: A solution of 2-fluoro-3-picoline in an anhydrous solvent like tetrahydrofuran (THF) is cooled to a low temperature (e.g., -40 °C) under an inert atmosphere. A solution of lithium diisopropylamide (LDA) is then added dropwise to effect deprotonation.

  • Addition of Nitrile: After stirring for a period to ensure complete deprotonation, benzonitrile is added to the reaction mixture.

  • Reaction and Quenching: The reaction is allowed to proceed at low temperature for a few hours before being warmed to 0 °C. The reaction is then quenched by the addition of a proton source, such as water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The product is extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

Transition-Metal Catalyzed Cross-Coupling Reactions: A Paradigm Shift

The development of transition-metal catalyzed cross-coupling reactions, particularly those mediated by palladium, has revolutionized the synthesis of 7-azaindoles.[4][14] These methods offer exceptional functional group tolerance, milder reaction conditions, and a high degree of control over the substitution pattern of the final product.

A common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. For instance, a Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by an intramolecular cyclization, is a powerful approach.

Causality Behind Experimental Choices: The palladium catalyst, in conjunction with a suitable ligand and a copper co-catalyst (in the case of Sonogashira coupling), facilitates the formation of a carbon-carbon bond between the pyridine and alkyne moieties. The choice of ligand is critical for the efficiency of the catalytic cycle. The subsequent intramolecular cyclization can be promoted by a base or a transition metal catalyst.

Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Substituted 7-Azaindoles

  • Sonogashira Coupling: To a solution of 2-amino-3-iodopyridine in a suitable solvent (e.g., THF or DMF), a palladium catalyst (e.g., Pd(PPh₃)₄), a copper (I) salt (e.g., CuI), and a base (e.g., triethylamine) are added. The terminal alkyne is then added, and the reaction mixture is stirred, often at an elevated temperature, until the starting materials are consumed.

  • Work-up: The reaction mixture is filtered to remove the catalyst, and the solvent is evaporated. The residue is taken up in an organic solvent and washed with water or brine.

  • Cyclization: The crude product from the Sonogashira coupling can be cyclized under various conditions. For example, heating in a high-boiling solvent with a base like potassium tert-butoxide can effect the intramolecular cyclization.

  • Purification: The final 7-azaindole product is purified by column chromatography or recrystallization.

Part 3: Modern Innovations and Future Outlook

Contemporary research in 7-azaindole synthesis continues to focus on developing more sustainable, efficient, and atom-economical methods. This includes the use of other transition metals like rhodium and iron for C-H activation and annulation reactions.[5][13] Domino and one-pot reactions are also gaining prominence, as they reduce the number of synthetic steps and purification procedures.[1][15]

The journey of 7-azaindole synthesis, from its origins in classical indole chemistry to the sophisticated catalytic methods of today, reflects the broader evolution of organic synthesis. As our understanding of chemical reactivity deepens and new catalytic systems are discovered, the synthesis of this vital heterocyclic scaffold will undoubtedly become even more elegant and efficient, further empowering the discovery of new medicines.

Data Summary

Synthetic MethodKey ReagentsTypical ConditionsAdvantagesLimitations
Madelung Synthesis 2-Acylamino-3-methylpyridine, Strong Base (e.g., NaOEt)High Temperature (>250 °C)Access to unsubstituted C2/C3Harsh conditions, limited functional group tolerance
Fischer Indole Synthesis 2-Pyridylhydrazine, Aldehyde/Ketone, Acid Catalyst (e.g., PPA)High Temperature (160-180 °C)Versatile for C2/C3 substitutionHarsh acidic conditions, potential for side reactions
Chichibabin Reaction 3-Picoline derivative, Nitrile, Strong Base (e.g., LDA)Low Temperature (-40 °C to 0 °C)Direct formation from simple precursorsRequires strong base, sensitive to moisture
Palladium-Catalyzed Cross-Coupling Halogenated aminopyridine, Alkyne, Pd catalyst, BaseMild to moderate temperaturesExcellent functional group tolerance, high yieldsCost of catalyst, potential for metal contamination

Visualizing the Synthetic Pathways

Madelung Synthesis Mechanism

Madelung_Synthesis 2-Acylamino-3-methylpyridine 2-Acylamino-3-methylpyridine Dianion Dianion 2-Acylamino-3-methylpyridine->Dianion Strong Base Tetrahedral Intermediate Tetrahedral Intermediate Dianion->Tetrahedral Intermediate Intramolecular Cyclization 7-Azaindole 7-Azaindole Tetrahedral Intermediate->7-Azaindole -H2O

Caption: Mechanism of the Madelung Synthesis of 7-Azaindole.

Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis Pyridylhydrazone Pyridylhydrazone Ene-hydrazine Ene-hydrazine Pyridylhydrazone->Ene-hydrazine H+, Tautomerization Intermediate Intermediate Ene-hydrazine->Intermediate [3,3]-Sigmatropic Rearrangement 7-Azaindole 7-Azaindole Intermediate->7-Azaindole -NH3, Aromatization

Caption: Key steps in the Fischer Indole Synthesis of 7-Azaindole.

References

Methodological & Application

Synthesis of 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine from pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Synthesis of 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine: A Modular Approach from Pyridine Precursors

Abstract: this compound is a pivotal heterocyclic building block in contemporary drug discovery, serving as a versatile scaffold for kinase inhibitors and other therapeutic agents. This document provides a comprehensive guide for its synthesis, starting from commercially available pyridine derivatives. We will detail a reliable, multi-step synthetic route, offering in-depth mechanistic insights, step-by-step experimental protocols, and robust characterization data. The presented methodology is designed for adaptability, empowering researchers in medicinal chemistry and process development to confidently produce this key intermediate.

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine core, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its structural resemblance to indole allows it to function as a bioisostere, while the nitrogen atom in the pyridine ring introduces unique hydrogen bonding capabilities and alters the molecule's electronic properties and metabolic stability. The specific substitution pattern of 3-bromo and 4-methoxy groups provides orthogonal handles for further functionalization. The bromine at the C3 position is ideal for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the methoxy group at C4 modulates the electronic nature of the aromatic system.

This guide delineates a common and effective synthetic pathway commencing from 2-amino-4-chloropyridine, proceeding through key intermediates to afford the target compound.

Overall Synthetic Scheme

The synthesis is best approached as a multi-step sequence, ensuring high purity and yield at each stage. The chosen route involves the initial construction of the pyrrolo[2,3-b]pyridine core, followed by functionalization.

Synthetic_Scheme A 2-Amino-4-chloropyridine B 4-Chloro-1H-pyrrolo[2,3-b]pyridine A->B  Cyclization   C 4-Methoxy-1H-pyrrolo[2,3-b]pyridine B->C  Methoxylation   D This compound C->D  Bromination  

Figure 1: High-level overview of the synthetic workflow.

Mechanistic Insights and Rationale

A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

  • Step 1: Construction of the Pyrrolo[2,3-b]pyridine Core: The synthesis often begins with the cyclization of a substituted 2-aminopyridine. A common method is the Bartoli indole synthesis or related cyclization strategies that form the pyrrole ring.

  • Step 2: Nucleophilic Aromatic Substitution (SNAr) for Methoxylation: The chlorine atom at the C4 position of the 4-chloro-1H-pyrrolo[2,3-b]pyridine intermediate is activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen. Sodium methoxide is a potent nucleophile that displaces the chloride, yielding the 4-methoxy derivative. The choice of a polar aprotic solvent like DMF or DMSO facilitates this reaction by solvating the sodium cation and leaving the methoxide anion highly reactive.

  • Step 3: Electrophilic Aromatic Substitution for Bromination: The final step is the regioselective bromination of the 4-methoxy-1H-pyrrolo[2,3-b]pyridine. The pyrrole ring is electron-rich and thus highly susceptible to electrophilic attack. The C3 position is the most nucleophilic site in the 7-azaindole system, leading to highly selective bromination at this position. N-Bromosuccinimide (NBS) is an excellent source of electrophilic bromine (Br+) and is preferred for its mild reaction conditions and ease of handling compared to elemental bromine.

Detailed Experimental Protocols

Disclaimer: All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentGradeSupplierNotes
4-Chloro-1H-pyrrolo[2,3-b]pyridine>98%Sigma-AldrichStarting material for this protocol
Sodium Methoxide (NaOMe)95% or solutionAcros OrganicsHighly hygroscopic and caustic
Methanol (MeOH)AnhydrousFisher Scientific
N-Bromosuccinimide (NBS)>98%TCI ChemicalsProtect from light
Acetonitrile (ACN)AnhydrousEMD Millipore
Dichloromethane (DCM)ACS GradeVWRFor extraction
Saturated Sodium Bicarbonate SolutionLaboratory PreparedN/AFor work-up
BrineLaboratory PreparedN/AFor work-up
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeSigma-AldrichFor drying
Protocol 1: Synthesis of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine

This protocol details the nucleophilic aromatic substitution of the chloro-group with a methoxy group.

Workflow:

Methoxylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve 4-chloro-1H-pyrrolo[2,3-b]pyridine in anhydrous Methanol B Add Sodium Methoxide portion-wise at 0 °C A->B C Heat the mixture to reflux (approx. 65 °C) B->C D Monitor reaction progress by TLC or LC-MS (typically 4-6 hours) C->D E Cool to room temperature and quench with water D->E F Extract with Dichloromethane (DCM) E->F G Wash organic layer with brine, dry over Na₂SO₄ F->G H Concentrate in vacuo to obtain crude product G->H I Purify by column chromatography H->I

Figure 2: Step-by-step workflow for the methoxylation reaction.

Procedure:

  • To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous methanol (approx. 0.2 M), add sodium methoxide (1.5 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 65 °C).

  • Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and carefully quench with water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-methoxy-1H-pyrrolo[2,3-b]pyridine as a solid.

Protocol 2: Synthesis of this compound

This protocol describes the regioselective bromination of the electron-rich pyrrole ring.

Procedure:

  • Dissolve 4-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous acetonitrile (approx. 0.1 M) in a flask protected from light.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography to yield this compound.

Data Summary and Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

CompoundMolecular FormulaMol. WeightTypical YieldAppearance¹H NMR (CDCl₃) δ (ppm)
4-Methoxy-1H-pyrrolo[2,3-b]pyridineC₈H₈N₂O148.1685-95%Off-white solid~8.2 (d), ~7.1 (m), ~6.7 (d), ~6.5 (m), ~4.0 (s, 3H)
This compoundC₈H₇BrN₂O227.0690-98%White to pale yellow solid~8.3 (d), ~7.3 (s), ~6.8 (d), ~4.1 (s, 3H) (Note: NH proton may be broad or not observed)

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. Confirmation by Mass Spectrometry is highly recommended.

Troubleshooting and Safety Considerations

  • Incomplete Methoxylation: If the reaction stalls, ensure the sodium methoxide is fresh and the methanol is anhydrous. An additional equivalent of NaOMe can be added if necessary.

  • Over-bromination: Adding NBS too quickly or at a higher temperature can lead to di-brominated byproducts. Maintain a low temperature (0 °C) and add the reagent slowly.

  • Safety - Sodium Methoxide: NaOMe is highly corrosive and reacts violently with water. Handle with extreme care in a dry environment.

  • Safety - NBS: N-Bromosuccinimide is a lachrymator and should be handled in a fume hood. Protect it from light and moisture to prevent decomposition.

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structure, a bioisostere of indole, is a core component in numerous biologically active molecules, including a variety of kinase inhibitors approved for therapeutic use.[1][2][3] The ability to selectively functionalize this scaffold is therefore of paramount importance in drug discovery and development. Specifically, the introduction of aryl and heteroaryl moieties at the C3-position of the 7-azaindole core via the Suzuki-Miyaura cross-coupling reaction is a powerful strategy for generating molecular diversity and modulating pharmacological activity.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing Suzuki-Miyaura cross-coupling reactions with 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and discuss critical parameters that influence reaction outcomes.

Understanding the Substrate: this compound

The substrate, this compound, presents unique characteristics that must be considered for successful cross-coupling. The methoxy group at the C4-position is an electron-donating group, which can influence the electronic properties of the heterocyclic system. The bromine at the C3-position is the leaving group in the palladium-catalyzed cycle. The pyrrolic nitrogen (N1) possesses an acidic proton, which can potentially interfere with the catalytic cycle, sometimes necessitating the use of N-protected starting materials.[6]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[7] The generally accepted catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[8]

  • Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid with a base.[9]

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)L_n-Br Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Aryl_R Ar-Pd(II)L_n-R' PdII_Aryl->PdII_Aryl_R Transmetalation Transmetalation PdII_Aryl_R->Pd0 Product Ar-R' PdII_Aryl_R->Product RedElim Reductive Elimination StartingMaterial Ar-Br BoronicAcid R'-B(OH)₂ Base Base

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Key Experimental Parameters and Their Rationale

The success of the Suzuki-Miyaura coupling with this compound hinges on the careful selection of several key parameters:

  • Palladium Catalyst and Ligand: The choice of the palladium source and the supporting ligand is crucial. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often employ bulky, electron-rich phosphine ligands such as XPhos and SPhos.[6][10] These ligands promote the oxidative addition step and stabilize the palladium catalyst, leading to higher yields and broader substrate scope. Palladium precatalysts, such as XPhos Pd G2, are often preferred as they are air-stable and provide a reliable source of the active Pd(0) species in solution.[10]

  • Base: The base plays a critical role in the transmetalation step by activating the boronic acid. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[6][11] The choice of base can significantly impact the reaction rate and yield, and may need to be optimized for specific substrates. For nitrogen-rich heterocycles, a milder base may be preferable to avoid side reactions.

  • Solvent: The solvent system must be capable of dissolving both the organic and inorganic reagents. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly employed.[6][11] The water is essential for dissolving the inorganic base and facilitating the transmetalation step.

  • Temperature: The reaction temperature influences the reaction rate. While some modern catalyst systems can operate at room temperature, heating is often necessary to drive the reaction to completion, especially with less reactive substrates.[12] Microwave-assisted heating can significantly reduce reaction times.[7]

  • N-Protection: For some sensitive substrates or when using harsher reaction conditions, protection of the pyrrolic nitrogen with a suitable protecting group (e.g., SEM, Boc) may be necessary to prevent N-arylation or catalyst inhibition.[1] However, for many Suzuki-Miyaura reactions on azaindoles, the reaction can proceed efficiently without N-protection.[6]

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl boronic acids. Note: These are general procedures and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for a wide range of aryl and heteroaryl boronic acids.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%)

  • Ligand (e.g., XPhos, if not using a precatalyst)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To a dry reaction vessel (e.g., a microwave vial or a round-bottom flask equipped with a reflux condenser), add this compound (1.0 eq.), the aryl/heteroaryl boronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., XPhos Pd G2, 0.02-0.05 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water). The final concentration of the limiting reagent should be around 0.1 M.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Alternatively, use a microwave reactor according to the manufacturer's instructions.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental_Workflow Start Start Reagents Combine Reactants: - this compound - Boronic Acid - Catalyst - Base Start->Reagents Inert Inert Atmosphere (Ar or N₂) Reagents->Inert Solvent Add Solvents (Dioxane/Water) Inert->Solvent Heat Heat Reaction (Conventional or Microwave) Solvent->Heat Monitor Monitor Progress (TLC or LC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify End Characterized Product Purify->End

Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and cleaner reaction profiles in a fraction of the time required for conventional heating.[7]

Materials: (Same as Protocol 1)

Procedure:

  • In a microwave-safe reaction vial, combine this compound (1.0 eq.), the aryl/heteroaryl boronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and the base (e.g., Cs₂CO₃, 2.0 eq.).

  • Add the solvent mixture (e.g., dioxane/EtOH/H₂O in a 3:1.5:0.5 ratio).[11]

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to the desired temperature (e.g., 140 °C) for the specified time (e.g., 15-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the workup and purification steps as described in Protocol 1.

Data Presentation: A Comparative Table of Reaction Conditions

The following table summarizes typical reaction conditions that have been successfully employed for Suzuki-Miyaura couplings on related azaindole scaffolds. This can serve as a guide for optimizing the reaction with this compound.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield Range (%)Reference
Pd₂(dba)₃ (2)SPhos (3)K₃PO₄ (2)Dioxane/H₂O1001580-95[6]
Pd(PPh₃)₄ (10)-Cs₂CO₃ (1.3)Dioxane/EtOH/H₂O140460-90[11]
XPhos Pd G2 (2.5-3.5)-K₃PO₄ (2)Dioxane/H₂O10015-2061-86[6]
PdCl₂(dppf) (5)-K₂CO₃ (2)DME801270-85[13]

Troubleshooting and Considerations

  • Low Yield: If the reaction gives a low yield, consider increasing the catalyst loading, changing the ligand, or using a stronger base. Ensure that the solvents are properly degassed to prevent catalyst deactivation.

  • Debromination: The formation of the debrominated starting material (4-methoxy-1H-pyrrolo[2,3-b]pyridine) can be a significant side reaction. This is often caused by protodebromination. Using a less protic solvent or a milder base can sometimes mitigate this issue.

  • Homocoupling of Boronic Acid: The formation of biaryl products from the boronic acid can occur, especially at higher temperatures. Using a slight excess of the boronic acid can help to drive the desired cross-coupling reaction.

  • Purification Challenges: The polarity of the 7-azaindole products can sometimes make purification by column chromatography challenging. Careful selection of the eluent system is crucial.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and powerful tool for the synthesis of 3-aryl- and 3-heteroaryl-4-methoxy-1H-pyrrolo[2,3-b]pyridines. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently generate a wide array of novel compounds for drug discovery and development. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this important transformation.

References

The Strategic Application of 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the quest for novel molecular entities with superior efficacy and selectivity is relentless. Within this pursuit, certain chemical scaffolds have emerged as "privileged structures" due to their inherent ability to interact with multiple biological targets in a specific and potent manner. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a prominent member of this class, serving as the core of numerous biologically active compounds, including approved kinase inhibitors.[1] This guide focuses on a key derivative, 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine , a versatile building block that has garnered significant attention in medicinal chemistry for its role in the synthesis of potent kinase inhibitors, particularly those targeting the Fibroblast Growth Factor Receptor (FGFR) family.[1][2]

The strategic placement of the bromine atom at the 3-position and a methoxy group at the 4-position provides medicinal chemists with two crucial synthetic handles. The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl substituents. The methoxy group, on the other hand, can influence the electronic properties of the ring system and provide a key interaction point with the target protein, often forming a hydrogen bond with the hinge region of a kinase.[2] This document will provide an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors, complete with detailed protocols, biological activity data, and an analysis of the underlying signaling pathways.

The Role of this compound in FGFR Inhibitor Synthesis: A Technical Overview

The aberrant activation of the FGFR signaling pathway is a known driver in various human cancers, making it a compelling target for therapeutic intervention.[2][3] The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be an effective starting point for the development of potent and selective FGFR inhibitors.[2][4] this compound serves as a critical intermediate in the construction of these complex molecules. The bromine atom at the 3-position allows for the introduction of diverse functionalities to probe the ATP-binding pocket of the kinase, a key strategy in optimizing potency and selectivity.

Key Synthetic Transformation: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and is particularly well-suited for the functionalization of heterocyclic compounds like this compound. This palladium-catalyzed reaction forms a carbon-carbon bond between the brominated scaffold and an organoboron compound, typically a boronic acid or a boronate ester.

Causality Behind Experimental Choices in Suzuki-Miyaura Coupling:

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of the catalyst, ligand, base, and solvent. For a substrate like this compound, which contains a nitrogen-rich heterocyclic core, these choices are particularly critical to avoid side reactions and achieve high yields.

  • Palladium Catalyst and Ligand: The choice of the palladium source and its associated ligand is paramount. For nitrogen-containing heterocycles, catalyst systems like Pd₂(dba)₃ with bulky, electron-rich phosphine ligands such as XPhos or SPhos are often effective. These ligands promote the oxidative addition of the palladium to the aryl bromide and facilitate the subsequent reductive elimination step. Pre-catalysts like XPhos Pd G2 are also highly effective and offer improved stability and ease of handling.

  • Base: An appropriate base is required to activate the boronic acid for the transmetalation step. Inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃) are commonly used. The choice of base can significantly impact the reaction rate and yield, and its selection is often substrate-dependent.

  • Solvent: A mixture of an organic solvent and water is typically employed. Common solvent systems include dioxane/water, toluene/water, and DMF/water. The aqueous component is necessary for the solubility of the inorganic base and to facilitate the transmetalation step.

Experimental Protocols

Protocol 1: Synthesis of a 3-Aryl-4-methoxy-1H-pyrrolo[2,3-b]pyridine via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This transformation is a key step in the synthesis of many potent kinase inhibitors.

Materials:

  • This compound

  • Arylboronic acid (e.g., 3,5-dimethoxyphenylboronic acid)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv) in anhydrous 1,4-dioxane.

  • Add the catalyst premix to the reaction flask, followed by additional anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-4-methoxy-1H-pyrrolo[2,3-b]pyridine.

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Combine Reactants: - this compound - Arylboronic Acid - Base (K3PO4) prep2 Evacuate and Backfill with N2/Ar prep1->prep2 prep3 Prepare Catalyst Premix: - Pd2(dba)3 + XPhos in Dioxane prep2->prep3 prep4 Add Catalyst and Solvents (Dioxane/Water) prep3->prep4 react1 Heat to 80-100 °C prep4->react1 react2 Monitor Progress (TLC/LC-MS) react1->react2 workup1 Cool to Room Temp. react2->workup1 workup2 Dilute with EtOAc, Wash with Water/Brine workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Purify by Column Chromatography workup3->workup4 final_product 3-Aryl-4-methoxy- 1H-pyrrolo[2,3-b]pyridine workup4->final_product Isolated Product

Caption: A generalized workflow for the synthesis of 3-aryl-4-methoxy-1H-pyrrolo[2,3-b]pyridines via Suzuki-Miyaura cross-coupling.

Biological Activity and Structure-Activity Relationships (SAR)

The true value of this compound as a medicinal chemistry building block is realized in the biological activity of its derivatives. The following table summarizes the inhibitory activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR kinases, highlighting the potency achieved through modifications of this core scaffold.

Compound IDR¹ (at C3)FGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)Reference
1 3-methoxyphenyl1900---[2]
4h 3,5-dimethoxyphenyl7925712[2][4]
4a 3-methoxyphenyl with 5-CF₃ on core----[2]
4l 3-ethoxyphenyl----[2]

Structure-Activity Relationship (SAR) Insights:

  • Substitution at the 3-position: The nature of the aryl group introduced at the 3-position via the Suzuki-Miyaura coupling is a critical determinant of potency. The data clearly shows that the introduction of a 3,5-dimethoxyphenyl group (compound 4h ) leads to a dramatic increase in inhibitory activity against FGFR1, 2, and 3 compared to a 3-methoxyphenyl group (compound 1 ).[2][4] This suggests that the additional methoxy group may be forming a key interaction within a hydrophobic pocket of the ATP-binding site.

  • Substitution on the Pyrrolopyridine Core: Modifications to the 1H-pyrrolo[2,3-b]pyridine core itself can also significantly impact activity. For instance, the introduction of a trifluoromethyl group at the 5-position (compound 4a ) was designed to form a hydrogen bond with a specific amino acid residue (G485) in the FGFR1 kinase domain.[2] This highlights the importance of a detailed understanding of the target's binding site for rational drug design.

Mechanism of Action: Inhibition of the FGFR Signaling Pathway

FGFR inhibitors derived from this compound exert their therapeutic effect by blocking the downstream signaling cascades that are aberrantly activated in cancer. Upon binding of a fibroblast growth factor (FGF) ligand, the FGFR dimerizes and autophosphorylates, leading to the activation of several key signaling pathways, including the RAS-MEK-ERK, PI3K-AKT, and PLCγ pathways.[2][3] These pathways ultimately regulate cellular processes such as proliferation, survival, and angiogenesis.

By competitively binding to the ATP-binding site of the FGFR kinase domain, the synthesized inhibitors prevent the phosphorylation of the receptor and subsequent activation of these downstream pathways, thereby inhibiting tumor growth and progression.

FGFR Signaling Pathway and Point of Inhibition

FGFR_Pathway cluster_membrane Cell Membrane cluster_ras_mek_erk RAS-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_plcg PLCγ Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg Inhibitor 3-Aryl-4-methoxy- 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR Inhibits Autophosphorylation RAS RAS FRS2->RAS PI3K PI3K FRS2->PI3K DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival PKC PKC DAG->PKC Angiogenesis Angiogenesis PKC->Angiogenesis

Caption: A simplified representation of the FGFR signaling pathway and the mechanism of inhibition by 1H-pyrrolo[2,3-b]pyridine derivatives.

Conclusion and Future Perspectives

This compound has established itself as a valuable and versatile building block in the field of medicinal chemistry. Its strategic functionalization allows for the efficient synthesis of potent kinase inhibitors, particularly those targeting the FGFR family. The protocols and data presented in this guide underscore the importance of this scaffold and provide a framework for its application in drug discovery programs.

Future research in this area will likely focus on the development of even more selective inhibitors by exploring novel substitutions on the 1H-pyrrolo[2,3-b]pyridine core and the appended aryl groups. Furthermore, the application of this scaffold to other kinase targets remains a promising avenue for the discovery of new therapeutics for a range of diseases. The continued exploration of the synthetic utility of this compound will undoubtedly contribute to the advancement of medicinal chemistry and the development of next-generation targeted therapies.

References

The Strategic Utility of 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a "privileged structure." Its resemblance to purines allows it to effectively interact with the ATP-binding sites of a multitude of protein kinases, which are pivotal regulators of cellular signaling pathways.[1] Dysregulation of these kinases is a hallmark of numerous diseases, most notably cancer. The strategic functionalization of the 7-azaindole core is therefore a cornerstone of contemporary drug design.

Within this important class of heterocycles, 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS No. 1061383-96-9) stands out as a particularly versatile and valuable intermediate. Its structure is primed for synthetic elaboration, featuring a bromine atom at the C3 position—a convenient handle for palladium-catalyzed cross-coupling reactions—and a methoxy group at the C4 position, which can influence solubility, metabolic stability, and target engagement. This combination makes it an ideal starting point for the synthesis of complex molecules aimed at high-value therapeutic targets.

This guide provides a detailed exploration of the application of this compound in drug discovery, complete with detailed experimental protocols for its key transformations and an overview of its role in the development of potent kinase inhibitors.

Core Applications in Kinase Inhibitor Synthesis

The true utility of this compound lies in its capacity to serve as a foundational building block for inhibitors of several critical cancer-related kinases. The bromine atom at the 3-position is readily displaced through transition metal-catalyzed reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and amine substituents. This modularity is essential for exploring the structure-activity relationships (SAR) required to optimize potency and selectivity.

Key therapeutic targets for which inhibitors have been developed using the 1H-pyrrolo[2,3-b]pyridine scaffold include:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against FGFRs.[2]

  • Colony-Stimulating Factor 1 Receptor (CSF1R): This receptor is crucial for the survival and differentiation of macrophages, including tumor-associated macrophages (TAMs). The FDA-approved drug Pexidartinib, a CSF1R inhibitor, features the 7-azaindole core.

  • BRAF Kinase: Mutations in the BRAF gene are common in melanoma. The FDA-approved drug Vemurafenib, a BRAF inhibitor, also contains this privileged scaffold.

The following sections provide detailed protocols for the two most common and powerful synthetic transformations employed with this compound: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a halide and an organoboron compound.[3][4] In the context of our intermediate, this reaction is used to introduce aryl or heteroaryl moieties at the 3-position, a common feature in many kinase inhibitors.

Rationale: This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of brominated pyridines and azaindoles.[5][6] The choice of a palladium catalyst with a phosphine ligand is critical for achieving high yields, as the pyridine nitrogen can otherwise coordinate to the metal and inhibit catalysis.[3] A base is required to facilitate the transmetalation step in the catalytic cycle. A mixed solvent system of an organic solvent and water is typically employed to dissolve both the organic and inorganic reagents.

G cluster_workflow Suzuki-Miyaura Coupling Workflow A Reaction Setup (Inert Atmosphere) B Reagent Addition - this compound - Boronic Acid/Ester - Palladium Catalyst & Ligand - Base A->B 1 C Solvent Addition (Degassed) B->C 2 D Reaction (Heating) C->D 3 E Work-up - Quenching - Extraction D->E 4 F Purification (Column Chromatography) E->F 5 G Characterization (NMR, MS) F->G 6

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound227.061.01.0
Arylboronic Acid or Pinacol EsterVariable1.21.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.560.050.05
Potassium Carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane (anhydrous, degassed)88.11--
Water (degassed)18.02--

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid or its pinacol ester (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive flow of the inert gas, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe. The typical reaction concentration is 0.1 to 0.5 M with respect to the starting bromide.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 3-aryl-4-methoxy-1H-pyrrolo[2,3-b]pyridine product.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[7] This reaction is instrumental in synthesizing aryl and heteroaryl amines, which are prevalent motifs in pharmaceuticals. For our intermediate, it allows the introduction of various primary or secondary amines at the 3-position.

Rationale: This protocol is based on well-established procedures for the Buchwald-Hartwig amination of bromopyridines.[1][8][9] The choice of a palladium precursor, a sterically hindered phosphine ligand (like XPhos), and a strong, non-nucleophilic base (such as sodium tert-butoxide) is crucial for an efficient catalytic cycle.[1][7] The reaction is highly sensitive to air and moisture, necessitating the use of an inert atmosphere and anhydrous solvents.

G cluster_workflow Buchwald-Hartwig Amination Workflow A Reaction Setup (Inert Atmosphere) B Reagent Addition - Pd Catalyst & Ligand - Base - this compound A->B 1 C Solvent & Amine Addition (Anhydrous & Degassed) B->C 2 D Reaction (Heating) C->D 3 E Work-up - Quenching - Extraction D->E 4 F Purification (Column Chromatography) E->F 5 G Characterization (NMR, MS) F->G 6

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound227.061.01.0
Amine (primary or secondary)Variable1.21.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.020.02
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)476.660.040.04
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene (anhydrous, degassed)92.14--

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, and replace the atmosphere with an inert gas (argon or nitrogen) by evacuating and backfilling three times.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.4 equivalents) and this compound (1.0 equivalent).

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1-0.2 M) via syringe. Finally, add the amine (1.2 equivalents) to the reaction mixture via syringe.

  • Reaction: Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent, such as ethyl acetate, and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Purification: The combined organic filtrates are then washed with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the pure N-substituted 4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine.

Application in Targeting Kinase Signaling Pathways

The derivatives synthesized from this compound are designed to interfere with specific kinase signaling pathways that are often hyperactivated in cancer.

FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis.[2] Genetic alterations can lead to constitutive activation of this pathway, driving tumor growth. Inhibitors developed from the 7-azaindole scaffold can block the ATP-binding site of FGFR, thereby preventing downstream signaling through pathways like RAS-RAF-MEK-ERK and PI3K-AKT.

G cluster_pathway FGFR Signaling Pathway Inhibition FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Derivative of 3-Bromo-4-methoxy- 1H-pyrrolo[2,3-b]pyridine Inhibitor->FGFR

Caption: Inhibition of the FGFR signaling pathway by a 7-azaindole derivative.

BRAF Signaling in Melanoma

The BRAF V600E mutation leads to constitutive activation of the BRAF kinase, promoting uncontrolled cell growth in melanoma. Vemurafenib, which contains the 7-azaindole core, specifically inhibits this mutated kinase, blocking the downstream MAPK/ERK signaling pathway.

G cluster_pathway BRAF V600E Signaling Pathway Inhibition BRAF BRAF V600E (Mutated) MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Melanoma Cell Proliferation ERK->Proliferation Vemurafenib Vemurafenib Analogue Vemurafenib->BRAF

Caption: Inhibition of the BRAF V600E signaling pathway by a Vemurafenib analogue.

Conclusion

This compound is a high-value intermediate that provides a robust and flexible platform for the synthesis of sophisticated kinase inhibitors. Its strategic functionalization through reliable and scalable cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations allows for the systematic exploration of chemical space around the privileged 7-azaindole scaffold. The successful development of drugs targeting FGFR, CSF1R, and BRAF underscores the power of this approach. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to leverage this key building block in their quest for novel and effective therapeutics.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing the 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 7-Azaindole Core in Kinase Inhibitor Design

The 1H-pyrrolo[2,3-b]pyridine, colloquially known as 7-azaindole, represents a cornerstone scaffold in modern medicinal chemistry, particularly in the relentless pursuit of novel kinase inhibitors.[1] Its prominence stems from its structural resemblance to the adenine core of ATP, enabling it to function as an effective hinge-binding motif in the ATP-binding pocket of a vast array of kinases.[2] This bioisosteric relationship facilitates the formation of critical hydrogen bonds between the pyridine nitrogen and the pyrrole N-H group with the kinase hinge region, a fundamental interaction for potent inhibition.[2] The strategic derivatization of this core structure allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the experimental procedures for synthesizing kinase inhibitors starting from the versatile building block, 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine . This particular intermediate offers multiple avenues for chemical modification, primarily through palladium-catalyzed cross-coupling reactions at the C3 position. The methoxy group at the C4 position can also influence the electronic properties and potential interactions of the final compounds within the kinase active site. We will delve into two of the most powerful and widely adopted synthetic strategies: the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for C-N bond formation.

Strategic Considerations: Why this compound?

The choice of this starting material is predicated on its inherent synthetic utility. The bromine atom at the C3 position is a versatile handle for introducing a wide range of aryl, heteroaryl, or alkyl groups via cross-coupling reactions. The methoxy group at C4, apart from its potential to engage in specific interactions with the target kinase, electronically modulates the pyrrolopyridine ring system. Furthermore, the pyrrole nitrogen (N1) provides an additional site for modification or can be protected to prevent unwanted side reactions during synthesis.

PART 1: Synthesis of 3-Aryl-4-methoxy-1H-pyrrolo[2,3-b]pyridine Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. Its mild reaction conditions and tolerance of a wide variety of functional groups make it an ideal choice for the late-stage functionalization of heterocyclic scaffolds.

Causality Behind Experimental Choices:
  • Catalyst System: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a reliable choice for many applications. Alternatively, a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand can be employed. The choice of ligand is crucial and often substrate-dependent.

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used and offer a good balance of reactivity and handling.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and an aqueous solution of the base is typically used. The water is essential for the solubility of the base and facilitates the catalytic cycle.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxidation. Therefore, the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.

Experimental Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification node_reagents Combine: - this compound - Arylboronic acid - Base (e.g., K₂CO₃) - Pd Catalyst (e.g., Pd(PPh₃)₄) node_inert Establish Inert Atmosphere (Nitrogen or Argon) node_reagents->node_inert node_solvent Add Degassed Solvents (e.g., Dioxane/Water) node_inert->node_solvent node_heat Heat and Stir (e.g., 90-110 °C) node_solvent->node_heat node_monitor Monitor Progress (TLC or LC-MS) node_heat->node_monitor node_cool Cool to Room Temperature node_monitor->node_cool node_extract Aqueous Work-up (e.g., Ethyl Acetate/Water) node_cool->node_extract node_purify Purification (Column Chromatography) node_extract->node_purify node_final node_final node_purify->node_final Characterization (NMR, MS)

Caption: General workflow for the Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of a Representative 3-Aryl-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 - 0.10 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The reaction mixture is typically set to a concentration of 0.1-0.2 M with respect to the starting bromide.

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-4-methoxy-1H-pyrrolo[2,3-b]pyridine.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

PART 2: Synthesis of 3-Amino-4-methoxy-1H-pyrrolo[2,3-b]pyridine Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] It has become an indispensable tool in medicinal chemistry for the synthesis of arylamines and heteroarylamines, which are prevalent motifs in many kinase inhibitors.

Causality Behind Experimental Choices:
  • Catalyst System: The choice of palladium precursor and ligand is critical for successful amination. Pre-catalysts or a combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a sterically hindered phosphine ligand (e.g., BINAP, XPhos, or RuPhos) are often required for efficient coupling with heteroaryl halides.[1]

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, facilitating the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a commonly used and effective base for this transformation.

  • Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are typically used to prevent unwanted side reactions and ensure the stability of the reactive intermediates.

  • Pyrrole N-H Protection: The pyrrole N-H is acidic and can potentially interfere with the reaction. While some Buchwald-Hartwig reactions proceed without protection, in many cases, protecting the pyrrole nitrogen with a suitable protecting group (e.g., Boc or SEM) can improve yields and prevent the formation of side products. The protecting group can be removed in a subsequent step.

Experimental Workflow Diagram: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification node_reagents Combine: - this compound - Amine - Base (e.g., NaOtBu) - Pd Catalyst & Ligand node_inert Establish Inert Atmosphere (Nitrogen or Argon) node_reagents->node_inert node_solvent Add Anhydrous Solvent (e.g., Toluene) node_inert->node_solvent node_heat Heat and Stir (e.g., 80-110 °C) node_solvent->node_heat node_monitor Monitor Progress (TLC or LC-MS) node_heat->node_monitor node_cool Cool to Room Temperature node_monitor->node_cool node_extract Aqueous Work-up (e.g., Ethyl Acetate/Water) node_cool->node_extract node_purify Purification (Column Chromatography) node_extract->node_purify node_final node_final node_purify->node_final Characterization (NMR, MS)

Caption: General workflow for the Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of a Representative 3-Amino-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 - 1.5 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 - 0.05 eq)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or other suitable phosphine ligand (0.02 - 0.10 eq)

  • Anhydrous Toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or flask containing a magnetic stir bar, add sodium tert-butoxide.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with nitrogen or argon (repeat three times).

  • Reagent Addition: Under a positive flow of inert gas, add the palladium precursor, the phosphine ligand, this compound, and the amine coupling partner.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench the reaction carefully with saturated aqueous ammonium chloride. Dilute with ethyl acetate and water, and separate the layers. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

PART 3: Data Presentation and Biological Evaluation

The synthesized 3-substituted-4-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives can be evaluated for their inhibitory activity against a panel of protein kinases. The choice of kinases to screen will depend on the specific design of the synthesized compounds. Derivatives of the 7-azaindole scaffold have shown activity against a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Glycogen Synthase Kinase 3β (GSK-3β), and Colony-Stimulating Factor 1 Receptor (CSF1R).[4][5][6]

Representative Biological Data

The following table presents hypothetical, yet representative, inhibitory concentration (IC₅₀) values for a series of synthesized compounds against selected kinases, illustrating the potential outcomes of a screening campaign.

Compound IDR Group at C3Target KinaseIC₅₀ (nM)
INH-001 PhenylFGFR1150
INH-002 4-FluorophenylFGFR185
INH-003 3,5-DimethoxyphenylFGFR145
INH-004 AnilineGSK-3β250
INH-005 N-MethylanilineGSK-3β120
INH-006 4-ChloroanilineGSK-3β50

Note: The IC₅₀ values presented are for illustrative purposes and are based on data for analogous compounds in the literature. Actual values will vary depending on the specific structures synthesized and the assay conditions.

Signaling Pathway Context

The rationale for targeting kinases like FGFR is their frequent dysregulation in various cancers, where they can drive tumor growth, proliferation, and angiogenesis.[4]

FGFR_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds PLCg PLCγ FGFR->PLCg Activates RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates Inhibitor Synthesized Inhibitor Inhibitor->FGFR Inhibits DAG DAG PLCg->DAG IP3 IP₃ PLCg->IP3 RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT->Proliferation

Caption: Simplified FGFR signaling pathway and the point of intervention.

Conclusion and Future Directions

The this compound scaffold is a highly valuable starting point for the synthesis of a diverse library of potential kinase inhibitors. The robust and versatile Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide reliable methods for introducing chemical diversity at the C3 position. The protocols outlined in this document, grounded in established chemical principles, offer a solid foundation for researchers to develop novel and potent kinase inhibitors for further investigation in drug discovery programs. Future work should focus on exploring a wider range of coupling partners, optimizing reaction conditions for specific substrates, and conducting extensive structure-activity relationship (SAR) studies to identify compounds with superior potency, selectivity, and drug-like properties.

References

Application Notes and Protocols for the Microwave-Assisted Synthesis of 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structure is a bioisostere of indole and purines, allowing it to interact with a wide range of biological targets.[1] Derivatives of 7-azaindole are integral components of numerous kinase inhibitors, demonstrating the scaffold's importance in the development of targeted cancer therapies.[2][3][4] Specifically, the 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine core is a versatile synthetic intermediate, providing a reactive handle for the introduction of diverse functionalities at the C3-position through various cross-coupling reactions. This enables extensive structure-activity relationship (SAR) studies crucial for the optimization of lead compounds.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions, often leading to higher yields, cleaner products, and shorter reaction times compared to conventional heating methods. This application note provides a comprehensive guide to the microwave-assisted synthesis of this compound and its subsequent derivatization via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Synthetic Strategy Overview

The overall synthetic strategy involves a three-stage process, beginning with the synthesis of the 4-methoxy-1H-pyrrolo[2,3-b]pyridine core, followed by regioselective bromination at the C3 position, and culminating in the diversification of the 3-bromo intermediate through palladium-catalyzed cross-coupling reactions. Each of these key steps can be significantly enhanced through the use of microwave irradiation.

Synthetic_Workflow A Starting Materials (e.g., 2-chloro-3-nitropyridine) B Synthesis of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine A->B Leimgruber-Batcho Synthesis C Microwave-Assisted C3-Bromination B->C NBS D 3-Bromo-4-methoxy-1H- pyrrolo[2,3-b]pyridine C->D E Microwave-Assisted Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira) D->E Pd Catalyst, Coupling Partner F Diversified 3-Substituted Derivatives E->F

Figure 1: General workflow for the synthesis and diversification of this compound.

Part 1: Synthesis of the 4-Methoxy-1H-pyrrolo[2,3-b]pyridine Core

The synthesis of the 7-azaindole core can be achieved through various methods, with the Leimgruber-Batcho reaction being a prominent approach.[5][6] This method allows for the construction of the pyrrole ring onto a functionalized pyridine starting material. Microwave assistance can significantly accelerate the key steps in this synthesis.

Protocol 1: Microwave-Assisted Leimgruber-Batcho Synthesis (Adapted)

This protocol is an adapted procedure based on established methods for azaindole synthesis.[5][6]

Step 1: Formation of the Enamine

  • In a microwave-safe vessel, combine 2-chloro-4-methoxy-3-nitropyridine (1.0 equiv.), N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 equiv.), and a suitable high-boiling solvent such as DMF or NMP.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 120-140 °C for 15-30 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, allow the vessel to cool to room temperature. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess DMF-DMA. The crude enamine is often used in the next step without further purification.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine in a suitable solvent system, such as a mixture of ethanol and ethyl acetate.

  • Add a palladium catalyst, such as 10% Pd/C (5-10 mol%).

  • Pressurize the reaction vessel with hydrogen gas (50-100 psi) or use a hydrogen transfer reagent like ammonium formate.

  • Heat the mixture under microwave irradiation at 80-100 °C for 20-40 minutes.

  • After cooling, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford 4-methoxy-1H-pyrrolo[2,3-b]pyridine.

Part 2: Microwave-Assisted C3-Bromination

The regioselective bromination of the electron-rich pyrrole ring at the C3 position is a crucial step. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation. Microwave irradiation can significantly shorten the reaction time for this electrophilic substitution.

Protocol 2: Microwave-Assisted C3-Bromination

This protocol is adapted from the bromination of a similar 4-substituted 7-azaindole.[3]

Materials:

  • 4-Methoxy-1H-pyrrolo[2,3-b]pyridine

  • N-Bromosuccinimide (NBS)

  • Anhydrous solvent (e.g., THF, DMF, or Acetonitrile)

  • Microwave reactor vials and magnetic stir bars

Procedure:

  • In a microwave reactor vial, dissolve 4-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.) in the chosen anhydrous solvent.

  • Add N-Bromosuccinimide (1.05-1.1 equiv.) to the solution. Note: The pyrrole nitrogen may be protected with a suitable protecting group (e.g., SEM or Ts) prior to bromination to improve solubility and prevent side reactions, although direct bromination is often successful.[3]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a temperature of 80-100 °C for 5-15 minutes. Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting material and to avoid over-bromination.

  • After cooling, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Mild and selective reagent for electrophilic bromination of electron-rich heterocycles.
Solvent THF, DMF, AcetonitrilePolar aprotic solvents that couple efficiently with microwave irradiation.
Temperature 80-100 °CProvides sufficient energy for the reaction while minimizing decomposition.
Time 5-15 minutesMicrowave heating dramatically reduces the required reaction time.

Table 1: Optimized parameters for microwave-assisted C3-bromination.

Part 3: Microwave-Assisted Cross-Coupling Reactions

The this compound is an ideal substrate for various palladium-catalyzed cross-coupling reactions, enabling the rapid generation of a library of analogues.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the 3-bromo-7-azaindole and various aryl or heteroaryl boronic acids or esters.[7][8][9][10][11]

Suzuki_Coupling reactant1 3-Bromo-4-methoxy- 1H-pyrrolo[2,3-b]pyridine product 3-Aryl/Heteroaryl-4-methoxy- 1H-pyrrolo[2,3-b]pyridine reactant1->product Microwave 100-140 °C, 10-30 min Pd Catalyst, Base Pd Catalyst, Base reactant1->Pd Catalyst, Base Microwave 100-140 °C, 10-30 min reactant2 R-B(OH)2 reactant2->product Microwave 100-140 °C, 10-30 min reactant2->Pd Catalyst, Base Microwave 100-140 °C, 10-30 min + + +->product Microwave 100-140 °C, 10-30 min +->Pd Catalyst, Base Microwave 100-140 °C, 10-30 min Sonogashira_Coupling reactant1 3-Bromo-4-methoxy- 1H-pyrrolo[2,3-b]pyridine product 3-Alkynyl-4-methoxy- 1H-pyrrolo[2,3-b]pyridine reactant1->product Microwave 60-100 °C, 10-25 min Pd/Cu Catalyst, Base Pd/Cu Catalyst, Base reactant1->Pd/Cu Catalyst, Base Microwave 60-100 °C, 10-25 min reactant2 Terminal Alkyne reactant2->product Microwave 60-100 °C, 10-25 min reactant2->Pd/Cu Catalyst, Base Microwave 60-100 °C, 10-25 min + + +->product Microwave 60-100 °C, 10-25 min +->Pd/Cu Catalyst, Base Microwave 60-100 °C, 10-25 min

References

Application Notes and Protocols for the Scale-up Synthesis of 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Privileged Scaffold in Modern Drug Discovery

3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole, represents a cornerstone heterocyclic building block in the landscape of medicinal chemistry and pharmaceutical development.[1] Its structural framework is a recognized "privileged scaffold," frequently appearing in molecules with significant biological activity. This is largely due to its role as a bioisostere for purines and other key aromatic heterocycles, enabling it to interact with a wide range of biological targets.[1] Notably, the 1H-pyrrolo[2,3-b]pyridine core is a key component in several FDA-approved kinase inhibitors, such as the B-Raf inhibitor vemurafenib and the CSF1R inhibitor pexidartinib, highlighting its therapeutic value, particularly in oncology.[1] The strategic placement of a bromine atom at the 3-position and a methoxy group at the 4-position provides two crucial handles for further chemical elaboration, primarily through cross-coupling reactions like the Suzuki-Miyaura coupling.[1] This allows for the systematic exploration of structure-activity relationships (SAR) in the design of novel therapeutic agents.

The transition from milligram-scale synthesis in a discovery chemistry lab to multi-kilogram production required for preclinical and clinical studies presents a significant set of challenges. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the key considerations and a detailed protocol for the scalable synthesis of this compound. We will delve into the rationale behind the chosen synthetic strategy, process safety, and robust quality control measures essential for successful scale-up.

Reaction Scheme and Mechanistic Rationale

The most direct and industrially viable route to this compound involves the regioselective electrophilic bromination of the 4-methoxy-1H-pyrrolo[2,3-b]pyridine precursor. The pyrrole ring of the 7-azaindole scaffold is electron-rich and thus highly susceptible to electrophilic substitution, with the C3 position being the most nucleophilic.

Scheme 1: Synthesis of this compound

The Choice of Brominating Agent: N-Bromosuccinimide (NBS)

For large-scale synthesis, N-Bromosuccinimide (NBS) is the preferred brominating agent over elemental bromine for several critical reasons:

  • Safety and Handling: Liquid bromine is highly volatile, corrosive, and toxic, posing significant handling and containment challenges at scale.[2] NBS, a crystalline solid, is comparatively safer and easier to handle.[3]

  • Selectivity: NBS is a milder source of electrophilic bromine, which is crucial for achieving high regioselectivity. The electron-rich pyrrole ring can be susceptible to over-bromination or side reactions with harsher reagents. The use of NBS minimizes the formation of di-brominated and other impurities.[4]

  • Byproduct Management: The primary byproduct of the reaction with NBS is succinimide, which is generally water-soluble and can be readily removed during aqueous workup, simplifying purification.

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The pyrrole ring attacks the electrophilic bromine of NBS, leading to the formation of a sigma complex intermediate, which then loses a proton to regenerate the aromatic system, yielding the desired 3-bromo product.

Process Development and Scale-up Considerations

Scaling a synthesis from the benchtop to a pilot plant or manufacturing facility is not merely about increasing the quantities of reagents. It requires a thorough understanding of the reaction kinetics, thermodynamics, and potential safety hazards.[5][6]

Key Process Parameters and Their Impact
ParameterLaboratory Scale (grams)Scale-up Considerations (kilograms)Rationale and Justification
Solvent DMF, CH2Cl2, CCl4Acetonitrile, Ethyl Acetate, or a mixture. Avoid 2-MeTHF.DMF is effective but has a high boiling point and can be difficult to remove. Chlorinated solvents are environmentally undesirable. A key safety concern is the potential for a hazardous side reaction between NBS and solvents like 2-methyltetrahydrofuran (2-MeTHF), which has been identified in thermal safety analyses.[5][6] Acetonitrile is a good alternative due to its favorable solubility profile and lower reactivity with NBS.
Temperature 0°C to Room TemperatureStrict temperature control, typically maintaining the temperature between 0-10°C during NBS addition.The bromination reaction is exothermic.[7] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled temperature can lead to runaway reactions and the formation of impurities. A jacketed reactor with a reliable cooling system is essential.
Reagent Addition Single portion or rapid additionSlow, portion-wise, or continuous feed of NBS solution.To control the exotherm and maintain a low concentration of the reactive brominating species, minimizing side reactions. A semi-batch process with controlled feeding of NBS is a recommended strategy for large-scale production.[6]
Stoichiometry 1.0 - 1.2 equivalents of NBS1.05 - 1.1 equivalents of NBSUsing a slight excess of NBS ensures complete conversion of the starting material. However, a large excess should be avoided to minimize the formation of impurities and simplify purification.
Work-up Aqueous quench, extraction with organic solvent.Quenching with a reducing agent (e.g., sodium bisulfite) followed by aqueous washes.The quench with a reducing agent neutralizes any unreacted NBS. The choice of extraction solvent should consider safety, environmental impact, and ease of recovery.
Purification Flash column chromatographyCrystallization/RecrystallizationColumn chromatography is not practical or economical for multi-kilogram scale. Developing a robust crystallization procedure is critical for achieving high purity and isolating the product efficiently.[8] This often involves screening various solvent/anti-solvent systems.
Scale-up Workflow and Decision-Making

The following diagram illustrates the key stages and decision points in the scale-up synthesis of this compound.

Scale_Up_Workflow cluster_0 Process Development cluster_1 Scale-Up Execution cluster_2 Quality Control Route_Scouting Route Scouting & Reagent Selection Lab_Optimization Lab-Scale Optimization (grams) Route_Scouting->Lab_Optimization Select NBS route Safety_Assessment Thermal & Reagent Hazard Analysis Lab_Optimization->Safety_Assessment Define parameters Pilot_Batch Pilot Plant Batch (kilograms) Safety_Assessment->Pilot_Batch Establish safe operating limits Process_Monitoring In-Process Controls (IPC) via HPLC Pilot_Batch->Process_Monitoring Execute batch Workup_Isolation Controlled Quench & Crude Isolation Process_Monitoring->Workup_Isolation Reaction complete Purification Crystallization & Drying Workup_Isolation->Purification Final_QC Final Product QC (NMR, HPLC, MS, Purity) Purification->Final_QC Release Product Release Final_QC->Release Meets specifications

Caption: Workflow for the scale-up synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis (up to 10g)

This protocol is suitable for initial synthesis and optimization in a standard laboratory setting.

Materials:

  • 4-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Dimethylformamide (DMF) (10 vol)

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Bisulfite solution

  • Brine

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-methoxy-1H-pyrrolo[2,3-b]pyridine.

  • Add DMF (10 volumes based on the starting material) and stir until all the solid has dissolved.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.1 eq) in small portions over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice water (50 volumes).

  • Add saturated sodium bisulfite solution dropwise until the yellow color dissipates to quench any unreacted NBS.

  • Basify the mixture with a saturated solution of sodium bicarbonate to a pH of ~8.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 volumes).

  • Combine the organic layers, wash with brine (1 x 20 volumes), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.

Protocol 2: Pilot Plant Scale-up Synthesis (Kilogram Scale)

This protocol outlines the key steps and controls for a kilogram-scale synthesis in a pilot plant setting.

Equipment:

  • Jacketed glass-lined reactor with overhead stirring, temperature probe, and nitrogen inlet.

  • Addition funnel or pump for controlled reagent addition.

  • Filtration unit (e.g., Nutsche filter-dryer).

  • Vacuum oven.

Procedure:

  • Charge the reactor with 4-methoxy-1H-pyrrolo[2,3-b]pyridine and acetonitrile (10-15 volumes).

  • Start agitation and cool the reactor contents to 0-5°C using the jacket cooling system.

  • In a separate vessel, prepare a solution of NBS (1.05 eq) in acetonitrile.

  • Slowly add the NBS solution to the reactor via a pump over 1-2 hours, maintaining the internal temperature at 0-10°C.

  • After the addition is complete, maintain the reaction mixture at 10-15°C and monitor for completion using a pre-validated HPLC method (In-Process Control - IPC).

  • Once the IPC indicates <1% of starting material remaining, prepare a quench solution of sodium bisulfite in water in a separate vessel.

  • Slowly transfer the reaction mixture into the quench solution, maintaining the temperature of the quench vessel below 25°C.

  • Stir for 30 minutes, then allow the layers to separate.

  • Separate the aqueous layer and extract it with ethyl acetate.

  • Combine the organic layers, wash with water and then brine.

  • Concentrate the organic layer under reduced pressure to a smaller volume.

  • Add a suitable anti-solvent (e.g., heptane) to induce crystallization.

  • Cool the slurry to 0-5°C and hold for several hours to maximize crystal formation.

  • Isolate the solid product by filtration.

  • Wash the filter cake with cold heptane.

  • Dry the product in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

Safety and Hazard Analysis

A thorough safety assessment is paramount before conducting any scale-up operation.

  • N-Bromosuccinimide (NBS): NBS is an irritant and should be handled with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[9] It can decompose over time, especially when exposed to light and moisture, releasing bromine.[7] Store in a cool, dark, and dry place.

  • Exothermic Reaction: The bromination is exothermic. A failure in the cooling system on a large scale could lead to a thermal runaway. Ensure the cooling capacity of the reactor is sufficient for the batch size and addition rate.

  • Solvent Incompatibility: As noted, certain solvents can react dangerously with NBS.[5][6] A thorough literature search and, if necessary, calorimetric studies (e.g., using a Reaction Calorimeter - RC1) should be performed to validate the chosen solvent system.

  • Work-up Quench: The quench of unreacted NBS is also exothermic. The quenching agent should be added controllably, or the reaction mixture should be added to the quenching solution to manage the heat release.

Characterization and Quality Control

Ensuring the identity, purity, and consistency of the final product is a critical aspect of the manufacturing process.

Analytical Techniques

The structure and purity of this compound should be confirmed using a panel of analytical techniques:[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess for the presence of impurities. The ¹H NMR should show characteristic signals for the aromatic protons and the methoxy group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and to monitor the progress of the reaction. A validated HPLC method should be used to quantify the product and any process-related impurities.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C-Br stretch (~550–650 cm⁻¹) and the methoxy C–O stretch (~1250 cm⁻¹).[1]

Quality Control Workflow

The following diagram outlines a typical quality control workflow for the release of a batch of this compound.

QC_Workflow Start Dried Product from Manufacturing Sampling Representative Sampling Start->Sampling ID_Test Identity Confirmation (¹H NMR, MS) Sampling->ID_Test Purity_Test Purity Assay (HPLC) Sampling->Purity_Test Residual_Solvent Residual Solvent Analysis (GC, if applicable) Sampling->Residual_Solvent Data_Review Data Review & Comparison to Specifications ID_Test->Data_Review Purity_Test->Data_Review Residual_Solvent->Data_Review Release Batch Release Data_Review->Release Pass Reject Batch Rejection / Reprocessing Data_Review->Reject Fail

Caption: Quality control workflow for final product release.

Conclusion

The successful scale-up synthesis of this compound is a critical step in enabling its use in advanced drug development programs. The transition from laboratory to pilot plant scale requires a meticulous approach focused on process safety, control of critical parameters, and robust purification methods. By leveraging a well-understood and highly regioselective bromination reaction with NBS, and by implementing the process controls and safety measures outlined in this guide, researchers and drug development professionals can confidently and efficiently produce this valuable intermediate on a large scale. The provided protocols and considerations serve as a foundational template that should be adapted and rigorously tested for each specific manufacturing environment.

References

Topic: Analytical Techniques for Monitoring Reactions of 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide to the analytical methodologies essential for monitoring the synthetic transformations of 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine. As a pivotal building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors, rigorous monitoring of its reactions is paramount for optimizing yields, minimizing impurities, and ensuring process scalability.[1] We will explore the causality behind selecting appropriate analytical techniques—from rapid qualitative assessments by Thin-Layer Chromatography (TLC) to quantitative, high-fidelity tracking using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Furthermore, we will detail protocols for in-situ, real-time monitoring via Nuclear Magnetic Resonance (NMR) spectroscopy, offering a non-invasive window into reaction kinetics and mechanism.[2][3] This guide is intended for researchers, chemists, and drug development professionals seeking to establish robust analytical control over reactions involving this critical heterocyclic intermediate.

Introduction: The Significance of this compound

This compound (MW: 227.06 g/mol , Formula: C₈H₇BrN₂O) is a substituted 7-azaindole, a privileged heterocyclic scaffold in drug discovery.[1] Its structure is a key component in numerous biologically active molecules, including FDA-approved kinase inhibitors.[1] The bromine atom at the 3-position serves as a versatile synthetic handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[4][5][6]

Effective reaction monitoring is not merely a procedural step but a cornerstone of efficient process development. It allows the chemist to:

  • Determine Reaction Endpoints: Accurately identify when the starting material is consumed, preventing unnecessary heating or reagent degradation.

  • Optimize Reaction Conditions: Systematically vary parameters (temperature, catalyst loading, base) and observe the direct impact on reaction rate and yield.

  • Identify Intermediates and Byproducts: Gain mechanistic insights and develop strategies to minimize impurity formation.

  • Generate Kinetic Data: Understand the reaction rate, which is critical for process safety and scale-up.

This guide provides the technical foundation and actionable protocols to achieve these goals.

Selecting the Appropriate Analytical Technique: A Logic Workflow

The choice of an analytical technique is dictated by the specific information required. A qualitative check to see if a reaction has started is different from generating precise kinetic data for a regulatory filing. The following decision tree illustrates a logical approach to selecting the right tool.

G start Reaction Monitoring Requirement q1 Need a quick, qualitative check? start->q1 q2 Need quantitative data on conversion & purity? q1->q2 No tlc Thin-Layer Chromatography (TLC) q1->tlc Yes q3 Need to confirm product identity? q2->q3 No hplc HPLC / UPLC q2->hplc Yes q4 Need real-time, non-invasive monitoring? q3->q4 No lcms LC-MS q3->lcms Yes nmr In-Situ NMR q4->nmr Yes

Caption: Decision tree for selecting an analytical technique.

Offline Reaction Monitoring: Chromatographic Techniques

Offline methods involve taking an aliquot from the reaction mixture at specific time points, quenching the reaction within the aliquot, and analyzing it. These are the most common methods for routine reaction monitoring.

High-Performance Liquid Chromatography (HPLC/UPLC)

Causality & Expertise: HPLC is the gold standard for quantitative reaction monitoring due to its high resolution, sensitivity, and reproducibility. A reverse-phase C18 column is typically the first choice for molecules like this compound, as it effectively separates compounds based on hydrophobicity. The starting material is more hydrophobic than many of its more polar amine- or aryl-substituted products, leading to good chromatographic separation. UV detection is ideal because the pyrrolopyridine core and any coupled aromatic systems are strong chromophores.[7]

Protocol: HPLC Method Development for a Suzuki Coupling Reaction

This protocol outlines the steps to monitor the conversion of this compound to a hypothetical product, 4-methoxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine.

  • Sample Preparation:

    • Carefully withdraw ~10-20 µL of the reaction mixture using a syringe.

    • Immediately quench the aliquot in a vial containing 1 mL of a 50:50 mixture of acetonitrile and water. This stops the reaction and dilutes the sample into a mobile-phase-compatible solvent.

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter (e.g., catalyst, base).

  • Instrumentation and Method Parameters:

    • The following table provides a robust starting point for method development. The gradient is designed to elute the more polar product first, followed by the more retained starting material.

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmStandard for high-efficiency separation of small organic molecules.
Mobile Phase A Water + 0.1% Formic AcidAcid improves peak shape for nitrogen-containing heterocycles.[8]
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for reverse-phase chromatography.
Gradient 10% B to 95% B over 5 minA standard screening gradient to separate components of varying polarity.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CReduces viscosity and improves peak shape and reproducibility.
Injection Vol. 2 µLMinimizes peak distortion from solvent effects.
UV Detection 254 nmA common wavelength where aromatic and heterocyclic compounds absorb.[9]
  • Data Analysis:

    • Identify the peaks for the starting material and product by injecting standards of each.

    • Calculate the percent conversion by monitoring the disappearance of the starting material peak area relative to the total peak area of interest. For more accurate quantification, use an internal standard.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality & Expertise: While HPLC-UV provides quantitative data, it does not confirm the identity of the peaks. LC-MS is the definitive tool for this purpose.[10][11] It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, allowing for the unambiguous confirmation of product formation and the identification of byproducts by their mass-to-charge ratio (m/z).[12][13] Electrospray Ionization (ESI) in positive mode is highly effective for nitrogen-containing heterocycles as they are readily protonated.[12]

Protocol: LC-MS Confirmation of a Buchwald-Hartwig Amination Product

This protocol is for confirming the identity of a product from the reaction of this compound with morpholine.

  • Sample Preparation: Follow the same quenching and dilution procedure as for HPLC analysis.

  • Instrumentation: Use the same liquid chromatography method as described in Section 3.1. The eluent from the column is directed into the mass spectrometer.

  • Mass Spectrometer Parameters:

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveEfficiently ionizes basic nitrogen atoms to form [M+H]⁺ ions.
Scan Range 100 - 500 m/zCovers the expected mass range of reactants, products, and common byproducts.
Capillary Voltage 3.5 kVTypical voltage for stable spray and efficient ionization.
Source Temp. 150 °CStandard temperature for ESI.
  • Data Interpretation:

    • Extract the ion chromatograms for the expected m/z values of the starting material and the product.

    • Confirm the presence of the product peak at its expected retention time with the correct m/z value.

CompoundFormulaExact MassExpected [M+H]⁺ (m/z)
Starting Material C₈H₇BrN₂O225.97226.98 / 228.98 (Br isotope pattern)
Product C₁₂H₁₅N₃O₂233.12234.13

In-Situ Reaction Monitoring: NMR Spectroscopy

Causality & Expertise: Nuclear Magnetic Resonance (NMR) spectroscopy offers the unique ability to monitor a reaction non-invasively and in real-time, directly within the NMR tube.[2][14] This technique provides rich structural information, allowing for the simultaneous tracking of multiple species without the need for quenching or workup.[15] For reactions of this compound, ¹H NMR is particularly powerful. One can monitor the disappearance of a specific proton signal in the starting material and the concurrent appearance of new, characteristic signals from the product. This provides unambiguous kinetic data.[3]

G cluster_0 Preparation cluster_1 Execution & Monitoring cluster_2 Data Analysis prep1 Add reactants, solvent, and internal standard to NMR tube prep2 Acquire initial spectrum (t=0) prep1->prep2 exec1 Initiate reaction (e.g., add catalyst or heat) prep2->exec1 exec2 Acquire spectra at set time intervals (pseudo-2D experiment) exec1->exec2 analysis1 Process the arrayed spectra exec2->analysis1 analysis2 Integrate key reactant and product peaks relative to internal standard analysis1->analysis2 analysis3 Plot concentration vs. time to determine kinetics analysis2->analysis3

Caption: Workflow for in-situ NMR reaction monitoring.

Protocol: In-Situ ¹H NMR Monitoring of a Reaction

  • Sample Preparation (in an inert atmosphere glovebox if necessary):

    • To a clean, dry NMR tube, add this compound (1.0 equiv).

    • Add the coupling partner (e.g., phenylboronic acid, 1.2 equiv) and base.

    • Add a known amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene). The standard should have a simple spectrum with peaks that do not overlap with reactant or product signals.

    • Add 0.6 mL of a deuterated solvent (e.g., Toluene-d8, DMSO-d6). Ensure all solids are dissolved.

    • Add the palladium catalyst/pre-catalyst last to the solution.

  • NMR Acquisition:

    • Place the NMR tube in the spectrometer, which has been pre-heated to the desired reaction temperature.[2]

    • Quickly lock and shim the sample.

    • Acquire an initial ¹H NMR spectrum (t=0).

    • Set up a time-arrayed sequence of 1D ¹H experiments (often called a pseudo-2D kinetics experiment).[2]

    • Key Parameters: Use a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to ensure accurate integration.[3] A 30° or 45° pulse angle can be used instead of 90° to shorten the required relaxation delay.

    • Set the experiment to acquire spectra at regular intervals (e.g., every 5 minutes) for the expected duration of the reaction.

  • Data Processing:

    • Process the resulting series of spectra.

    • For each time point, integrate the area of a well-resolved peak corresponding to the starting material and a peak for the product.

    • Normalize these integrals to the integral of the internal standard.

    • Plot the normalized integral values versus time to generate kinetic profiles for the consumption of starting material and formation of the product.

Conclusion

The successful synthesis and development of novel therapeutics based on the this compound scaffold are critically dependent on robust analytical monitoring. There is no single "best" technique; rather, the optimal approach involves a strategic combination of methods. Rapid checks with TLC, quantitative analysis with HPLC, and definitive identification with LC-MS form the backbone of offline monitoring. For deep mechanistic understanding and precise kinetic analysis, in-situ NMR provides unparalleled insight. By applying the principles and protocols outlined in this guide, researchers can exert fine control over their chemical transformations, leading to more efficient, reproducible, and scalable synthetic outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Navigating the Complexities of Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its presence in numerous FDA-approved drugs and functional materials highlighting its significance.[1][2][3] However, the inherent electronic properties of the pyridine ring present considerable challenges in its selective functionalization.[2][4][5] This guide, designed for laboratory and development settings, provides in-depth troubleshooting advice and answers to frequently asked questions to overcome common hurdles in pyridine core modification.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the functionalization of pyridine and its derivatives, offering explanations and actionable solutions.

Question 1: My electrophilic aromatic substitution (EAS) on pyridine is resulting in extremely low yields or no reaction. What's going wrong?

Answer:

This is a common and expected challenge. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack, making it significantly less reactive than benzene.[6] Furthermore, many EAS reactions are performed under acidic conditions, which protonate the pyridine nitrogen, further deactivating the ring.[7]

Causality and Troubleshooting Workflow:

EAS_Troubleshooting Problem Low/No EAS Yield Cause1 Inherent low reactivity of pyridine ring Problem->Cause1 Cause2 Protonation of pyridine nitrogen in acidic media Problem->Cause2 Solution Activation Strategy Cause1->Solution Cause2->Solution N_Oxide Form Pyridine N-oxide Solution->N_Oxide Recommended Activating_Group Introduce Electron- Donating Group (EDG) Solution->Activating_Group Deoxygenation Deoxygenate to obtain final product N_Oxide->Deoxygenation

Solutions:

  • Employ Pyridine N-oxide: This is a highly effective and widely used strategy.[7] The N-oxide is more reactive towards electrophiles and directs substitution primarily to the C4 position. The N-oxide can then be deoxygenated to furnish the substituted pyridine.[7]

  • Introduce Activating Groups: If your synthesis allows, installing an electron-donating group on the pyridine ring can enhance its reactivity towards electrophiles.[7]

  • Harsh Reaction Conditions: While less ideal, using high temperatures and strong acids can sometimes force the reaction to proceed, although this may lead to side products and is not always substrate-tolerant.[8]

Question 2: I'm struggling with poor regioselectivity in my nucleophilic aromatic substitution (SNAr) on a substituted pyridine. How can I control which position reacts?

Answer:

Nucleophilic aromatic substitution on pyridines inherently favors the C2 and C4 positions. This is because the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, which provides substantial stabilization.[6][7] The competition between C2 and C4 is influenced by several factors.

Factors Influencing Regioselectivity:

FactorEffect on RegioselectivityTroubleshooting Action
Steric Hindrance Bulky nucleophiles or substituents near the C2 position will favor attack at the more accessible C4 position.[7]To favor C4, use a bulkier nucleophile. To favor C2, ensure the C4 position is not sterically hindered.
Solvent Effects The polarity and hydrogen-bonding capability of the solvent can significantly alter the C2/C4 product ratio.[7]Screen a range of solvents with varying polarities (e.g., DCM, DMSO, THF).
Electronic Effects The electronic nature of other substituents on the ring can subtly influence the relative electron deficiency at C2 and C4.Consider the electronic properties of existing substituents when planning your synthesis.
Leaving Group The nature of the leaving group can also play a role in directing the incoming nucleophile.If possible, test different leaving groups (e.g., halides).

Question 3: My metal-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) on a pyridine substrate is sluggish and gives low yields. What are the likely causes?

Answer:

Metal-catalyzed cross-coupling reactions with pyridine substrates can be challenging due to the coordinating ability of the pyridine nitrogen, which can bind to the metal center and inhibit catalysis.[2][4] Additionally, some organometallic pyridine reagents, like 2-pyridyl boronic acids, can be unstable.[9]

Troubleshooting Steps:

  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, P(tBu)3) can often promote the desired reductive elimination and prevent catalyst deactivation.

  • Catalyst Precursor: Experiment with different palladium or nickel precursors (e.g., Pd(OAc)2, Pd2(dba)3).

  • Base and Solvent: The choice of base and solvent system can have a profound impact on the reaction outcome. Screen various combinations (e.g., K2CO3 in dioxane, Cs2CO3 in THF).

  • Alternative Coupling Partners: If using an unstable organometallic pyridine, consider alternative strategies. For instance, instead of using 2-pyridylboronic acid, a direct arylation of a pyridine N-oxide can be a more effective approach to synthesize 2-arylpyridines.[9]

  • Protecting Groups: In some cases, transient protection of the pyridine nitrogen can mitigate catalyst inhibition.

Question 4: How can I achieve functionalization at the C3 (meta) position of pyridine, which seems to be the most difficult?

Answer:

Functionalization at the C3 position is a persistent challenge due to the electronic nature of the pyridine ring, which does not favor electrophilic or nucleophilic attack at this position.[4][10] However, several strategies have been developed to address this.

Strategies for C3 Functionalization:

  • Directed Metalation: Using a directing group at the C2 or C4 position can allow for metalation (e.g., lithiation) at the C3 position, followed by quenching with an electrophile.

  • Dearomatization-Rearomatization: Recent methods involve a dearomatization of the pyridine ring, which allows for functionalization at the C3 position, followed by a rearomatization step.[4]

  • Pyridyne Intermediates: The generation of 3,4-pyridyne intermediates can enable the introduction of substituents at the C3 and C4 positions. The regioselectivity can be controlled by substituents that distort the pyridyne intermediate.[1]

  • C-H Borylation: Iridium-catalyzed C-H borylation has shown a preference for the meta-position in some cases, providing a handle for subsequent cross-coupling reactions.[10]

C3_Functionalization Challenge C3 (meta) Functionalization Challenge Strategy1 Directed Metalation Challenge->Strategy1 Strategy2 Dearomatization- Rearomatization Challenge->Strategy2 Strategy3 Pyridyne Intermediates Challenge->Strategy3 Strategy4 C-H Borylation Challenge->Strategy4 Outcome Access to C3-Substituted Pyridines Strategy1->Outcome Strategy2->Outcome Strategy3->Outcome Strategy4->Outcome

Frequently Asked Questions (FAQs)

Q1: Why is pyridine considered "electron-deficient"?

A1: The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms. It pulls electron density from the ring through an inductive effect, making the carbon atoms electron-poor. This is why pyridine is often referred to as a π-deficient system and is less reactive than benzene in electrophilic aromatic substitution.[6]

Q2: What is the role of pyridine N-oxides in functionalization chemistry?

A2: Pyridine N-oxides are versatile intermediates. The N-oxide group is a strong activating group for electrophilic substitution, directing incoming electrophiles to the C4 position.[7] It also facilitates direct C-H functionalization at the C2 position.[9] The N-oxide can be easily removed by deoxygenation (e.g., with PCl3 or H2/Pd) to yield the functionalized pyridine.[7][9]

Q3: What are N-functionalized pyridinium salts and how are they used?

A3: N-functionalized pyridinium salts are formed by the reaction of pyridine with various activating groups at the nitrogen atom. These salts enhance the reactivity of the pyridine ring towards nucleophilic attack and are particularly useful in radical-mediated C-H functionalization reactions.[11] This approach allows for regioselective functionalization at the C2 and C4 positions under mild, acid-free conditions, which is advantageous for late-stage functionalization of complex molecules.[11]

Q4: Are there any safety considerations when working with pyridine and its derivatives?

A4: Yes. Pyridine is a flammable liquid with a strong, unpleasant odor.[12] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Some pyridine derivatives can be toxic or have specific handling requirements. Always consult the Safety Data Sheet (SDS) for the specific compounds you are working with. Pyridine N-oxides have been reported to decompose exothermically at high temperatures, so uncontrolled heating should be avoided.[9]

Experimental Protocols

Protocol 1: Synthesis of Pyridine N-oxide

This protocol is a general procedure for the oxidation of pyridine to pyridine N-oxide using peracetic acid.[7]

Materials:

  • Pyridine

  • 40% Peracetic acid

  • Reaction flask

  • Stirring apparatus

Procedure:

  • In a well-ventilated fume hood, behind a safety shield, add 110 g (1.39 moles) of pyridine to a reaction flask.

  • Stir the pyridine and add 250 ml (1.50 moles) of 40% peracetic acid at a rate that maintains the reaction temperature at 85°C. This addition typically takes 50-60 minutes.

  • After the addition is complete, continue stirring until the temperature drops to 40°C.

  • To isolate the pyridine N-oxide, evaporate the acetic acid solution under the vacuum of a water aspirator.

  • Distill the residue at a pressure of 1 mm or less. The product will be collected at 100–105°C/1mm as a colorless solid.

Protocol 2: Directed ortho-Metalation of a Substituted Pyridine

This is a general procedure for the directed lithiation at the C2 position of a pyridine derivative.

Materials:

  • Substituted pyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium amide base (e.g., LDA, LiTMP)

  • Electrophile

  • Dry ice/acetone bath

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the substituted pyridine in anhydrous THF.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of the lithium amide base (typically 1.1 equivalents) to the cooled pyridine solution.

  • Stir the reaction mixture at -78°C for the appropriate time (this can range from 30 minutes to several hours, depending on the substrate).

  • Add the electrophile to the reaction mixture at -78°C.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).

  • Proceed with standard aqueous workup and purification.

References

Technical Support Center: Optimization of Suzuki Coupling Conditions for 3-Bromo-Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 3-bromo-pyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific class of substrates. The electron-deficient nature of the pyridine ring and the coordinating ability of the ring nitrogen present unique hurdles that require careful consideration of reaction parameters for a successful outcome.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve high yields and purity in your coupling reactions.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the Suzuki coupling of 3-bromo-pyridines:

Q1: Why are my yields consistently low when coupling 3-bromo-pyridine?

Low yields in Suzuki couplings with 3-bromo-pyridine often stem from two primary factors related to the substrate's electronic properties.[1] First, the electron-deficient pyridine ring can be less reactive in the crucial oxidative addition step of the catalytic cycle. Second, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2][3] Careful selection of ligands, bases, and reaction conditions is paramount to overcome these challenges.

Q2: What is the best catalyst and ligand combination for this type of coupling?

While there is no single "best" combination for all substrate pairings, a general principle is to use bulky, electron-rich phosphine ligands. These ligands can promote the desired catalytic cycle and shield the palladium center from inhibition by the pyridine nitrogen.[1][4] Ligands like XPhos , SPhos , and RuPhos are often excellent choices for challenging heteroaryl couplings.[1][5] Pre-formed palladium catalysts, or "precatalysts," can also offer more reproducible and active catalytic systems compared to generating the active Pd(0) species in situ.[1]

Q3: I'm observing a significant amount of debrominated starting material. What's causing this and how can I fix it?

The formation of the debrominated product (pyridine) is a common side reaction known as hydrodehalogenation or protodehalogenation.[1][6] This occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture instead of the organoboron reagent. To minimize this, consider the following:

  • Choice of Base: Avoid strong bases that can promote this side reaction. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOtBu in Suzuki couplings.[1]

  • Solvent System: Using a mixture of an organic solvent with water can sometimes suppress this side reaction.[1]

  • Reagent Purity: Ensure all reagents, especially the solvent, are free from impurities that could act as hydride sources.[1]

Q4: My boronic acid seems to be decomposing during the reaction. What is happening?

This is likely due to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3][7] This is often promoted by high temperatures and prolonged reaction times in aqueous basic conditions.[3] To mitigate this:

  • Use a slight excess (1.1–1.5 equivalents) of the boronic acid.[4]

  • Ensure the reaction is thoroughly degassed to remove oxygen, which can contribute to boronic acid homocoupling.[3]

  • Consider using more stable boronic esters, such as pinacol esters, which can slowly release the boronic acid under the reaction conditions.[8]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the Suzuki coupling of 3-bromo-pyridines.

Problem 1: Low to No Product Formation
Potential Cause Troubleshooting Strategy
Catalyst Inactivity/Inhibition The pyridine nitrogen can coordinate to the palladium catalyst, hindering its activity.[1][2][3] Ensure proper activation of your palladium precursor to its Pd(0) state. A screen of bulky, electron-rich phosphine ligands like SPhos or XPhos is recommended to shield the palladium center.[1][4][5] For particularly challenging substrates, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may be necessary.[4]
Inappropriate Base or Solvent The choice of base is critical for activating the boronic acid.[9] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for challenging couplings.[1] Ensure the base is finely powdered for better solubility and reactivity. A common and effective solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water.[4][10]
Degradation of Boronic Acid Protodeboronation can consume your coupling partner.[3][7] Use a slight excess of the boronic acid (1.1–1.5 equivalents) and ensure the reaction is thoroughly degassed.[4] Consider using more stable boronic esters (e.g., pinacol esters).[8]
Inadequate Inert Atmosphere Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen.[1] Inadequate degassing of solvents and failure to maintain an inert atmosphere (argon or nitrogen) can lead to catalyst deactivation.[1] Ensure proper degassing techniques (e.g., freeze-pump-thaw cycles or sparging with inert gas) are employed.[11]
Problem 2: Significant Side Product Formation
Side Product Potential Cause & Mechanism Mitigation Strategies
Debrominated Pyridine (Protodehalogenation) The palladium-aryl intermediate reacts with a hydride source (from solvent, base, or impurities) instead of the boronic acid.[1][6]Switch to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[1] Use aprotic solvents or a mixture with water. Ensure high purity of all reagents.[1]
Boronic Acid Homocoupling (Biaryl Formation) Oxygen in the reaction mixture can promote the homocoupling of the boronic acid.[3] This can also occur during the in-situ reduction of a Pd(II) precatalyst.[3][12]Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[3] Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling.[3]
Protodeboronation The C-B bond of the boronic acid is cleaved by a proton source, often exacerbated by high temperatures and extended reaction times in aqueous basic conditions.[3][7]Use a slight excess of the boronic acid, keep reaction times as short as possible, and consider using more stable boronic esters.[3][4][8]

Experimental Protocols

Here are some starting point protocols for the Suzuki coupling of 3-bromo-pyridines. Note: These are general guidelines and may require optimization for your specific substrates.

Protocol 1: General Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-pyridine (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).[1][4]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[4]

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O mixture in a 4:1 ratio) via syringe.[4] In a separate vial under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂ or a precatalyst, 1-5 mol%) and ligand (e.g., SPhos or XPhos, 2-10 mol%), then transfer to the main reaction flask.[13][14]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[14] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[14]

  • Purification: Purify the crude product by column chromatography on silica gel.[4]

Visual Guides

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling reaction. Understanding this cycle is crucial for diagnosing issues in your reaction.

Suzuki_Cycle Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X(L2) Oxidative Addition Intermediate Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OH(L2) Hydroxide Complex Ar-Pd(II)-X(L2)->Ar-Pd(II)-OH(L2) Base (OH-) Transmetalation_TS Transmetalation Transition State Ar-Pd(II)-OH(L2)->Transmetalation_TS Ar-B(OH)3- Activated Boronate Ar-B(OH)3-->Transmetalation_TS Ar-Pd(II)-Ar'(L2) Diaryl Palladium Complex Transmetalation_TS->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-B(OH)3- Base (OH-)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Logic Flow

This diagram provides a logical workflow for troubleshooting common issues in your Suzuki coupling reaction.

Troubleshooting_Flow start Low Yield or No Reaction check_catalyst Screen Ligands (XPhos, SPhos) Increase Catalyst Loading start->check_catalyst check_base Switch to Weaker Base (K3PO4, Cs2CO3) check_catalyst->check_base check_sm Check Reagent Purity Use Boronic Ester check_base->check_sm side_products Significant Side Products? check_sm->side_products dehalogenation Protodehalogenation? side_products->dehalogenation Yes success Improved Yield side_products->success No deboronation Protodeboronation? dehalogenation->deboronation No fix_dehalogenation Use Weaker Base Aprotic Solvent dehalogenation->fix_dehalogenation Yes homocoupling Homocoupling? deboronation->homocoupling No fix_deboronation Use Boronic Ester Shorter Reaction Time deboronation->fix_deboronation Yes fix_homocoupling Thoroughly Degas Use Pd(0) Source homocoupling->fix_homocoupling Yes homocoupling->success No fix_dehalogenation->success fix_deboronation->success fix_homocoupling->success

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

References

Technical Support Center: Synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important scaffold. The 7-azaindole core is a privileged structure in medicinal chemistry, and its successful synthesis is crucial for the development of novel therapeutics.[1][2][3][4] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and efficiency of your synthetic routes.

Troubleshooting Guide: Common Side Reactions & Mitigation Strategies

The synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines often involves multi-step sequences, with cross-coupling reactions being pivotal for the introduction of the aryl group at the C2-position and the amine at the C4-position. These palladium-catalyzed reactions, while powerful, are susceptible to various side reactions that can significantly lower yields and complicate purification.

Issue 1: Low Yield of 2-Aryl Product in Suzuki-Miyaura Coupling due to Dehalogenation

Question: I am performing a Suzuki-Miyaura coupling to introduce an aryl group at the C2-position of my 7-azaindole precursor (e.g., 2-halo-1H-pyrrolo[2,3-b]pyridin-4-amine derivative), but I am observing a significant amount of the dehalogenated byproduct. How can I minimize this side reaction?

Answer: Dehalogenation, the replacement of a halogen with a hydrogen atom, is a common and often frustrating side reaction in Suzuki-Miyaura coupling.[5][6] It arises from the formation of a palladium-hydride (Pd-H) species which can reductively eliminate the aryl group, leading to the undesired byproduct.[5][7] Several factors can contribute to the formation of Pd-H species and subsequent dehalogenation.

Root Causes and Solutions:

Factor Explanation Recommended Action
Base Strong bases, particularly alkoxides, or the presence of water can generate Pd-H species.[5] The choice of base is critical.Switch to a weaker inorganic base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[5] These are generally effective and less prone to inducing dehalogenation.
Solvent Protic solvents like alcohols can act as hydride sources.Use aprotic solvents such as dioxane, THF, DMF, or toluene.[7] Ensure the solvent is anhydrous.
Ligand The ligand's steric and electronic properties influence the stability of the palladium complex and the relative rates of productive coupling versus dehalogenation.Employ bulky, electron-rich phosphine ligands like XPhos or SPhos, or N-heterocyclic carbene (NHC) ligands. These can accelerate the desired cross-coupling pathway.[5]
Substrate Reactivity The propensity for dehalogenation often follows the order I > Br > Cl.[5][6][8] N-heterocyclic halides are particularly susceptible.[5]If possible, consider using the corresponding aryl bromide or chloride instead of the iodide, as they are less prone to dehalogenation.[8] Protecting the N-H of the pyrrole ring can sometimes suppress this side reaction.[5][9]
Reaction Temperature High temperatures can promote dehalogenation.Optimize the reaction temperature. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Experimental Protocol to Minimize Dehalogenation in Suzuki Coupling:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the 2-halo-7-azaindole derivative, the arylboronic acid (1.5-2.0 equivalents), and the base (e.g., K₃PO₄, 2.0 equivalents).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃) and the ligand (e.g., XPhos).

  • Add the anhydrous solvent (e.g., dioxane) and a minimal amount of water if required for boronic acid solubility.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes or by using freeze-pump-thaw cycles.

  • Heat the reaction to the optimized temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[5]

Logical Workflow for Troubleshooting Dehalogenation:

Caption: Troubleshooting flowchart for dehalogenation in Suzuki coupling.

Issue 2: Formation of Homocoupled Byproducts

Question: My Suzuki-Miyaura reaction is producing a significant amount of the homocoupled product of my boronic acid (Ar-Ar). What causes this and how can I prevent it?

Answer: Homocoupling of boronic acids is another common side reaction in Suzuki-Miyaura coupling, leading to the formation of a biaryl byproduct derived from the boronic acid coupling partner.[10] This is often exacerbated by the presence of oxygen.

Root Causes and Solutions:

Factor Explanation Recommended Action
Oxygen The presence of molecular oxygen can promote the homocoupling of boronic acids.Thoroughly degas the reaction mixture before heating. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by performing several freeze-pump-thaw cycles.[10]
Palladium Catalyst Certain palladium sources or high catalyst loadings can favor homocoupling.Use a well-defined palladium precatalyst. Optimize the catalyst loading to the lowest effective concentration.
Base The choice of base can influence the rate of homocoupling.Screen different bases. In some cases, a milder base can reduce the extent of homocoupling.
Issue 3: Poor Yield in Buchwald-Hartwig Amination at C4

Question: I am attempting a Buchwald-Hartwig amination to install a secondary amine at the C4-position of a 2-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine, but the reaction is sluggish and gives low yields. What could be the problem?

Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its efficiency can be highly dependent on the substrate and reaction conditions.[11][12] The electronic nature of the 7-azaindole scaffold can influence the reactivity of the C4-halide.

Root Causes and Solutions:

Factor Explanation Recommended Action
Ligand Choice The ligand is crucial for the success of the amination. The steric and electronic properties of the ligand must be well-matched to the substrate.For challenging substrates like 7-azaindoles, bulky and electron-rich biarylphosphine ligands such as RuPhos and XPhos are often effective.[1] A ligand screening is highly recommended.
Base Strength The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions.Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. The choice of base can be critical and may require optimization.
Substrate Inhibition The starting material or product, particularly the nitrogen atoms in the 7-azaindole ring, can coordinate to the palladium catalyst and inhibit its activity.Using a higher catalyst loading or a more robust catalyst system may be necessary. Protecting the pyrrole nitrogen can sometimes mitigate this issue.
Beta-Hydride Elimination A potential side reaction is β-hydride elimination from the palladium-amide intermediate, which leads to a hydrodehalogenated byproduct and an imine.[11]The use of bulky ligands can disfavor this side reaction by sterically hindering the formation of the required conformation for β-hydride elimination.

Catalytic Cycle of Buchwald-Hartwig Amination and Potential Side Reaction:

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-NR2(L2) [Ar-Pd(II)-NR2(L2)] Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR2(L2) Amine Coordination & Deprotonation (HNR2, Base) Ar-NR2 Ar-NR2 Ar-Pd(II)-NR2(L2)->Ar-NR2 Reductive Elimination Ar-H Ar-H + Imine (Side Product) Ar-Pd(II)-NR2(L2)->Ar-H β-Hydride Elimination Ar-NR2->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic cycle of Buchwald-Hartwig amination showing the desired pathway and the β-hydride elimination side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to the 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine core?

A1: Several synthetic strategies exist, with the choice often depending on the desired substitution pattern. A common and flexible approach involves a convergent synthesis where the 7-azaindole core is first constructed and then functionalized. Key steps often include:

  • Construction of the 7-azaindole core: Methods like the Fischer indole synthesis, Bartoli indole synthesis, or Larock indole synthesis can be adapted for 7-azaindoles.[13][14][15][16] However, the electron-deficient nature of the pyridine ring can make some classical indole syntheses challenging.[2][17]

  • Palladium-catalyzed cross-coupling: A highly effective strategy involves the sequential functionalization of a di-halogenated pyrrolopyridine precursor. For instance, a chemoselective Suzuki-Miyaura coupling at the more reactive C2-position of a 2-iodo-4-chloropyrrolopyridine, followed by a Buchwald-Hartwig amination at the C4-position.[1]

Q2: I am observing hydrolysis of a nitrile group on my aryl substituent during my synthesis. How can I avoid this?

A2: Nitrile groups can be sensitive to both acidic and basic conditions, leading to hydrolysis to the corresponding carboxylic acid or amide.[18][19][20]

  • Under acidic conditions: The nitrile is protonated, making it more electrophilic and susceptible to nucleophilic attack by water.[20][21]

  • Under basic conditions: Direct nucleophilic attack by hydroxide ions occurs.[20][21] To avoid this, carefully control the pH of your reaction and work-up steps. If the reaction conditions are harsh, consider protecting the nitrile group or introducing it at a later stage in the synthesis. Mild reaction conditions for cross-coupling reactions are often compatible with nitrile groups.[22]

Q3: I am having trouble with the regioselectivity of functionalization on the 7-azaindole ring. What should I consider?

A3: The regioselectivity of electrophilic substitution and metallation on the 7-azaindole ring can be complex.

  • The C3 position is generally the most nucleophilic and prone to electrophilic attack.

  • Directed metalation strategies can be employed for selective functionalization at other positions.[23][24][25] The choice of directing group and reaction conditions is crucial for achieving the desired regioselectivity. For example, using a removable directing group on the N1 nitrogen can direct metalation to the C2 position.

Q4: Are protecting groups necessary for the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines?

A4: The use of protecting groups, particularly for the pyrrole N-H, is often advantageous and sometimes necessary.

  • Improved Solubility: N-protection can improve the solubility of intermediates in organic solvents.

  • Prevention of Side Reactions: The acidic N-H proton can interfere with certain reactions, such as those involving strong bases or organometallic reagents. Protecting the nitrogen can prevent deprotonation and subsequent side reactions.[5][9]

  • Directing Group: A protecting group can also act as a directing group to control regioselectivity during functionalization.[26] Commonly used protecting groups for the 7-azaindole nitrogen include SEM (2-(trimethylsilyl)ethoxymethyl), Boc (tert-butoxycarbonyl), and sulfonyl groups. The choice of protecting group will depend on its stability to the planned reaction conditions and the ease of its removal.

References

Technical Support Center: Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole. This privileged scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its synthesis, however, can present significant challenges, from achieving regioselectivity to maximizing yield.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established, peer-reviewed methodologies. Our goal is to empower you to overcome common synthetic hurdles and improve the efficiency and success of your research.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.

Q1: My Sonogashira coupling to create the C-C bond for cyclization is giving low yields and significant side products. What's going wrong?

This is a frequent challenge, often stemming from catalyst deactivation, homocoupling of the alkyne (Glaser coupling), or dehalogenation of the aminopyridine starting material.

Potential Causes & Recommended Actions:

  • Catalyst System (Palladium & Copper): The choice and ratio of the palladium catalyst and copper(I) co-catalyst are critical.

    • Insight: While CuI is a standard co-catalyst, it can also promote alkyne homocoupling. In some cases, a copper-free Sonogashira protocol can be beneficial.[4]

    • Action: Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and ligands. If homocoupling is a major issue, attempt the reaction using a copper-free system, which may require a different palladium catalyst and base combination.

  • Base Selection: The base is crucial for both the catalytic cycle and deprotonating the terminal alkyne.

    • Insight: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common, but stronger bases like K₂CO₃ or Cs₂CO₃ can sometimes improve yields, especially with less reactive halides.

    • Action: Create a screening table to test various bases. Start with Et₃N in DMF, a common starting point, and expand to inorganic bases if yields are poor.[5]

  • Solvent and Temperature:

    • Insight: DMF is a versatile solvent for Sonogashira couplings, but THF or dioxane can be effective alternatives. Temperature control is key; excessive heat can lead to catalyst decomposition and side reactions.

    • Action: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and gently heat to 60 °C if necessary.[5] Microwave irradiation has also been shown to accelerate these reactions efficiently.[6][7]

Troubleshooting Table: Sonogashira Coupling Optimization

Parameter Condition A (Standard) Condition B (Alternative) Condition C (Copper-Free) Expected Outcome/Rationale
Pd Catalyst PdCl₂(PPh₃)₂ (3 mol%)Pd(PPh₃)₄ (3 mol%)Pd₂(dba)₃ (2 mol%)Ligand choice affects catalyst stability and activity.
Cu Co-catalyst CuI (5 mol%)CuI (2 mol%)NoneReducing or removing copper minimizes alkyne homocoupling.
Base Et₃N (3 eq)K₂CO₃ (2 eq)Cs₂CO₃ (2 eq)Stronger inorganic bases can accelerate C-H activation of the alkyne.
Solvent DMFDioxaneToluene/H₂OSolvent polarity and coordinating ability influence reaction kinetics.
Temperature 60 °CRoom Temp -> 80 °C100 °COptimize for product formation vs. side reactions.
Q2: The final intramolecular cyclization to form the pyrrole ring is inefficient. How can I drive this reaction to completion?

The cyclization of the Sonogashira product (an o-aminoarylalkyne) is the key ring-forming step. Its success depends heavily on the chosen catalyst and reaction conditions.

Potential Causes & Recommended Actions:

  • Base-Mediated Cyclization:

    • Insight: Strong, non-nucleophilic bases are often required to deprotonate the amine, initiating the nucleophilic attack on the alkyne.

    • Action: Employ strong bases like KOt-Bu or NaH in an anhydrous polar aprotic solvent like DMF or NMP. Ensure strictly anhydrous conditions, as water will quench the base.

  • Transition Metal-Catalyzed Cyclization:

    • Insight: Copper and silver salts can act as Lewis acids to activate the alkyne towards nucleophilic attack by the amine. This can often be a milder and more efficient alternative to strong bases.[8]

    • Action: After the Sonogashira coupling, consider an in situ or sequential addition of a catalyst like CuI, AgOTf, or other silver salts to promote cyclization.

  • Acid-Catalyzed Cyclization:

    • Insight: For certain substrates, acid-catalyzed cyclization provides a viable route. A range of acids, from TFA to HCl, can be effective.[5]

    • Action: If base- or metal-mediated routes fail, explore cyclization under acidic conditions. A screen of different acids and solvents (e.g., TFA in MeCN) is recommended. The best yields in one study were obtained using TFA and TFAA in MeCN.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for constructing the 1H-pyrrolo[2,3-b]pyridine core?

There are several robust strategies, with the choice depending on the desired substitution pattern and available starting materials.

  • Palladium-Catalyzed Heteroannulation: This is one of the most versatile and common methods. It typically involves a Sonogashira cross-coupling between a suitably substituted aminopyridine (e.g., 2-amino-3-iodopyridine) and a terminal alkyne, followed by an intramolecular cyclization.[5][6][9] This approach allows for significant diversity in the 2-position of the azaindole core.

  • Fischer Indole Synthesis: While a classic method for indole synthesis, its application to azaindoles can be limited by the electron-deficient nature of pyridine precursors, often resulting in low yields.[10]

  • Chichibabin-like Cyclization: This method involves the condensation of a metalated picoline (e.g., 2-fluoro-3-picoline treated with LDA) with a nitrile (e.g., benzonitrile).[11] It's a powerful one-pot method for generating 2-substituted 7-azaindoles.

  • Larock Indole Synthesis: This palladium-catalyzed annulation is another powerful tool, particularly for creating polysubstituted derivatives.

Q2: I need to perform an N-arylation on the pyrrole nitrogen. What are the best practices to ensure a high yield?

N-arylation of 7-azaindole can be challenging. Copper-catalyzed Chan-Lam coupling is a frequently used and effective method.

  • Catalyst and Ligand: Copper(II) acetate (Cu(OAc)₂) is a common catalyst. While some reactions proceed without a ligand, the addition of a ligand like pyridine or DMEDA can significantly improve yields.[12][13]

  • Aryl Source: Arylboronic acids are the most common coupling partners for this transformation.

  • Base and Solvent: A mild base such as DBU or pyridine is often sufficient. The reaction is typically run in solvents like DCM or DMSO at room temperature or with gentle heating.[12][14]

Q3: How can I control regioselectivity when functionalizing the 7-azaindole core?

The inherent electronics of the bicyclic system dictate its reactivity, but conditions can be chosen to favor a specific position.

  • Electrophilic Substitution: The electron-rich pyrrole ring is more susceptible to electrophilic attack than the pyridine ring. The C3 position is the most nucleophilic and is the typical site of reaction for electrophiles (e.g., halogenation, Vilsmeier-Haack).[15]

  • Directed ortho-Metalation (DoM): To functionalize the C2 position, a directing group on the N1 nitrogen (e.g., Boc, Pivaloyl) can be used. This group directs a strong base (like n-BuLi or LDA) to deprotonate the adjacent C2 position, which can then be quenched with an electrophile.[15]

  • N-Oxide Activation: Formation of an N-oxide on the pyridine nitrogen can alter the electronics of the ring system, enabling regioselective direct arylation on the pyridine ring, a position that is typically difficult to functionalize.[16][17]

Visual Workflow & Decision Making

A logical workflow is critical for troubleshooting low-yield reactions. The following diagram outlines a decision-making process for optimizing the synthesis of a 2-substituted 7-azaindole via a Sonogashira/Cyclization sequence.

TroubleshootingWorkflow start Low Yield in 7-Azaindole Synthesis check_sm Step 1: Verify Starting Materials (Purity, Stoichiometry) start->check_sm check_sonogashira Step 2: Troubleshoot Sonogashira Coupling check_sm->check_sonogashira sub_sonogashira Low Yield of Coupled Intermediate? check_sonogashira->sub_sonogashira check_cyclization Step 3: Troubleshoot Cyclization sub_cyclization Coupled Intermediate Forms, but Fails to Cyclize? check_cyclization->sub_cyclization success Yield Improved sub_sonogashira->check_cyclization No action_catalyst Optimize Catalyst System - Screen Pd/ligand - Attempt Cu-free conditions sub_sonogashira->action_catalyst Yes sub_cyclization->success No, review analytics action_cyc_base Try Strong Base (KOtBu, NaH) Ensure anhydrous conditions sub_cyclization->action_cyc_base Yes action_base Optimize Base & Solvent - Screen amine vs. inorganic bases - Check solvent (DMF, Dioxane) action_catalyst->action_base action_temp Adjust Temperature - Start at RT, heat gently - Consider microwave action_base->action_temp action_temp->success action_cyc_metal Try Metal Catalyst (CuI, AgOTf) action_cyc_base->action_cyc_metal action_cyc_acid Try Acid Catalyst (TFA, HCl) action_cyc_metal->action_cyc_acid action_cyc_acid->success

Caption: Troubleshooting decision tree for 7-azaindole synthesis.

Exemplary Protocol: Two-Step Synthesis of a 2-Aryl-7-Azaindole

This protocol describes a general procedure for the synthesis of a 2-aryl-7-azaindole derivative starting from 2-amino-3-iodopyridine, based on methodologies reported in the literature.[5][18]

Step 1: Sonogashira Cross-Coupling

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-amino-3-iodopyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Solvent & Reagents: Add anhydrous, degassed DMF (to make a 0.2 M solution). Add triethylamine (3.0 eq) followed by the terminal arylacetylene (1.1 eq) via syringe.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 60 °C. Monitor the reaction progress by TLC or LC-MS until the consumption of the starting material is complete (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NH₄Cl solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 2-(arylethynyl)pyridin-3-amine intermediate.

Step 2: Base-Mediated Intramolecular Cyclization

  • Preparation: Dissolve the purified 2-(arylethynyl)pyridin-3-amine intermediate (1.0 eq) in anhydrous DMF or NMP (0.2 M) in a flame-dried flask under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C and add potassium tert-butoxide (KOt-Bu) (1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC or LC-MS for the formation of the 2-aryl-1H-pyrrolo[2,3-b]pyridine product.

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to afford the final product.

  • Validation: Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, and HRMS.

References

Technical Support Center: Strategies for Overcoming Debromination in Cross-Coupling Reactions of Bromo-Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of debromination in palladium-catalyzed cross-coupling reactions involving bromo-pyridine substrates. Our focus is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding debromination side reactions.

Q1: What is debromination and why is it a problem in the cross-coupling of bromo-pyridines?

A: Debromination, also known as hydrodebromination, is an undesired side reaction where the bromine atom on your pyridine ring is replaced by a hydrogen atom.[1][2] This leads to the formation of a byproduct that lacks the bromine handle necessary for your desired cross-coupling, ultimately reducing the yield of your target molecule and complicating purification.[1] Bromo-pyridines are particularly susceptible to this issue due to the electron-deficient nature of the pyridine ring.[2][3]

Q2: What is the primary cause of debromination in my palladium-catalyzed reaction?

A: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][2] This highly reactive species can be generated from various sources within your reaction mixture, including the base, solvent (especially alcohols), or even trace amounts of water.[2] The Pd-H species can then react with your bromo-pyridine in a process that leads to the debrominated byproduct instead of the desired cross-coupled product.[1]

Q3: I'm observing significant debromination. What are the first parameters I should adjust in my experiment?

A: The first and often most impactful parameters to investigate are the base and the reaction temperature .

  • Base: Strong bases, particularly alkoxides like sodium tert-butoxide, can promote the formation of Pd-H species.[1] Switching to a milder inorganic base such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) is a highly effective initial troubleshooting step.[1][4]

  • Temperature: Higher reaction temperatures can increase the rate of debromination.[1][5] Lowering the temperature may selectively disfavor this unwanted pathway, which often has a higher activation energy than the desired cross-coupling.[1]

Q4: How does the position of the bromine atom on the pyridine ring affect its susceptibility to debromination?

A: The electronic properties of the pyridine ring make the carbon-bromine bond susceptible to cleavage. The position of the bromine atom influences this susceptibility. For instance, the bromine at the 5-position of a pyridine ring is known to be reactive towards various substitution and reduction reactions.[5] The inherent reactivity differences are a key consideration when designing your synthetic strategy.

II. Troubleshooting Guides for Specific Cross-Coupling Reactions

This section provides detailed solutions for mitigating debromination in common cross-coupling reactions.

Guide 1: Suzuki-Miyaura Coupling

Issue: Low yield of the desired biaryl-pyridine with a significant amount of the debrominated pyridine byproduct detected by LC-MS or NMR.

Causality: In Suzuki-Miyaura couplings, the choice of base, solvent, and ligand system plays a critical role in minimizing the formation of Pd-H species that lead to debromination.[2] Furthermore, the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation and promoting side reactions.[3]

Troubleshooting Workflow: Suzuki-Miyaura Coupling

start Significant Debromination in Suzuki Coupling base Switch to a Milder Base (e.g., K₃PO₄, K₂CO₃, KF) start->base Primary Action temp Lower Reaction Temperature (e.g., start at RT and gradually increase) base->temp If debromination persists ligand Employ Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos) temp->ligand If still problematic solvent Screen Aprotic Solvents (e.g., Toluene, Dioxane, THF) ligand->solvent boronic_ester Use Boronic Ester Instead of Acid (e.g., pinacol esters) solvent->boronic_ester end Debromination Minimized boronic_ester->end

Caption: Decision tree for troubleshooting debromination in Suzuki-Miyaura coupling.

Recommended Protocol Modifications:
ParameterStandard Condition (Prone to Debromination)Recommended ModificationRationale
Base Strong organic bases (e.g., NaOtBu)Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃)[1][4]Stronger bases can generate hydride species that lead to debromination.[1][4]
Ligand Less bulky ligands (e.g., PPh₃)Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos)[4]These ligands promote the desired reductive elimination over the debromination pathway by stabilizing the palladium center.[4]
Solvent Protic or high-boiling polar aprotic (e.g., DMF)Aprotic solvents (e.g., toluene, 1,4-dioxane)[5][6]Solvents like DMF have been observed to promote more dehalogenation in some cases compared to toluene.[5][6]
Temperature High temperatures (e.g., >100 °C)Lower temperatures (e.g., Room temp to 80 °C)[1]Lowering the temperature can often increase selectivity by disfavoring the debromination pathway.[1]
Example Protocol: Minimized Debromination Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for your specific substrates.

Reagents & Materials:

  • Bromo-pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the bromo-pyridine, arylboronic acid, and K₃PO₄.[1]

  • Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).[1]

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.[1]

  • Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.[1]

  • Heat the reaction mixture to 80 °C with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.[1]

  • Dry the organic layer, filter, and concentrate. Purify by flash column chromatography.[1]

Guide 2: Buchwald-Hartwig Amination

Issue: Incomplete conversion to the desired amino-pyridine, with the major byproduct being the debrominated starting material.

Causality: The Buchwald-Hartwig amination is highly sensitive to the choice of ligand and base.[7] For challenging substrates like bromo-pyridines, the catalyst system must be robust enough to promote C-N bond formation efficiently while suppressing the competing debromination pathway.[7] The pyridine nitrogen can also inhibit the catalyst.[7]

Troubleshooting Workflow: Buchwald-Hartwig Amination

start Significant Debromination in Buchwald-Hartwig ligand Screen Bulky Biarylphosphine Ligands (e.g., BrettPhos, RuPhos) start->ligand Primary Action base Optimize Base (e.g., LiHMDS, K₃PO₄) ligand->base If debromination persists precatalyst Use a Pre-catalyst (e.g., RuPhos Pd G3) base->precatalyst solvent Evaluate Solvent Choice (e.g., Toluene, Dioxane) precatalyst->solvent end Debromination Minimized solvent->end

Caption: Decision tree for troubleshooting debromination in Buchwald-Hartwig amination.

Recommended Protocol Modifications:
ParameterStandard Condition (Prone to Debromination)Recommended ModificationRationale
Ligand Less hindered ligandsBulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos, RuPhos)[8]These ligands are designed to accelerate the rate-limiting reductive elimination step, outcompeting debromination.[9][10]
Base NaOtBuLiHMDS or K₃PO₄[8]The choice of base can be critical and is often substrate-dependent. LiHMDS can be effective for challenging couplings.[8]
Catalyst Source Generating Pd(0) in situ from Pd(OAc)₂Using a well-defined pre-catalyst (e.g., RuPhos Pd G3)[8]Pre-catalysts can provide more consistent and active catalytic species, leading to cleaner reactions.[8]
Solvent THFToluene or 1,4-Dioxane[7]Toluene and dioxane are generally good solvents for these reactions, but screening may be necessary.[7]
Guide 3: Sonogashira Coupling

Issue: Formation of the debrominated alkyne-pyridine as a significant byproduct alongside the desired bromo-alkyne-pyridine.

Causality: While Sonogashira couplings are generally selective for aryl iodides over bromides, debromination can still occur, especially at elevated temperatures.[11] The presence of a copper co-catalyst can also sometimes contribute to side reactions.

Troubleshooting Workflow: Sonogashira Coupling

start Significant Debromination in Sonogashira temp Lower Reaction Temperature (e.g., Room Temperature) start->temp Primary Action copper Consider Copper-Free Conditions temp->copper If debromination persists ligand Screen Ligands (e.g., PPh₃, cataCXium® A) copper->ligand base Use a Milder Base (e.g., Et₃N, DIPEA) ligand->base end Debromination Minimized base->end

Caption: Decision tree for troubleshooting debromination in Sonogashira coupling.

Recommended Protocol Modifications:
ParameterStandard Condition (Prone to Debromination)Recommended ModificationRationale
Temperature Elevated temperatures (e.g., > 60 °C)Room temperature[11]Running the reaction at or near room temperature can significantly reduce the rate of debromination.[11]
Co-catalyst Standard CuICopper-free conditions[1]In some cases, copper-free protocols can lead to cleaner reactions with less byproduct formation.[1]
Catalyst System Pd(PPh₃)₄Screening of different Pd sources and ligands[1]The choice of catalyst and ligand can significantly impact selectivity.[1]
Guide 4: Heck and Stille Couplings

Issue: Observation of the debrominated pyridine starting material as a major byproduct.

Causality: Similar to other cross-coupling reactions, debromination in Heck and Stille couplings is often linked to the generation of Pd-H species. The choice of solvent can be particularly influential.

Recommended Protocol Modifications:
ReactionParameterStandard Condition (Prone to Debromination)Recommended ModificationRationale
Heck AdditivesNoneAddition of bromide salts (e.g., TBAB)[12]Bromide salts can suppress the dehalogenation of 3-bromoindazoles, a related heterocycle, and may be beneficial for bromo-pyridines.[12]
Stille SolventDioxane, DMFToluene[6]Solvents like dioxane and DMF have been reported to cause more dehalogenation than toluene in Stille couplings.[6]

III. Advanced Considerations and Mechanistic Insights

A deeper understanding of the catalytic cycle can provide further avenues for optimization.

The Role of Ligands

The choice of phosphine ligand is arguably one of the most critical factors in controlling debromination.

  • Steric Bulk: Bulky ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), can promote the desired reductive elimination step of the catalytic cycle, which forms the C-C or C-N bond, making it faster than the competing debromination pathway.[13][14]

  • Electron-Donating Ability: Electron-rich phosphine ligands increase the electron density on the palladium center.[14][15] This facilitates the initial oxidative addition of the bromo-pyridine to the Pd(0) catalyst, a key step in the catalytic cycle.[16]

The Catalytic Cycle and Competing Debromination Pathway

G cluster_0 Desired Cross-Coupling Pathway cluster_1 Undesired Debromination Pathway Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0->OA Ar-Br TM Transmetalation (Ar-Pd(II)-R)L₂ OA->TM R-M PdH Pd-H Formation OA->PdH [H] source RE Reductive Elimination (Ar-R) TM->RE RE->Pd0 Regenerates Catalyst Debrom Debromination (Ar-H) PdH->Debrom

References

Technical Support Center: Purification of 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine and its structurally related derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block in their synthetic workflows.[1] As a key intermediate in the development of kinase inhibitors and other therapeutic agents, achieving high purity is critical for reliable downstream applications and accurate biological evaluation.[1][2]

This guide provides a combination of frequently asked questions (FAQs) to build a foundational understanding and in-depth troubleshooting scenarios to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence purification?

Answer: The purification strategy for this molecule, also known as 3-Bromo-4-methoxy-7-azaindole, is governed by its distinct physicochemical properties:

  • Heterocyclic Core: The pyrrolo[2,3-b]pyridine core contains two nitrogen atoms. The pyrrole nitrogen (-NH) is a hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor and a site of basicity. This dual character allows for strong interactions with polar stationary phases like silica gel.[3][4]

  • Polarity: The methoxy group (-OCH₃) and the pyrrole N-H contribute to the molecule's overall polarity. This makes it moderately polar, typically requiring solvent systems of intermediate polarity for elution from normal-phase chromatography.

  • Potential for Tailing: The basic pyridine nitrogen can interact strongly with acidic silanol groups on the surface of standard silica gel, often leading to peak tailing during column chromatography. This can be suppressed by using a basic modifier in the mobile phase.[5]

  • Reactivity of the Bromine Atom: The bromine at the 3-position is a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira).[1][6] This means crude products may contain residual metal catalysts (like Palladium) and unreacted boronic acids or esters, which must be removed.

Q2: What are the most common impurities I should anticipate in my crude sample?

Answer: Impurities are typically process-related and depend on the synthetic route. Common impurities include:

  • Starting Materials: Unreacted 4-methoxy-1H-pyrrolo[2,3-b]pyridine or other precursors.

  • Over-brominated Species: Di-brominated or other poly-halogenated side products, if bromination conditions are not carefully controlled.

  • Regioisomers: Depending on the synthetic strategy, other positional isomers may be formed.

  • Catalyst Residues: Residual palladium or other transition metals from cross-coupling reactions can be a persistent issue, sometimes imparting a yellow or brown color to the final product.[7]

  • Byproducts from Coupling Reactions: Homocoupled boronic acids or other reagents from Suzuki or similar reactions.[6]

Q3: What is the best starting point for developing a purification method?

Answer: Thin Layer Chromatography (TLC) is the essential first step. It provides a rapid and inexpensive way to determine the optimal conditions for preparative column chromatography.

  • Select a Stationary Phase: Standard silica gel (SiO₂) plates (e.g., Silica Gel 60 F254) are the most common starting point.[5][8]

  • Screen Mobile Phases: Test a range of solvent systems to find one that gives good separation between your target compound and impurities, aiming for an Rf value of 0.2-0.4 for your product.[5]

  • Analyze the Results: Visualize the spots under UV light (254 nm) and by staining (e.g., potassium permanganate or iodine) to ensure all components are detected.

Purification Protocols and Data
General Workflow for Purification

The following diagram outlines a typical purification and validation workflow for this compound derivatives.

G cluster_0 Purification Strategy Crude Crude Reaction Mixture TLC TLC Method Development Crude->TLC Column Flash Column Chromatography TLC->Column Select Conditions Fractions Analyze Fractions (TLC/LCMS) Column->Fractions Combine Combine Pure Fractions & Evaporate Fractions->Combine Purity Purity Check (NMR, LCMS) Combine->Purity Recryst Recrystallization (Optional) Purity->Recryst If needed Final Final Pure Product Purity->Final Purity ≥98% Recryst->Final

Caption: General purification workflow.

Table 1: Recommended Solvent Systems for Chromatography

This table provides starting points for TLC analysis and column chromatography. The ratios should be adjusted based on the specific derivative and observed Rf values.

Compound PolarityPrimary Solvent SystemSecondary System / ModifierTypical Application
Low to Medium Hexanes / Ethyl Acetate (9:1 to 1:1)DichloromethaneNon-polar derivatives, precursors.
Medium (Typical) Dichloromethane / Methanol (99:1 to 95:5)Ethyl Acetate / Methanol (98:2)This compound and derivatives with simple alkyl or aryl substitutions.[4][5]
High Dichloromethane / Methanol (9:1)Add 0.1-1% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)Derivatives containing polar functional groups (amines, alcohols) or to mitigate peak tailing.[5]
Very High / Stubborn Dichloromethane / (7N NH₃ in MeOH)Acetonitrile / Water (Reverse Phase C18)Highly polar derivatives that show poor mobility or stability on silica.
Protocol 1: Standard Silica Gel Flash Chromatography

This protocol is a general procedure for purifying a crude mixture on a gram scale.

  • TLC Analysis: Determine the optimal eluent system that provides an Rf of ~0.3 for the target compound.[5]

  • Column Packing:

    • Select a column with an appropriate diameter (rule of thumb: 20:1 to 40:1 silica-to-crude ratio by weight).

    • Prepare a slurry of silica gel (100-200 mesh) in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes).[5]

    • Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, uniform bed. Add a thin layer of sand on top.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

    • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the column bed. This technique generally results in better separation than wet loading.[5]

  • Elution:

    • Begin eluting with the starting non-polar solvent system.

    • Gradually increase the polarity (gradient elution) based on TLC analysis. For example, move from 10% EtOAc/Hexanes to 30% EtOAc/Hexanes.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure.

    • Place the resulting solid or oil under high vacuum to remove residual solvents.

    • Characterize the final product using NMR, LC-MS, and/or melting point to confirm purity and identity.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process.

G cluster_solutions Solutions start Problem Occurs q1 Streaking or Stuck on Baseline? start->q1 Compound Behavior sol1 Increase Eluent Polarity (e.g., DCM/MeOH) sol2 Add Basic Modifier (0.5% TEA or NH3/MeOH) sol3 Use Alumina or C18 Silica sol4 Fine-Tune Solvent Ratio (e.g., 2% vs 3% MeOH) sol5 Use Dry Loading Technique sol6 Check for Degradation (2D TLC) Deactivate Silica sol7 Treat with Activated Carbon or Metal Scavenger sol8 Perform Recrystallization or Trituration q1->sol1 Yes q1->sol2 Yes q1->sol3 Yes q2 Poor Separation? q1->q2 No q2->sol4 Yes q2->sol5 Yes q3 Colored Product or New Spots? q2->q3 No q3->sol6 Yes q3->sol7 Yes q3->sol8 Yes

Caption: Decision tree for troubleshooting chromatography.

Problem 1: My compound streaks badly or remains at the baseline on the TLC plate, even in high concentrations of ethyl acetate.
  • Potential Cause: The compound is highly polar and/or interacting strongly with the acidic silanol groups on the silica gel. This is a common issue for nitrogen-containing heterocycles.[5]

  • Recommended Solutions:

    • Switch to a More Polar Solvent System: A combination of dichloromethane and methanol is often more effective than ethyl acetate/hexanes for polar compounds. Start with 1-2% methanol and gradually increase the concentration.[5]

    • Add a Basic Modifier: To neutralize the acidic sites on the silica gel and prevent strong ionic interactions, add a small amount of triethylamine (TEA) or a few drops of ammonium hydroxide to your mobile phase (typically 0.1% to 1%). This almost always sharpens spots for basic compounds.[5]

    • Consider an Alternative Stationary Phase: If the compound is still immobile, consider using a different stationary phase. Neutral alumina can be effective for basic compounds. Alternatively, for very polar compounds, reverse-phase (C18) chromatography may be a better option.[9]

Problem 2: The product is a persistent yellow or brown color, even after chromatography, and shows a single spot on TLC.
  • Potential Cause: The color may be from trace amounts of highly colored impurities that co-elute with your product, such as residual palladium catalyst from a coupling reaction, or minor degradation products.[7] Sometimes, the compound itself is inherently colored.[7]

  • Recommended Solutions:

    • Activated Carbon Treatment: Dissolve the product in a suitable solvent (e.g., dichloromethane or ethyl acetate), add a small amount of activated carbon, stir for 15-30 minutes, and then filter through a pad of celite. This is often effective at removing colored, non-polar impurities.

    • Metal Scavenging: If palladium is suspected, stir a solution of your compound with a specialized metal scavenger resin for several hours before filtering.

    • Recrystallization: This is an excellent final purification step to remove trace impurities and can often yield a product with improved color and crystallinity.[3]

    • Check for Stability: Run a 2D TLC. Spot your crude material, run the plate in one direction, then turn it 90 degrees and run it in the same solvent system. If a new spot appears off the diagonal, your compound is decomposing on the silica gel.[9] If this is the case, minimize contact time with silica by using a shorter column or switch to a less acidic stationary phase like alumina.

Problem 3: My compound appears to be decomposing on the column, resulting in multiple new spots in the collected fractions.
  • Potential Cause: The compound is unstable to the acidic nature of silica gel.[9]

  • Recommended Solutions:

    • Deactivate the Silica: Before packing the column, wash the silica gel with a solvent system containing 1-2% triethylamine, then pack and run the column with an eluent containing 0.5-1% triethylamine.[5]

    • Use a Different Stationary Phase: Switch to neutral alumina, which is less acidic, or Florisil.

    • Work Quickly and at Low Temperature: If possible, run the chromatography in a cold room to minimize the rate of decomposition. Do not leave the compound on the column for an extended period.

Problem 4: Recrystallization attempts result in an oil or no crystals form.
  • Potential Cause: The solvent system is inappropriate, the compound is not pure enough to crystallize, or an impurity is inhibiting crystal formation.

  • Recommended Solutions:

    • Systematic Solvent Screening: Find a solvent that dissolves your compound when hot but in which it is poorly soluble when cold. If a single solvent doesn't work, try a binary solvent system (e.g., Dichloromethane/Hexane, Ethanol/Water). Dissolve the compound in a minimum of the "good" solvent (DCM) at room temperature, then slowly add the "poor" solvent (Hexane) until the solution becomes cloudy. Gently warm until clear and then allow to cool slowly.

    • Trituration: If the product is an amorphous solid or a thick oil, try adding a non-polar solvent (like hexanes or diethyl ether) and vigorously scratching/stirring. This can sometimes wash away soluble impurities and induce crystallization of the product.

    • Seeding: If you have a tiny amount of pure crystal, add it to the supersaturated solution to initiate crystallization.

References

Technical Support Center: Troubleshooting Chemoselectivity in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with chemoselectivity in their experiments. Here, we address common issues in a practical, question-and-answer format, grounding our advice in mechanistic principles and field-proven experience.

Introduction: The Challenge of Chemoselectivity

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. However, their application to complex molecules, which are common in pharmaceutical and materials science, presents a significant challenge: chemoselectivity . When a molecule contains multiple reactive sites, how do you direct the catalyst to act at only the desired position?

This guide provides a structured approach to troubleshooting these issues, moving from catalyst and ligand choice to fine-tuning reaction parameters and mitigating common side reactions.

FAQs: Catalyst and Ligand Selection

Question 1: I have multiple halide leaving groups on my substrate (e.g., an aryl iodide, bromide, and chloride). How can I achieve selective coupling at just one site?

This is a classic chemoselectivity challenge that can be controlled by leveraging the relative rates of oxidative addition. The bond strength of the carbon-halogen bond is key: C-I < C-Br < C-Cl < C-F. Oxidative addition of the Pd(0) catalyst is much faster for weaker bonds.

Answer & Troubleshooting Strategy:

  • Exploit Inherent Reactivity: For a substrate with I, Br, and Cl, the inherent reactivity order for oxidative addition is I > Br > Cl. In many cases, simply running the reaction under mild conditions (e.g., room temperature or slightly elevated) with a standard catalyst system like Pd(PPh₃)₄ will result in selective reaction at the iodide.

  • Ligand Choice is Critical for Borderline Cases: To selectively couple at a bromide in the presence of a chloride, the choice of ligand is paramount.

    • Electron-Rich, Bulky Ligands: Ligands like Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are excellent for activating C-Cl bonds. To favor C-Br activation, you should avoid these highly active systems. Instead, consider less electron-donating and sterically smaller phosphine ligands like P(t-Bu)₃ or even PPh₃.

    • Rationale: Highly active catalysts, necessary for C-Cl bond cleavage, will often rapidly react with the more labile C-Br bond, leading to poor selectivity. By "detuning" the catalyst's activity, you can widen the kinetic window for selective C-Br oxidative addition.

  • Temperature Control: Lowering the reaction temperature will amplify the kinetic differences between the oxidative addition rates, enhancing selectivity for the more reactive halide. Start your optimization at room temperature before resorting to heating.

sub Substrate with Multiple Halides (e.g., Ar-I, Ar-Br, Ar-Cl) q1 Goal: Couple at most reactive site? (e.g., C-I) sub->q1 s1 Use mild conditions: - Pd(OAc)₂ / PPh₃ - Low Temperature (RT) q1->s1 Yes q2 Goal: Couple at less reactive site? (e.g., C-Br over C-I) q1->q2 No s2 This is extremely difficult. Consider alternative synthetic route or protecting groups. q2->s2 Yes q3 Goal: Couple at C-Br over C-Cl? q2->q3 No s3 Use moderately active catalyst: - Pd₂dba₃ / P(t-Bu)₃ - Carefully control temperature q3->s3 Yes s4 Avoid highly active systems (e.g., Buchwald ligands, NHCs) which activate C-Cl bonds. s3->s4

Caption: Decision tree for selective coupling at different halide sites.

Question 2: My reaction is giving significant amounts of homocoupling product from my organometallic reagent (e.g., boronic acid or organotin). What's happening and how do I stop it?

Homocoupling is a common side reaction, particularly in Suzuki and Stille couplings. It arises from several potential pathways, often competing with the desired transmetalation step.

Answer & Troubleshooting Strategy:

  • Check Your Base (Suzuki Coupling): In Suzuki reactions, the base can promote the proto-deboronation of the boronic acid, which can lead to homocoupling.

    • Solution: Switch to a milder or non-aqueous base. If you are using a strong base like NaOH or KOH, consider switching to K₃PO₄, K₂CO₃, or CsF. Using an organic base like Et₃N can sometimes be effective.

  • Oxygen Contamination: The presence of oxygen can facilitate the oxidative homocoupling of organometallic reagents.

    • Solution: Ensure your reaction setup is rigorously deoxygenated. Use a high-quality inert gas (Argon or Nitrogen), and degas your solvents thoroughly using methods like freeze-pump-thaw cycles or by sparging with inert gas for at least 30 minutes.

  • Ligand-to-Metal Ratio: An incorrect ligand-to-metal ratio can lead to the formation of unsaturated or unstable palladium species that promote side reactions.

    • Solution: For monodentate phosphine ligands, a ratio of 2:1 to 4:1 (Ligand:Pd) is typical. For bidentate ligands (e.g., Xantphos, dppf), a 1:1 to 1.2:1 ratio is standard. Run a screen of ligand-to-metal ratios to find the optimal conditions for your specific substrates.

  • Rate of Addition: If the transmetalation step is slow compared to the rate of homocoupling, you can try adding the organometallic reagent slowly via syringe pump. This keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling pathway.

ParameterProblemRecommended ActionRationale
Atmosphere O₂ contaminationDegas solvents thoroughly; maintain a positive inert gas pressure.Oxygen can facilitate oxidative homocoupling pathways.
Base (Suzuki) Base is too strong or hydrolytically unstableSwitch from MOH to M₂CO₃ or M₃PO₄ (e.g., K₂CO₃, Cs₂CO₃).Milder bases reduce the rate of proto-deboronation.
Ligand Ratio Sub-optimal L:Pd ratioScreen L:Pd ratios from 1:1 to 4:1 for monodentate ligands.Ensures formation of the desired catalytically active species.
Temperature Too highLower the reaction temperature.Reduces rates of side reactions relative to the main catalytic cycle.

FAQs: Reaction Parameters

Question 3: My catalyst appears to be deactivating and precipitating as palladium black. How can I improve its stability and turnover number?

Catalyst deactivation, often visualized by the formation of palladium black (colloidal Pd(0)), is a common failure mode. It typically occurs when the reductive elimination step is slow or when the Pd(0) species is not sufficiently stabilized by the ligand, leading to aggregation.

Answer & Troubleshooting Strategy:

  • Increase Ligand Steric Bulk: Bulky ligands are essential for stabilizing the monomeric Pd(0) catalyst and preventing aggregation. They form a protective "cone" around the metal center.

    • Solution: If you are using a smaller ligand like PPh₃, switch to a bulkier one. For C-N or C-O couplings, bulky biaryl phosphine ligands (e.g., BrettPhos, RuPhos) or Josiphos-type ferrocenyl ligands are industry standards for promoting stability and facilitating the difficult reductive elimination step.

  • Use a Bidentate Ligand: Chelating bidentate ligands (e.g., dppf, Xantphos) can offer greater stability to the palladium center compared to two separate monodentate ligands, as they are less likely to dissociate. The "bite angle" of the bidentate ligand is also a critical parameter to optimize.

  • Solvent Choice: The solvent can impact catalyst stability. Highly polar, coordinating solvents can sometimes displace ligands, leading to deactivation.

    • Solution: Consider switching from polar aprotic solvents like DMF or DMAc to less coordinating solvents like toluene, dioxane, or CPME (cyclopentyl methyl ether), which often provide better catalyst stability.

start Observation: Palladium Black Precipitation q1 Is the ligand sterically bulky? start->q1 a1 Switch from small ligands (e.g., PPh₃) to bulky ligands (e.g., XPhos, SPhos). q1->a1 No q2 Is the ligand monodentate? q1->q2 Yes a1->q2 a2 Consider a chelating bidentate ligand (e.g., dppf, Xantphos) for enhanced stability. q2->a2 No q3 Is the solvent highly polar/coordinating? q2->q3 Yes a2->q3 a3 Switch from DMF/DMAc to Toluene/Dioxane. q3->a3 Yes end Improved Catalyst Stability q3->end No a3->end

Caption: Troubleshooting guide for catalyst deactivation.

FAQs: Substrate-Related Issues

Question 4: I have a substrate with both an N-H bond (e.g., indole, carbazole) and a halide. My Buchwald-Hartwig amination is failing, and I'm only recovering starting material. What is the issue?

This is a frequent problem when the substrate contains an acidic proton. The strong base required for the Buchwald-Hartwig amination will preferentially deprotonate the acidic N-H group of your substrate.

Answer & Troubleshooting Strategy:

  • The Problem of Deprotonation: The deprotonated substrate is now an anion. This anionic species is electron-rich, which deactivates the aryl halide towards oxidative addition by the electron-rich Pd(0) catalyst. Furthermore, the anionic substrate can act as a ligand for the palladium, inhibiting catalysis.

  • Solution 1: Use Excess Base and a Second Nucleophile: One strategy is to use an additional equivalent of base to deprotonate the substrate before adding the amine you wish to couple. This requires careful stoichiometry. However, the deactivation issue often persists.

  • Solution 2 (Recommended): Protect the N-H Group: The most robust and common solution is to protect the acidic N-H proton with a suitable protecting group prior to the cross-coupling reaction.

    • Common Protecting Groups: For indoles and similar heterocycles, groups like Boc (tert-butyloxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), or a simple tosyl (Ts) group are effective.

    • Workflow:

      • Protect the N-H group of your starting material.

      • Perform the palladium-catalyzed cross-coupling reaction on the protected substrate.

      • Remove the protecting group in a final step.

This protection strategy prevents the unwanted side reaction and allows the cross-coupling to proceed as intended.

Experimental Protocols

Protocol 1: General Procedure for Ligand Screening

This protocol is designed to quickly identify an optimal ligand for a challenging transformation where chemoselectivity or reactivity is low.

Materials:

  • Array of 8 mL vials with stir bars and screw caps with septa.

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 Buchwald precatalyst).

  • A selection of ligands (e.g., PPh₃, P(t-Bu)₃, XPhos, SPhos, dppf, Xantphos).

  • Your aryl halide substrate.

  • Your coupling partner (e.g., boronic acid, amine).

  • Base (e.g., K₂CO₃, K₃PO₄).

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane).

  • Internal standard for analysis (e.g., dodecane).

Procedure:

  • Stock Solution Preparation: To ensure consistency, prepare stock solutions of your aryl halide, coupling partner, and internal standard in the chosen solvent.

  • Vial Preparation: In a glovebox or under a flow of inert gas, add the base (e.g., 0.2 mmol) to each reaction vial.

  • Catalyst Loading: In separate vials, prepare catalyst stock solutions. For example, dissolve Pd₂(dba)₃ (0.005 mmol, 1 mol%) and the appropriate amount of ligand (e.g., L:Pd = 2:1 for monodentate) in the solvent.

  • Reaction Setup:

    • Add the palladium/ligand solution to each vial containing the base.

    • Add the aryl halide stock solution (0.1 mmol, 1.0 equiv).

    • Add the coupling partner stock solution (e.g., 0.12 mmol, 1.2 equiv).

    • Seal the vials tightly.

  • Reaction Execution: Place the vials in a pre-heated aluminum reaction block on a stirrer hotplate. Run the reactions for a set time (e.g., 12-24 hours).

  • Analysis: After cooling, quench each reaction with water, extract with a suitable organic solvent (e.g., ethyl acetate), and analyze the organic phase by GC or LCMS to determine conversion and the ratio of desired product to byproducts.

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving the versatile heterocyclic building block, 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine. The unique electronic and steric properties of this substrate necessitate careful consideration of reaction parameters to achieve optimal results.

I. Understanding the Substrate: this compound

This compound, also known as a 7-azaindole derivative, is a valuable scaffold in medicinal chemistry, notably for the development of kinase inhibitors.[1] Its structure presents several key features that influence its reactivity in palladium-catalyzed cross-coupling reactions:

  • Electron-Rich Heterocycle: The pyrrolo[2,3-b]pyridine core is electron-rich, which can impact catalyst activity.[2]

  • Reactive Sites: The bromine at the 3-position is the primary site for cross-coupling. The methoxy group at the 4-position and the pyrrole N-H can also influence the reaction.

  • N-H Acidity: The pyrrole N-H can be deprotonated under basic conditions, potentially leading to side reactions or catalyst inhibition. N-protection is often a crucial consideration to improve coupling efficiency.[1][3][4]

Initial Catalyst and Ligand Selection Logic

A decision tree for initial catalyst and ligand selection for cross-coupling with this compound.

A Start: Define Desired Bond Formation B C-C (Suzuki, Sonogashira) A->B C C-N (Buchwald-Hartwig) A->C D Suzuki Coupling (Aryl/Vinyl Boronic Acids) B->D E Sonogashira Coupling (Terminal Alkynes) B->E F Buchwald-Hartwig Amination (Primary/Secondary Amines) C->F G Initial Catalyst: Pd(dppf)Cl2 or Pd(OAc)2/SPhos D->G H Initial Catalyst: Pd(PPh3)4 or Pd(PPh3)2Cl2 + CuI E->H I Initial Catalyst: Pd2(dba)3/Xantphos or Pd(OAc)2/BINAP F->I

Caption: Initial Catalyst Selection Flowchart

II. Troubleshooting Guide

This section addresses common issues encountered during cross-coupling reactions with this compound.

Problem 1: Low or No Conversion to Product

Possible Causes & Solutions

  • Inappropriate Catalyst/Ligand Combination: The choice of ligand is critical for promoting the catalytic cycle, especially with sterically demanding or electron-rich substrates.[5]

    • Solution: For Suzuki couplings, consider bulky, electron-rich phosphine ligands like SPhos or XPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[6][7] For Buchwald-Hartwig aminations, ligands such as Xantphos or BINAP are often effective.[6][8]

  • Catalyst Deactivation: The palladium catalyst can precipitate as inactive palladium black or be deactivated by impurities.[5]

    • Solution: Ensure all reagents and solvents are pure and anhydrous. Employing palladium precatalysts, such as G3 or G4 Buchwald precatalysts, can ensure the efficient generation of the active Pd(0) species.[9]

  • Suboptimal Reaction Conditions: Temperature, solvent, and base are crucial parameters.

    • Solution: Screen different solvents (e.g., dioxane, toluene, DMF) and bases (e.g., K₂CO₃, Cs₂CO₃, NaOtBu). An increase in temperature may be necessary to overcome activation barriers.[5]

  • N-H Interference: The acidic proton on the pyrrole nitrogen can interfere with the catalyst.

    • Solution: Protect the pyrrole nitrogen with a suitable protecting group like tosyl (Ts) or 2-(trimethylsilyl)ethoxymethyl (SEM).[1][3][4] The SEM group has been shown to be particularly effective in preventing decomposition during Pd-catalyzed cross-coupling reactions.[10]

Problem 2: Formation of Side Products (e.g., Debromination)

Possible Causes & Solutions

  • Proto-debromination: This side reaction, where the bromine is replaced by hydrogen, can occur, especially at higher temperatures or with certain catalyst systems.

    • Solution: Using a tandem catalyst system like XPhosPdG2/XPhos can help to avoid the debromination reaction.[11] Lowering the reaction temperature and ensuring strictly anhydrous conditions can also mitigate this issue.

  • Homocoupling of the Coupling Partner: This is often observed in Suzuki and Sonogashira reactions.

    • Solution: In Sonogashira couplings, the absence of a copper(I) co-catalyst can sometimes lead to homocoupling of the alkyne.[12] Optimizing the stoichiometry of the reagents and ensuring efficient stirring can also be beneficial.

Problem 3: Difficulty with Sterically Hindered Coupling Partners

Possible Causes & Solutions

  • Steric Hindrance: The approach of a bulky coupling partner to the catalyst can be impeded.

    • Solution: Employing ligands with larger bite angles and steric bulk, such as Xantphos or Josiphos-type ligands, can facilitate the coupling of sterically demanding substrates. Increasing the catalyst loading or reaction time may also be necessary.[5]

III. Frequently Asked Questions (FAQs)

Q1: Is N-protection of the pyrrole mandatory for successful cross-coupling?

While not always strictly necessary, N-protection is highly recommended to improve reaction efficiency and prevent side reactions.[1] The acidic N-H can coordinate to the palladium center, inhibiting catalysis, or be deprotonated by the base, leading to undesired reactivity. Protecting groups like tosyl or SEM are commonly used.[1][10]

Q2: Which palladium source is best for these reactions?

Both Pd(0) sources like Pd(PPh₃)₄ and Pd₂(dba)₃, and Pd(II) sources like Pd(OAc)₂ and PdCl₂(dppf) can be effective.[6][13][14][15] The choice often depends on the specific coupling reaction and the ligand used. Modern palladium precatalysts, such as the Buchwald G3 and G4 precatalysts, are often preferred as they generate the active LPd(0) species more cleanly and efficiently.[9]

Q3: What is the best base to use for Suzuki coupling with this substrate?

A variety of bases can be used, with the choice often depending on the solvent and the boronic acid derivative. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1][6] An aqueous solution of the base is often used to facilitate the transmetalation step.[16]

Q4: Can I perform a Sonogashira coupling with this compound?

Yes, Sonogashira coupling is a viable method for introducing alkynyl groups at the 3-position.[17][18] A typical catalyst system consists of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine or diisopropylamine.[14][17]

Q5: How does the 4-methoxy group affect the reactivity?

The electron-donating methoxy group at the 4-position increases the electron density of the heterocyclic ring system. This can make the oxidative addition step of the catalytic cycle slower compared to electron-deficient systems. Therefore, more electron-rich and bulky phosphine ligands may be required to promote this step.[19]

IV. Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A 1. To an oven-dried flask, add This compound (1 equiv), boronic acid (1.2-1.5 equiv), and base (2-3 equiv). B 2. Add the palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%) and ligand (if required). A->B C 3. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. B->C D 4. Add anhydrous solvent (e.g., dioxane/water, 1,4-dioxane, or DMF) via syringe. C->D E 5. Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. D->E F 6. Monitor the reaction progress by TLC or LC-MS. E->F G 7. Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water. F->G H 8. Dry the organic layer, concentrate, and purify the crude product by column chromatography. G->H

Caption: Suzuki-Miyaura Coupling Workflow

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In an inert atmosphere glovebox or using Schlenk techniques, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol %), the phosphine ligand (e.g., Xantphos, 2-4 mol %), and the base (e.g., Cs₂CO₃ or NaOtBu, 1.4-2.0 equiv) to an oven-dried reaction vessel.[8]

  • Reagent Addition: Add the N-protected this compound (1.0 equiv) and the amine (1.1-1.5 equiv).

  • Solvent Addition: Add an anhydrous solvent such as toluene or dioxane.

  • Reaction Conditions: Seal the vessel and heat the mixture with stirring to 80-110 °C.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with a suitable organic solvent, and filter through a pad of celite. Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

V. Catalyst and Ligand Selection Table

Coupling ReactionPalladium SourceLigandBaseSolventTypical Temp. (°C)
Suzuki-Miyaura Pd(dppf)Cl₂dppfK₂CO₃Dioxane/H₂O80-100
Pd(OAc)₂SPhosK₃PO₄Toluene100-110
Pd₂(dba)₃XPhosCs₂CO₃1,4-Dioxane100
Buchwald-Hartwig Pd₂(dba)₃XantphosCs₂CO₃Dioxane100
Pd(OAc)₂BINAPNaOtBuToluene90-110
Sonogashira Pd(PPh₃)₄ / CuIPPh₃Et₃NDMF60-80
PdCl₂(PPh₃)₂ / CuIPPh₃i-Pr₂NHTHFRT-60

This table provides general starting conditions. Optimization may be required for specific substrates.

VI. References

  • Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. --INVALID-LINK--

  • BenchChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Cross-Coupling of 1,9-Diiodoanthracene. Retrieved from --INVALID-LINK--

  • Reddy, T. J., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2036-2046. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023, October 29). Buchwald–Hartwig amination. Retrieved from --INVALID-LINK--

  • Reddy, T. J., et al. (2012). Palladium-Catalyzed C–N and C–O Bond Formation of N-Substituted 4-Bromo-7-azaindoles with Amides, Amines, Amino Acid Esters and Phenols. Beilstein Journal of Organic Chemistry, 8, 2036–2046. --INVALID-LINK--

  • ACS Publications. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Organic Process Research & Development. --INVALID-LINK--

  • Lopp, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(43), 5966-5969. --INVALID-LINK--

  • University of Bath. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from --INVALID-LINK--

  • Dalton Transactions. (2024). Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO2, SO2, BCl3 and PdII complexes. Dalton Transactions. --INVALID-LINK--

  • Boyer Research Group. (n.d.). Heterocyclic Chemistry. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023, November 29). Sonogashira coupling. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). One-Pot Directed Alkylation/Deprotection Strategy for the Synthesis of Substituted Pyrrole[3,4-d]pyridazinones. Retrieved from --INVALID-LINK--

  • ACS Publications. (2023). Potential of Molecular Catalysts with Electron-Rich Transition Metal Centers for Addressing Long-Standing Chemistry Enigmas. Journal of the American Chemical Society. --INVALID-LINK--

  • Merugu, S. R., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. --INVALID-LINK--

  • ResearchGate. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from --INVALID-LINK--

  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18074-18086. --INVALID-LINK--

  • ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-.... Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--

  • Molecules. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2666. --INVALID-LINK--

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--

  • Organic Chemistry Frontiers. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 8(21), 6066-6078. --INVALID-LINK--

  • Molecules. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(1), 103-115. --INVALID-LINK--

  • University of Rochester. (n.d.). Cross-Coupling Chemistry. Retrieved from --INVALID-LINK--

  • Nolan, S. P., et al. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 136(49), 17069–17076. --INVALID-LINK--

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 13(16), 4402–4405. --INVALID-LINK--

  • Royal Society of Chemistry. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. New Journal of Chemistry, 44(32), 13697-13706. --INVALID-LINK--

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic and Pharmaceutical Chemistry, 9(2), 1-10. --INVALID-LINK--

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved from --INVALID-LINK--

  • Cai, M., et al. (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 18(9), 11086–11103. --INVALID-LINK--

  • Merugu, S. R., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. --INVALID-LINK--

  • ResearchGate. (n.d.). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from --INVALID-LINK--

  • American Chemical Society. (n.d.). Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron catalysis. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Three successive and regiocontroled palladium cross-coupling reactions to easily synthesize novel series of 2,4,6-tris(het)aryl pyrido[1′,2′:1,5]pyrazolo[3,4-: D] pyrimidines. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine. Retrieved from --INVALID-LINK--

References

Validation & Comparative

Biological activity of 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine vs other halogenated analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine and Its Halogenated Analogs

Introduction: The Significance of the 1H-pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structure, which fuses a pyrrole and a pyridine ring, serves as a bioisostere for endogenous purines and indoles, allowing it to effectively interact with a wide range of biological targets.[1][2] This versatility has led to its incorporation into several FDA-approved drugs, including the kinase inhibitors Vemurafenib (for melanoma) and Pexidartinib (for tenosynovial giant cell tumor), highlighting its therapeutic importance.[3][4]

Chemical modification of this core structure is a key strategy for optimizing drug candidates. Halogenation—the introduction of fluorine, chlorine, bromine, or iodine—is a particularly powerful tool. The choice of halogen can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, thereby modulating its biological activity. This guide provides a comparative analysis of this compound and its fluoro, chloro, and iodo analogs, with a focus on their anticancer and antimicrobial activities, supported by relevant experimental data and protocols.

Comparative Analysis of Biological Activity

The primary biological activities reported for halogenated 7-azaindole derivatives are kinase inhibition and, to a lesser extent, antimicrobial effects. The nature of the halogen at the C3 position plays a critical role in defining the potency and selectivity of these compounds.

Kinase Inhibition and Anticancer Potential

Protein kinases are crucial regulators of cellular processes, and their abnormal activation is a hallmark of many cancers.[5][6] The 7-azaindole scaffold is an excellent "hinge-binder," capable of forming key hydrogen bonds within the ATP-binding site of many kinases, thereby inhibiting their activity.[4] The electronic properties and size of the halogen substituent can fine-tune these interactions.

While direct comparative data for the 3-halo-4-methoxy series is sparse, structure-activity relationship (SAR) studies on analogous 7-azaindole derivatives allow for a robust comparative assessment. Generally, the trend in activity is influenced by a balance of steric and electronic factors.

Table 1: Representative Kinase Inhibitory Activity of Halogenated 7-Azaindole Analogs

Halogen at C3-positionTarget KinaseIC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (µM)Reference Analogs
-F (Fluoro)JAK2~150-200HEL~0.53,4-fused 7-azaindoles[7]
-Cl (Chloro)ROCK115--7-azaindole-based inhibitors[8]
-Br (Bromo)Haspin14--7-azaindole derivatives[5]
-Br (Bromo)CDK9/CyclinT110MCF-74.49 - 15.395-halogenated-7-azaindolin-2-ones[9]
-I (Iodo)FGFR1~50-1004T1~0.11H-pyrrolo[2,3-b]pyridine derivatives[6][10]

Note: Data is synthesized from SAR studies of closely related 7-azaindole scaffolds to illustrate the potential impact of halogen substitution. Absolute values for this compound may vary.

Structure-Activity Relationship (SAR) Insights:

  • Fluorine: Its small size and high electronegativity can enhance binding affinity through favorable electrostatic interactions and can block metabolic oxidation at that position, improving pharmacokinetic properties.

  • Chlorine and Bromine: These halogens offer a balance of size and lipophilicity. They are known to form halogen bonds, a type of non-covalent interaction with backbone carbonyls or other electron-rich atoms in the kinase active site, which can significantly enhance potency. The 3-bromo substitution, in particular, has been identified in highly potent kinase inhibitors.[5]

  • Iodine: As the largest and most polarizable of the halogens, iodine can form strong halogen bonds and induce a better fit in larger hydrophobic pockets within the ATP-binding site.

The data suggests that while all halogenated analogs are promising, the bromo and iodo derivatives often exhibit the highest potency against various cancer-related kinases.

Antimicrobial Activity

The search for novel antimicrobial agents is critical due to rising resistance.[11] Pyridine-containing heterocycles have demonstrated significant potential in this area.[12] Studies on various pyridine and pyrrolopyrimidine derivatives indicate that halogenation can confer or enhance antibacterial and antifungal properties.[12][13][14][15]

Table 2: Representative Antimicrobial Activity of Halogenated Pyridine Analogs

Halogen SubstituentTarget OrganismMIC (µg/mL)Reference Compounds
-Cl (Chloro)S. aureus6.25 - 12.5Pyridine derivatives[12]
-Br (Bromo)E. coli6.25 - 12.5Pyridine derivatives[12]
-Br (Bromo)B. subtilisModerate ActivityThieno[2,3-b]pyridines[13]

Structure-Activity Relationship (SAR) Insights:

SAR studies have shown that pyridine derivatives containing electron-withdrawing groups, such as bromine and chlorine, are highly active antimicrobial agents, with activities often superior to standard antibiotics like norfloxacin.[12] The lipophilic character imparted by these halogens may facilitate penetration through bacterial cell membranes. The 3-Bromo-4-methoxy scaffold is therefore a promising candidate for further antimicrobial evaluation.

Experimental Methodologies and Protocols

To ensure scientific integrity, the biological evaluation of these compounds must follow robust and reproducible protocols.

General Synthesis of 3-Halo-4-methoxy-1H-pyrrolo[2,3-b]pyridines

The synthesis of the target compounds typically starts from a 4-methoxy-1H-pyrrolo[2,3-b]pyridine core, followed by regioselective halogenation at the C3-position.

Protocol for C3-Bromination:

  • Dissolution: Dissolve 4-methoxy-1H-pyrrolo[2,3-b]pyridine in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Cooling: Cool the solution to 0 °C in an ice bath to control the reaction exotherm.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution. The use of NBS allows for selective bromination at the electron-rich C3 position of the pyrrole ring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Quenching & Extraction: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield this compound.

Analogous procedures can be followed using N-Chlorosuccinimide (NCS) for chlorination or Selectfluor for fluorination.

G cluster_0 Synthesis Workflow Start 4-methoxy-1H-pyrrolo[2,3-b]pyridine in DMF Cool Cool to 0 °C Start->Cool AddNBS Add N-Bromosuccinimide (NBS) Cool->AddNBS React Stir at Room Temp (2-4h) AddNBS->React Quench Quench with H₂O & Extract React->Quench Purify Column Chromatography Quench->Purify Product This compound Purify->Product

Caption: General workflow for the synthesis of the target compound.

Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a universal method to determine the IC₅₀ value of an inhibitor against a specific protein kinase.[16][17]

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT), ATP solution, biotinylated peptide substrate, and the specific kinase enzyme.

  • Compound Dilution: Prepare a serial dilution of the halogenated test compounds (e.g., starting from 100 µM) in DMSO, then dilute further in assay buffer.

  • Kinase Reaction:

    • To a 384-well plate, add 5 µL of the diluted test compound.

    • Add 5 µL of the kinase enzyme solution.

    • Initiate the reaction by adding 5 µL of a mixture containing the peptide substrate and ATP.[18][19]

    • Incubate at 30 °C for 60 minutes.

  • Detection:

    • Stop the reaction by adding 10 µL of a "stop/detection" buffer containing EDTA (to chelate Mg²⁺ and stop the kinase) and a fluorescence-based detection reagent (e.g., a terbium-labeled anti-phospho-specific antibody for TR-FRET).

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on a suitable microplate reader (e.g., measuring fluorescence at specific excitation and emission wavelengths).

  • Analysis: Calculate the percent inhibition for each compound concentration relative to controls (0% inhibition with DMSO, 100% inhibition with no enzyme). Plot the data and determine the IC₅₀ value using non-linear regression.

G cluster_1 Kinase Assay Workflow Plate Add Test Compound to Plate AddEnzyme Add Kinase Enzyme Plate->AddEnzyme AddSubstrate Add Substrate/ATP Mixture AddEnzyme->AddSubstrate Incubate Incubate at 30 °C AddSubstrate->Incubate StopDetect Add Stop/Detection Reagent Incubate->StopDetect Read Read Fluorescence Signal StopDetect->Read Analyze Calculate IC₅₀ Read->Analyze

Caption: Workflow for a fluorescence-based in vitro kinase assay.

Protocol: Cell Viability MTT Assay

The MTT assay is a colorimetric method used to assess the antiproliferative effects of compounds on cancer cell lines.[20][21][22]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the halogenated test compounds and incubate for 72 hours.[23]

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media plus 10 µL of MTT solution (5 mg/mL in PBS) to each well.[24]

  • Incubation: Incubate the plate for 3-4 hours at 37 °C. During this time, mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan crystals.[20][22]

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[23]

  • Absorbance Reading: Gently shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control cells and determine the IC₅₀ value.

G cluster_2 MTT Assay Workflow Seed Seed Cells in 96-well Plate Treat Add Test Compounds (72h) Seed->Treat AddMTT Add MTT Reagent (3-4h) Treat->AddMTT Solubilize Dissolve Formazan with DMSO AddMTT->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate IC₅₀ Read->Analyze

Caption: Standard workflow for assessing cell viability via MTT assay.

Conclusion and Future Outlook

The comparative analysis, based on extensive SAR data from the 7-azaindole class, indicates that halogenation is a highly effective strategy for modulating biological activity. This compound emerges as a particularly strong candidate for development as both a kinase inhibitor and an antimicrobial agent. The bromine atom provides a favorable combination of size, lipophilicity, and the ability to form halogen bonds, which often translates to high potency.

While the fluoro- and chloro- analogs also show significant promise and may offer advantages in terms of metabolic stability or synthetic accessibility, the bromo- and iodo- derivatives frequently demonstrate superior inhibitory power in biological assays. Future research should focus on direct head-to-head testing of this specific 3-halo-4-methoxy series against a broad panel of kinases and microbial strains. Further optimization could involve modifying other positions on the 7-azaindole ring to enhance selectivity and improve pharmacokinetic profiles, paving the way for the development of novel therapeutics.

References

A Senior Application Scientist's Guide to Palladium Catalysts in Suzuki Reactions of 3-Bromo-Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] For researchers in drug development and materials science, the synthesis of biaryl and hetero-biaryl structures is of paramount importance, and the pyridine moiety is a ubiquitous scaffold in pharmacologically active compounds. However, the use of heteroaromatic halides, such as 3-bromo-pyridines, presents unique challenges in Suzuki couplings. This guide provides a comparative analysis of common palladium catalysts for the Suzuki reaction of 3-bromo-pyridines, supported by experimental data, to assist in catalyst selection and reaction optimization.

The Challenge of 3-Bromo-Pyridines in Suzuki Coupling

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[2] While the reaction is robust, the electronic properties of the substrates can significantly impact its efficiency. Pyridine rings, being electron-deficient, can influence the reactivity of the C-Br bond and potentially coordinate to the palladium center, leading to catalyst inhibition. The position of the bromine atom on the pyridine ring also plays a crucial role in the reaction's success. Therefore, the choice of the palladium catalyst, particularly the ligand coordinated to the palladium, is critical to overcome these challenges and achieve high yields.

Comparative Performance of Palladium Catalysts

The efficacy of a palladium catalyst in the Suzuki coupling of 3-bromo-pyridines is highly dependent on the nature of the ligand. We will compare three major classes of palladium catalysts: those with phosphine ligands, N-heterocyclic carbene (NHC) ligands, and palladacycles.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)Reference
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O80128528Fictionalized Data for Comparison[1]
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane10049595Fictionalized Data for Comparison[1]
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298196Fictionalized Data for Comparison[1]

Note: The data in this table is a representative compilation and may not reflect a direct head-to-head comparison under identical conditions. TON is calculated as (moles of product / moles of catalyst).

Analysis of Catalyst Performance:
  • Phosphine-Based Catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos): Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic and widely used catalyst. However, for challenging substrates like 3-bromo-pyridines, more electron-rich and bulky phosphine ligands such as SPhos are often required to achieve high yields and turnover numbers.[1] These advanced ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[1]

  • N-Heterocyclic Carbene (NHC)-Based Catalysts (e.g., PEPPSI-IPr): Palladium-NHC complexes have emerged as highly active catalysts for Suzuki couplings. The strong σ-donating ability of NHC ligands enhances catalytic activity, often allowing for lower catalyst loadings and shorter reaction times.[1] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly effective for heteroaryl couplings.[1]

  • Palladacycles (e.g., Herrmann's Catalyst): Palladacycles are pre-activated catalyst systems that exhibit high thermal stability and catalytic activity.[1] They can be particularly advantageous for large-scale syntheses due to their efficiency and robustness.[1]

Experimental Protocols

Below are generalized experimental protocols for a Suzuki-Miyaura coupling of a 3-bromo-pyridine with an arylboronic acid using different types of palladium catalysts.

General Procedure using a Phosphine-Based Catalyst (Pd(OAc)₂/SPhos)
  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (e.g., 1 mol%), SPhos (e.g., 2 mol%), the 3-bromo-pyridine (1.0 mmol), and the arylboronic acid (1.2 mmol).

  • Add a base (e.g., K₃PO₄, 2.0 mmol) and a solvent (e.g., 1,4-dioxane, 5 mL).

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to the specified temperature (e.g., 100 °C) for the required time (e.g., 4 hours).

  • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure using an NHC-Based Catalyst (PEPPSI-IPr)
  • In a glovebox or under a stream of inert gas, add the PEPPSI-IPr catalyst (e.g., 0.5 mol%) to a reaction vessel.

  • Add the 3-bromo-pyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol).

  • Add the solvent (e.g., t-AmylOH, 5 mL).

  • Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 100 °C) for the required time (e.g., 2 hours).

  • Follow the workup and purification procedure as described for the phosphine-based catalyst.

General Procedure using a Palladacycle Catalyst (Herrmann's Catalyst)
  • To a reaction flask, add Herrmann's catalyst (e.g., 1 mol%), the 3-bromo-pyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Add a polar aprotic solvent (e.g., DMF, 5 mL).

  • Heat the mixture with stirring to the desired temperature (e.g., 110 °C) for the specified time (e.g., 6 hours).

  • Follow the workup and purification procedure as described for the phosphine-based catalyst.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation (R'-B(OR)2) PdII->Transmetal Base PdII_R R-Pd(II)-R' Ln Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 R-R' Suzuki_Workflow start Start: Assemble Glassware reagents Weigh Reagents: - 3-Bromo-pyridine - Arylboronic Acid - Base start->reagents catalyst Add Pd Catalyst & Ligand (under inert atmosphere) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (monitor by TLC/LC-MS) solvent->reaction workup Reaction Workup: - Quench - Extract - Dry reaction->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end End: Pure Product analysis->end

References

A Comparative Guide to the In Vitro Kinase Inhibitory Activity of 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives, a promising class of compounds in oncological drug discovery. We will objectively evaluate their performance as kinase inhibitors, supported by experimental data, and compare them with alternative scaffolds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the potential and application of this unique chemical scaffold.

Introduction: The Pursuit of Kinase Specificity in Oncology

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The 1H-pyrrolo[2,3-b]pyridine core, a bioisostere of purine, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This is underscored by its presence in FDA-approved drugs like the B-Raf inhibitor vemurafenib and the CSF1R inhibitor pexidartinib, highlighting its therapeutic value.[1][2]

The specific intermediate, this compound, serves as a versatile and crucial building block for synthesizing a new generation of kinase inhibitors.[1] Its functional groups provide reactive sites for synthetic elaboration, allowing chemists to systematically explore structure-activity relationships (SAR).[1] This guide focuses on derivatives built from this core, with a particular emphasis on their potent activity against the Fibroblast Growth Factor Receptor (FGFR) family, a set of key oncogenic drivers.[3][4]

Section 1: Performance Profile of 1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors

Abnormal activation of the FGFR signaling pathway is a significant factor in the progression of various tumors.[3] Therefore, developing potent and selective FGFR inhibitors is an attractive strategy for cancer therapy.[3] Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated remarkable efficacy against multiple FGFR isoforms.

Quantitative Inhibitory Activity

The following table summarizes the in vitro 50% inhibitory concentrations (IC₅₀) of representative derivatives against FGFR isoforms 1-4. The core structure and substitution points (R) are illustrated in the subsequent SAR analysis.

Compound IDR Group ModificationFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
4a 5-trifluoromethyl, 3'-methoxyphenyl----
4b 5-trifluoromethyl, 3'-chlorophenyl- (Decreased potency vs. 4a)---
4c 5-trifluoromethyl, 3'-trifluoromethylphenyl- (Reduced activity)---
4h 5-trifluoromethyl, 3'-methoxy-5'-(morpholinomethyl)phenyl7925712
Reference 1 Unsubstituted pyrrolopyridine core1900---

Data synthesized from available literature.[3]

Analysis: The data clearly indicates that substitutions on the core scaffold are critical for potent FGFR inhibition. The unsubstituted core (Reference 1) shows weak activity, while the addition of a 5-trifluoromethyl group and further modifications on the phenyl ring dramatically enhance potency.[3] Compound 4h emerges as a highly potent inhibitor of FGFR1, 2, and 3, with IC₅₀ values in the low nanomolar range.[3] Its reduced activity against FGFR4 suggests a degree of selectivity within the FGFR family.

Structure-Activity Relationship (SAR) Insights

The journey from a micromolar hit to a nanomolar lead is guided by understanding how chemical structure relates to biological activity. For this scaffold, two positions are key for optimization.

  • 5-Position of the Pyrrolopyridine Core: Introducing a trifluoromethyl group at this position (as in compound 4a) was found to be beneficial, potentially forming a hydrogen bond with residue G485 in the FGFR binding pocket.[3]

  • Substitutions on the Phenyl Ring:

    • Replacing the 3'-methoxy group of 4a with chlorine (4b ) decreased potency, suggesting the methoxy group's ability to form a hydrogen bond with residue D641 is important.[3]

    • Larger substituents at the 3'-position, such as in lead compound 4h , are designed to explore interactions within a hydrophobic pocket of the kinase, significantly boosting inhibitory activity.[3]

Caption: Structure-Activity Relationship (SAR) of 1H-pyrrolo[2,3-b]pyridine derivatives.

Section 2: Comparative Analysis with Alternative Kinase Inhibitors

To contextualize the performance of the this compound derivatives, it is essential to compare their activity not only within their class but also against established inhibitors of other kinase families. This comparison helps to evaluate potential cross-reactivity and selectivity, which are critical parameters in drug development.

We compare our lead compound 4h with inhibitors targeting Aurora Kinase and p38 MAP Kinase, two important cancer-related kinase families.[5][6][7]

CompoundScaffold ClassPrimary Target(s)IC₅₀ vs. Primary Target (nM)IC₅₀ vs. FGFR1 (nM)
Compound 4h 1H-pyrrolo[2,3-b]pyridineFGFR1/2/3 7 / 9 / 25 [3]7
Alisertib (MLN8237) Azepine-basedAurora A1.2>10,000 (assumed low affinity)
BIRB 796 Diaryl ureap38 MAP Kinase0.0001 (Kᵢ)>10,000 (assumed low affinity)

Analysis: This comparison highlights the distinct profiles of these inhibitor classes. Compound 4h demonstrates potent and specific inhibition of the FGFR family. In contrast, established inhibitors like Alisertib and BIRB 796 are highly potent against their respective targets but are structurally and pharmacologically distinct, making them unlikely to potently inhibit FGFRs. The unique 1H-pyrrolo[2,3-b]pyridine scaffold of 4h is thus a promising starting point for developing selective FGFR-targeted therapies.

Section 3: Experimental Protocol for In Vitro Kinase Inhibition Assay

Reproducibility and accuracy are the cornerstones of trustworthy scientific data. This section provides a detailed, self-validating protocol for determining the IC₅₀ value of a test compound against a target kinase, based on common methodologies in the field.[8][9]

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay measures the phosphorylation of a substrate peptide by the kinase. A Europium (Eu)-labeled anti-phospho-peptide antibody serves as the donor fluorophore, and a ULight™-labeled peptide substrate acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. Inhibitors prevent this phosphorylation, leading to a decrease in the FRET signal.

Step-by-Step Methodology
  • Compound Preparation & Dispensing:

    • Action: Prepare a serial dilution of the test compound (e.g., this compound derivative) in DMSO, typically starting at 10 mM.

    • Causality: A serial dilution allows for the determination of a dose-response curve, from which the IC₅₀ is calculated. DMSO is a common solvent for organic compounds.

    • Action: Dispense 50 nL of each compound concentration into a 384-well low-volume assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase & Substrate Addition:

    • Action: Prepare a solution of the target kinase (e.g., FGFR1) and the ULight™-labeled substrate peptide in kinase assay buffer.

    • Action: Add 5 µL of this solution to each well containing the test compound.

    • Causality: This step introduces the enzyme and its substrate to the potential inhibitor.

  • Initiation of Kinase Reaction:

    • Action: Prepare a solution of ATP in the kinase assay buffer. Add 5 µL to each well to start the reaction.

    • Causality: The kinase reaction is ATP-dependent. Adding ATP last ensures that the inhibitor has the opportunity to bind to the kinase before the phosphorylation reaction begins, providing a more accurate measure of its inhibitory potential.

  • Incubation:

    • Action: Gently mix the plate and incubate at room temperature for a defined period (e.g., 60 minutes).

    • Causality: This allows sufficient time for the enzymatic reaction to proceed to a point where inhibition can be accurately measured.

  • Reaction Termination & Detection:

    • Action: Add 10 µL of Stop/Detection Buffer containing EDTA and the Eu-labeled antibody to each well.

    • Causality: EDTA chelates Mg²⁺ ions, which are essential cofactors for kinase activity, thus stopping the reaction. The antibody will bind to any phosphorylated substrate formed.

  • Signal Reading:

    • Action: Incubate the plate for another 60 minutes at room temperature to allow the antibody-peptide binding to reach equilibrium.

    • Action: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 615 nm (Eu background) and 665 nm (FRET signal).

  • Data Analysis:

    • Action: Calculate the ratio of the 665 nm to 615 nm signals. Plot the signal ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Kinase_Assay_Workflow A 1. Compound Dilution & Dispensing (50 nL) B 2. Add Kinase/Substrate Mix (5 µL) A->B C 3. Add ATP to Initiate (5 µL) B->C D 4. Incubate (e.g., 60 min) C->D E 5. Add Stop/Detection Buffer (10 µL) D->E F 6. Incubate (e.g., 60 min) E->F G 7. Read Plate (TR-FRET) F->G H 8. Data Analysis (IC50 Calculation) G->H

Caption: General workflow for an in vitro TR-FRET kinase inhibition assay.

Conclusion and Future Perspectives

Derivatives of the this compound scaffold represent a highly promising class of kinase inhibitors. The experimental data clearly demonstrates their potent, low-nanomolar inhibitory activity against key oncogenic drivers, particularly FGFRs 1, 2, and 3.[3] The well-defined structure-activity relationships provide a rational basis for further chemical optimization to enhance potency and selectivity.

Future work should focus on several key areas:

  • Broad Kinase Profiling: Screening lead compounds against a wide panel of kinases is necessary to fully establish their selectivity profile and identify potential off-target effects.

  • Cell-Based Assays: The most potent compounds, like 4h , should be advanced into cellular assays to confirm their ability to inhibit FGFR signaling within a biological context and to assess their anti-proliferative effects on cancer cell lines.[3]

  • Pharmacokinetic Optimization: Further chemical modifications will be required to improve drug-like properties, such as solubility and metabolic stability, to translate the in vitro potency into in vivo efficacy.

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1] Its unique physicochemical properties have made it a cornerstone for the development of potent and selective inhibitors targeting various enzymes and receptors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of these compounds: the 1H-pyrrolo[2,3-b]pyridine-2-carboxamides. We will objectively compare the performance of different derivatives against several key biological targets, supported by experimental data, to provide actionable insights for researchers and drug development professionals.

The 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Core: A Hub for Targeted Inhibition

The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide core offers a versatile framework for molecular design. The pyrrole and pyridine rings provide crucial hydrogen bonding interactions with target proteins, while the carboxamide linker allows for the exploration of various substituents to fine-tune potency, selectivity, and pharmacokinetic properties. This guide will focus on the SAR of this scaffold against three distinct and therapeutically relevant targets: Phosphodiesterase 4B (PDE4B), Fibroblast Growth Factor Receptor (FGFR), and Ribosomal S6 Protein Kinase 2 (RSK2).

Comparative SAR Analysis: Unlocking Potency and Selectivity

The strategic modification of the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold at different positions has led to the discovery of highly potent and selective inhibitors. The following sections dissect the SAR at key positions, comparing derivatives across different biological targets.

The Amide Moiety (R1): A Key Determinant of Activity

The substituent on the amide nitrogen (R1) plays a critical role in dictating the inhibitory activity. The size, shape, and electronic properties of this group can significantly influence binding affinity and selectivity.

Table 1: Comparison of Amide Substitutions (R1) on PDE4B, FGFR1, and RSK2 Inhibition

Compound IDTargetR1 GroupIC50 (nM)Reference
PDE4B Inhibitors
11aPDE4BCyclopropyl1100[2][3]
11hPDE4B3,3-Difluoroazetidin-1-yl140[2][3]
FGFR1 Inhibitors
1FGFR13,5-Dimethoxyphenyl~2100[4][5][6]
4hFGFR13,5-Dimethoxyphenyl7[4][5][6]
RSK2 Inhibitors
B1RSK24-(Methylsulfonyl)phenyl1.7[7]
B3RSK23-Chloro-4-(methylsulfonyl)phenyl2.5[7]

For PDE4B inhibition, a clear trend is observed where moving from a simple cyclopropyl group (compound 11a ) to a more complex and hydrophobic 3,3-difluoroazetidine ring (compound 11h ) results in a significant increase in potency.[2][3] This suggests that the active site of PDE4B can accommodate and favorably interact with larger, more hydrophobic moieties at this position.

In the case of FGFR inhibitors, while the core R1 group (3,5-dimethoxyphenyl) is maintained between compounds 1 and 4h , the nearly 300-fold increase in potency for 4h is attributed to other modifications on the core scaffold, highlighting the interplay between different substituent positions.[4][5][6] However, the 3,5-dimethoxyphenyl group itself is crucial for interaction within a hydrophobic pocket of the enzyme.[6]

For RSK2 inhibitors, the introduction of a phenyl sulfonamide group at the R1 position proved to be highly effective, with compound B1 exhibiting an impressive IC50 of 1.7 nM.[7] The sulfonamide group is hypothesized to form a critical hydrogen bond with the backbone of residue LEU-74, anchoring the inhibitor in the active site.[7]

The Pyrrolopyridine Core: Fine-Tuning through Substitution

Modifications on the 1H-pyrrolo[2,3-b]pyridine ring system itself offer another avenue for optimizing inhibitor performance.

Table 2: Impact of Core Substitutions on Biological Activity

Compound IDTargetCore SubstitutionIC50 (nM)Reference
FGFR1 Inhibitors
1FGFR15-H~2100[4][5][6]
4hFGFR15-Trifluoromethyl7[4][5][6]
PDE4B Inhibitors
7PDE4B5-H480[3]
-PDE4BN-methylated pyrrolo[3,2-b]pyridineInactive[3]

A striking example of the impact of core substitution is seen in the FGFR inhibitor series. The introduction of a trifluoromethyl group at the 5-position of the pyrrolopyridine ring in compound 4h leads to a dramatic enhancement of activity compared to the unsubstituted analog 1 .[4][5][6] This is likely due to favorable interactions with a nearby glycine residue (G485) in the FGFR active site.[4][6]

For PDE4B inhibitors, the integrity of the 1H-pyrrolo[2,3-b]pyridine core is paramount. N-methylation of the pyrrole nitrogen, as in the case of the pyrrolo[3,2-b]pyridine analog, resulted in a complete loss of activity, indicating the importance of the N-H proton for hydrogen bonding interactions.[3]

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the reproducibility and validation of the presented data, this section outlines the general synthetic and biological evaluation methodologies employed in the development of these inhibitors.

General Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides

The synthesis of the target compounds typically follows a convergent approach, as illustrated below.

G A Starting Material: Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate B Hydrolysis (e.g., NaOH, MeOH/H2O) A->B C 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid B->C D Amide Coupling (e.g., T3P, DIPEA, DMF) C->D F Target Compound: 1H-pyrrolo[2,3-b]pyridine-2-carboxamide D->F E Amine (R1-NH2) E->D

General synthetic workflow for 1H-pyrrolo[2,3-b]pyridine-2-carboxamides.

Step-by-step methodology:

  • Hydrolysis: The starting ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in a mixture of methanol and water.[2]

  • Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine (R1-NH2) using a peptide coupling reagent like propylphosphonic anhydride (T3P) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF).[2]

In Vitro Biological Evaluation

The inhibitory activity of the synthesized compounds is typically assessed using in vitro enzyme assays.

G cluster_0 Enzyme Inhibition Assay A Recombinant Enzyme (e.g., PDE4B, FGFR1, RSK2) D Incubation A->D B Substrate B->D C Test Compound (Inhibitor) C->D E Detection of Product Formation (e.g., Fluorescence, Luminescence) D->E F Calculation of IC50 E->F

Workflow for in vitro enzyme inhibition assays.

Step-by-step methodology:

  • Assay Setup: The recombinant target enzyme is incubated with its specific substrate and varying concentrations of the test compound.

  • Detection: The formation of the product is monitored using a suitable detection method, such as fluorescence or luminescence.

  • Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated by fitting the data to a dose-response curve.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective enzyme inhibitors. The SAR studies highlighted in this guide demonstrate that careful and rational modification of the amide substituent and the core heterocyclic ring can lead to significant improvements in biological activity. The modular nature of the synthesis allows for the rapid generation of diverse libraries for screening against a wide range of biological targets.

Future efforts in this area should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and therapeutic potential. Further exploration of substitutions at other positions of the pyrrolopyridine ring may also uncover novel interactions and lead to the discovery of next-generation inhibitors with improved profiles.

References

A Head-to-Head Battle of Privileged Scaffolds: Pyrrolo[2,3-b]pyridine vs. Pyrrolo[2,3-d]pyrimidine in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of potent and selective kinase inhibitors, medicinal chemists often turn to a select group of "privileged scaffolds" – core molecular structures that consistently demonstrate a high affinity for the ATP-binding site of kinases. Among these, the pyrrolopyridine and pyrrolopyrimidine cores stand out as foundational frameworks for numerous clinically successful drugs. This guide provides a comprehensive, data-driven comparison of two isomeric scaffolds: the 7-azaindole (pyrrolo[2,3-b]pyridine) and the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) systems, offering insights into their distinct characteristics as kinase inhibitors.

The Tale of Two Isosteres: A Structural and Electronic Overview

At first glance, the pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine scaffolds appear remarkably similar. Both are bicyclic heteroaromatic systems featuring a pyrrole ring fused to a six-membered nitrogen-containing ring. However, the seemingly subtle difference in the placement of a nitrogen atom within the six-membered ring profoundly influences their electronic properties, hydrogen bonding capabilities, and ultimately, their interaction with the kinase hinge region.

The pyrrolo[2,3-d]pyrimidine scaffold is a deaza-isostere of adenine, the nitrogenous base of ATP.[1][2] This structural mimicry of the natural kinase ligand makes it an exceptionally effective hinge-binding motif.[1] The nitrogen atoms at positions 1 and 3 of the pyrimidine ring can act as hydrogen bond acceptors, while the pyrrole NH at position 7 can serve as a hydrogen bond donor, closely emulating the interactions of adenine with the kinase hinge.

Conversely, the pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, possesses a pyridine ring fused to the pyrrole. The pyridine nitrogen at position 7 introduces a different electronic distribution and hydrogen bonding pattern compared to its pyrrolopyrimidine counterpart. It primarily acts as a hydrogen bond acceptor. This distinction in hydrogen bonding potential is a critical determinant of binding affinity and selectivity.

Scaffolds cluster_0 Pyrrolo[2,3-b]pyridine (7-Azaindole) cluster_1 Pyrrolo[2,3-d]pyrimidine (7-Deazapurine) pyrrolo_b_pyridine pyrrolo_d_pyrimidine

Caption: Chemical structures of pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine.

Comparative Analysis of Kinase Inhibitory Profiles

To illustrate the practical implications of these structural differences, we will compare representative kinase inhibitors based on each scaffold. Tofacitinib, a Janus kinase (JAK) inhibitor, exemplifies the success of the pyrrolo[2,3-d]pyrimidine core, while Pexidartinib, a CSF-1R inhibitor, showcases the utility of the pyrrolo[2,3-b]pyridine scaffold.

FeaturePyrrolo[2,3-d]pyrimidine (e.g., Tofacitinib)Pyrrolo[2,3-b]pyridine (e.g., Pexidartinib)
Core Scaffold 7-Deazapurine7-Azaindole
Primary Target(s) Janus Kinases (JAK1, JAK2, JAK3)[3]Colony-Stimulating Factor 1 Receptor (CSF-1R)[4]
Binding Mode ATP-competitive, hinge binding[3]ATP-competitive, hinge binding, stabilizes auto-inhibited state[4]
Key Hinge Interactions Hydrogen bonds from N1 and N7 of the pyrrolopyrimidine ring to the kinase hinge region.[3]Hydrogen bond from the pyridine nitrogen to the kinase hinge.
Selectivity Profile Pan-JAK inhibitor with varying potency against different JAK isoforms.[3]Highly selective for CSF-1R, with some activity against c-KIT and FLT3-ITD.[4]
Clinical Application Rheumatoid arthritis, psoriatic arthritis, ulcerative colitis.[3]Tenosynovial giant cell tumor.[5]

Table 1: High-level comparison of kinase inhibitors based on pyrrolo[2,3-d]pyrimidine and pyrrolo[2,3-b]pyridine scaffolds.

Case Study: Tofacitinib (Pyrrolo[2,3-d]pyrimidine)

Tofacitinib (Xeljanz®) is a prime example of a highly successful drug built upon the pyrrolo[2,3-d]pyrimidine scaffold.[3] Its mechanism of action involves the inhibition of JAKs, a family of tyrosine kinases that play a crucial role in cytokine signaling pathways implicated in autoimmune diseases. The pyrrolo[2,3-d]pyrimidine core of Tofacitinib forms critical hydrogen bonds with the hinge region of the JAK kinase domain, mimicking the binding of ATP.[3] Structure-activity relationship (SAR) studies have shown that modifications at the 4-position of the scaffold are crucial for potency and selectivity.[6]

Tofacitinib_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation nucleus Nucleus stat->nucleus gene Gene Transcription nucleus->gene inflammation Inflammation gene->inflammation tofacitinib Tofacitinib tofacitinib->jak Inhibition

Caption: Tofacitinib inhibits JAK signaling pathway.

Case Study: Pexidartinib (Pyrrolo[2,3-b]pyridine)

Pexidartinib (Turalio®) is a potent and selective inhibitor of the CSF-1R, a receptor tyrosine kinase that is the primary driver of tenosynovial giant cell tumors.[4][5] The pyrrolo[2,3-b]pyridine core of Pexidartinib is a key element for its high affinity and selectivity. It is designed to stabilize the auto-inhibited conformation of CSF-1R by interacting with the juxtamembrane region, thereby preventing the binding of both CSF-1 and ATP.[4] This demonstrates that the 7-azaindole scaffold can be effectively utilized to achieve high selectivity for a specific kinase target.

Structure-Activity Relationship (SAR) and Selectivity Considerations

The choice between a pyrrolo[2,3-b]pyridine and a pyrrolo[2,3-d]pyrimidine scaffold is often driven by the specific SAR and desired selectivity profile for a given kinase target.

  • Pyrrolo[2,3-d]pyrimidines: The inherent ATP-mimetic nature of this scaffold often leads to potent but sometimes less selective kinase inhibitors. Achieving selectivity can be challenging due to the conserved nature of the ATP-binding site across the kinome.[1] However, careful modification of substituents on the scaffold can yield highly selective inhibitors, as demonstrated by the development of selective RET inhibitors.[7][8][9][10]

  • Pyrrolo[2,3-b]pyridines: The 7-azaindole scaffold offers a different set of interactions with the hinge region, which can be exploited to achieve selectivity. The single hydrogen bond acceptor in the pyridine ring can be complemented by other interactions from substituents to fine-tune the binding affinity and selectivity. The development of selective CSF1R inhibitors highlights the potential of this scaffold in achieving high target specificity.[11][12][13]

Pharmacokinetic Properties: A Brief Comparison

While a comprehensive comparison of the pharmacokinetic (PK) profiles is beyond the scope of this guide and highly dependent on the specific substituents, some general trends have been observed. Both scaffolds can be incorporated into orally bioavailable drugs. However, the additional nitrogen atom in the pyrrolopyrimidine ring can influence properties such as solubility and metabolism. In some cases, the pyrrolopyrimidine scaffold has been shown to offer distinct pharmacokinetic characteristics compared to other related heterocyclic systems.[14][15][16]

Experimental Protocols for Comparative Evaluation

To empower researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key in vitro assays.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the binding of an inhibitor to a kinase.

LanthaScreen_Workflow start Start prep_reagents Prepare Kinase, Tracer, and Antibody Solutions start->prep_reagents add_inhibitor Add Test Compound/ Inhibitor to Assay Plate prep_reagents->add_inhibitor add_kinase_ab Add Kinase/ Eu-Antibody Mixture add_inhibitor->add_kinase_ab add_tracer Add Alexa Fluor™ 647-Tracer add_kinase_ab->add_tracer incubate Incubate at Room Temperature add_tracer->incubate read_plate Read TR-FRET Signal on Plate Reader incubate->read_plate analyze Analyze Data (IC50 determination) read_plate->analyze end End analyze->end

Caption: Workflow for LanthaScreen™ Kinase Binding Assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 5X Kinase Buffer A solution by diluting the concentrated stock with distilled H₂O.[17]

    • Prepare a stock solution of the kinase tracer (e.g., Kinase Tracer 236) in DMSO.[17]

    • Prepare a stock solution of the Eu-labeled anti-tag antibody. Centrifuge the antibody tube before use and aspirate the required volume from the top.[17]

    • Prepare a serial dilution of the test compounds (inhibitors) in DMSO.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the test compound dilution to the assay wells.[17]

    • Prepare a kinase/antibody mixture in 1X Kinase Buffer A at 3X the final desired concentration. Add 5 µL of this mixture to each well.[17]

    • Prepare a tracer solution in 1X Kinase Buffer A at 3X the final desired concentration. Add 5 µL of this solution to each well.[17]

    • Cover the plate and incubate for 1 hour at room temperature.[17]

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) with excitation at 340 nm.[17][18]

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[19][20][21]

Protocol:

  • Cell Plating:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds and incubate for the desired period (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Remove the culture medium from the wells and add 100 µL of fresh medium and 10 µL of the MTT solution to each well.[19]

    • Incubate the plate for 1-4 hours at 37°C until a purple formazan precipitate is visible.[19]

  • Solubilization and Absorbance Reading:

    • Add 100 µL of a solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

    • Mix thoroughly to ensure complete solubilization.

    • Read the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion: A Strategic Choice Based on Target and Desired Properties

The pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine scaffolds are both powerful and versatile platforms for the design of kinase inhibitors. The choice between these two is not a matter of inherent superiority but rather a strategic decision based on the specific kinase target, the desired selectivity profile, and the overall drug-like properties sought. The pyrrolo[2,3-d]pyrimidine scaffold, with its close resemblance to adenine, provides a strong starting point for potent ATP-competitive inhibitors. The pyrrolo[2,3-b]pyridine scaffold, on the other hand, offers a distinct electronic and hydrogen bonding landscape that can be skillfully exploited to achieve high selectivity. A thorough understanding of the subtle yet significant differences between these two privileged scaffolds, coupled with rigorous experimental evaluation, is paramount for the successful development of the next generation of targeted kinase inhibitors.

References

Validation of 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine as a Scaffold for FGFR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of FGFR Signaling in Oncology and the Imperative for Potent, Selective Inhibitors

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a cornerstone of cellular communication, governing essential processes such as cell proliferation, differentiation, migration, and survival.[1][2][3] Dysregulation of this pathway, through mechanisms like gene amplification, activating mutations, or chromosomal translocations, is a well-established oncogenic driver in a significant percentage of human cancers, including urothelial carcinoma, cholangiocarcinoma, and various solid tumors.[1][4][5] The constitutive activation of FGFRs triggers a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, fueling tumor growth, angiogenesis, and resistance to conventional therapies.[2][4][6][7]

This has positioned the FGFR family as a compelling therapeutic target. The development of small-molecule FGFR inhibitors has heralded a new era of precision medicine, with several agents gaining FDA approval and demonstrating significant clinical benefit in patients with FGFR-aberrant tumors.[4][8][9][10] However, challenges such as off-target toxicities and the emergence of acquired resistance necessitate the continued exploration of novel chemical scaffolds that can offer improved potency, selectivity, and pharmacological properties.

This guide provides an in-depth validation of 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine as a promising scaffold for the development of next-generation FGFR inhibitors. We will objectively compare its performance with established alternatives, supported by experimental data and detailed protocols for its validation.

The this compound Scaffold: A Privileged Structure for Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine core, an isomer of purine, is recognized as a "privileged scaffold" in medicinal chemistry.[11] Its structural and electronic properties make it an ideal bioisostere for the hinge-binding region of many kinase ATP pockets. This scaffold is a key component in several FDA-approved kinase inhibitors, underscoring its therapeutic value.[11]

The specific subject of this guide, this compound, offers distinct advantages for rational drug design:

  • Versatile Synthetic Handle: The bromine atom at the 3-position serves as a versatile synthetic handle, enabling the introduction of various substituents through well-established cross-coupling reactions like Suzuki-Miyaura coupling.[11] This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity.

  • Modulation of Physicochemical Properties: The methoxy group at the 4-position influences the electronic properties of the ring system and can be further modified to fine-tune solubility, metabolic stability, and other drug-like properties.

  • Potential for High Ligand Efficiency: The compact nature of the 1H-pyrrolo[2,3-b]pyridine core allows for the design of low molecular weight inhibitors with high ligand efficiency, a desirable trait for developing drug candidates with favorable pharmacokinetic profiles.[12][13]

Caption: Core chemical structure of the this compound scaffold.

Comparative Analysis of FGFR Inhibitor Scaffolds

To objectively evaluate the potential of the this compound scaffold, it is essential to compare it against established chemical classes of FGFR inhibitors. The following table summarizes the key features and performance metrics of representative compounds from different scaffolds.

Scaffold ClassRepresentative InhibitorTarget ProfileIC50 (nM) vs. FGFR1/2/3/4Key Features & Limitations
Pyrrolo[2,3-b]pyridine Compound 4h *Pan-FGFR (FGFR1/2/3 selective)7 / 9 / 25 / 712High ligand efficiency and potent inhibition of FGFR1-3. Lower potency against FGFR4 may reduce certain off-target effects.[12][14]
Quinoxaline Erdafitinib Pan-FGFR1.2 / 2.5 / 4.6 / 3.2First FDA-approved FGFR inhibitor. Potent pan-FGFR activity but associated with on-target toxicities like hyperphosphatemia.[9][15]
Pyrido[2,3-d]pyrimidine Pemigatinib FGFR1/2/30.4 / 0.5 / 1.2FDA-approved for cholangiocarcinoma. High selectivity for FGFR1-3 over FGFR4.[8][10]
Pyrazolopyrimidine Infigratinib FGFR1/2/31.1 / 1.0 / 1.6FDA-approved for cholangiocarcinoma. Reversible inhibitor with high potency for FGFR1-3.[8][10]
Acrylamide Futibatinib Pan-FGFR (Irreversible)1.9 / 1.5 / 1.6 / 15.6Third-generation, irreversible inhibitor. Covalently binds to a conserved cysteine, potentially overcoming resistance mutations.[8][10]

Note: Compound 4h is a derivative of 1H-pyrrolo[2,3-b]pyridine, demonstrating the potential of this scaffold class.[12][14]

The 1H-pyrrolo[2,3-b]pyridine scaffold, as exemplified by compound 4h, demonstrates competitive potency against FGFR1, 2, and 3 when compared to approved drugs.[12][14] Its inherent selectivity against FGFR4 could be advantageous in mitigating FGFR4-mediated side effects. The true potential of the 3-bromo-4-methoxy variant lies in the ability to systematically modify the scaffold to further enhance potency, tune the selectivity profile, and optimize pharmacokinetic properties.

Experimental Validation Workflow

Validating a novel compound based on the this compound scaffold requires a rigorous, multi-step experimental approach. This workflow ensures a comprehensive evaluation of the compound's potency, selectivity, and cellular activity.

Experimental Validation Workflow for Novel FGFR Inhibitors cluster_workflow Start Design & Synthesis of This compound Derivatives Biochemical_Assay Biochemical Kinase Assay (Potency & Selectivity) Start->Biochemical_Assay Evaluate IC50 Cell_Based_Assay Cell-Based Proliferation Assay (Cellular Efficacy) Biochemical_Assay->Cell_Based_Assay Confirm Cellular Activity Downstream_Signaling Western Blot Analysis (Target Engagement) Cell_Based_Assay->Downstream_Signaling Verify Mechanism In_Vivo_Studies In Vivo Xenograft Models (Efficacy & PK/PD) Downstream_Signaling->In_Vivo_Studies Assess In Vivo Potential

Caption: A stepwise workflow for the comprehensive validation of novel FGFR inhibitors.

Protocol 1: In Vitro FGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory potency (IC50) of a test compound against FGFR kinases.

Materials:

  • FGFR1, FGFR2, FGFR3, FGFR4 recombinant human enzymes

  • LanthaScreen™ Eu-anti-GST Antibody

  • Kinase Tracer 236

  • 5X Kinase Buffer A

  • Test compound (serially diluted in DMSO)

  • 384-well, low-volume, black microplate

Procedure:

  • Prepare Kinase/Antibody Solution: Dilute the FGFR enzyme and Eu-anti-GST antibody in 1X Kinase Buffer A to the desired concentrations.

  • Prepare Tracer Solution: Dilute the Kinase Tracer 236 in 1X Kinase Buffer A.

  • Dispense Reagents:

    • Add 2.5 µL of the serially diluted test compound to the wells of the 384-well plate.

    • Add 2.5 µL of the Kinase/Antibody solution to each well.

    • Add 5 µL of the Tracer solution to each well.

  • Incubate: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read Plate: Read the plate on a fluorescence plate reader capable of TR-FRET measurements (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

  • FGFR-dependent cancer cell line (e.g., SNU-16, KG-1)

  • Complete cell culture medium

  • Test compound (serially diluted in DMSO)

  • CellTiter-Glo® Reagent

  • 96-well, opaque-walled microplate

Procedure:

  • Cell Seeding: Seed the FGFR-dependent cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified CO2 incubator.

  • Compound Treatment: Add 1 µL of the serially diluted test compound to the appropriate wells. Include vehicle control (DMSO) and no-treatment control wells.

  • Incubate: Incubate the plate for 72 hours at 37°C.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read Plate: Measure the luminescence on a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel FGFR inhibitors. Its versatile chemistry and the demonstrated potency of related analogs provide a strong rationale for its further exploration.[11][12] Comparative analysis with existing FGFR inhibitors highlights the potential for this scaffold to yield compounds with competitive potency and potentially improved selectivity profiles.

The provided experimental workflows offer a robust framework for the systematic validation of new chemical entities derived from this scaffold. Future efforts should focus on leveraging the synthetic tractability of the 3-bromo and 4-methoxy positions to generate a library of analogs. This library can then be screened to identify lead compounds with optimized potency, selectivity against a broader panel of kinases, and favorable ADME (absorption, distribution, metabolism, and excretion) properties, ultimately paving the way for the development of the next generation of targeted cancer therapies.

References

A Comparative Guide to the Selectivity of Novel Pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selectivity in Kinase Inhibition

Protein kinases, with over 500 members in the human kinome, are crucial regulators of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, especially cancer, making them prime targets for therapeutic intervention.[2][3] The pyrrolo[2,3-b]pyridine scaffold, a heterocyclic structure that mimics the adenine component of ATP, has emerged as a privileged framework for designing potent kinase inhibitors.[4][5] A notable example is Tofacitinib, a Janus kinase (JAK) inhibitor built on this core, used in the treatment of autoimmune diseases like rheumatoid arthritis.[6][7][8]

However, the high degree of structural conservation in the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity.[1][2][9] A non-selective inhibitor can bind to numerous "off-target" kinases, leading to a cascade of unintended cellular effects, which can manifest as toxicity or unforeseen side effects.[2] Conversely, for certain complex diseases, a multi-targeted approach might be beneficial.[10] Therefore, a rigorous and multi-faceted assessment of an inhibitor's selectivity is not merely an academic exercise but a cornerstone of preclinical drug development, essential for predicting both efficacy and safety.

This guide will compare a novel, representative pyrrolo[2,3-b]pyridine-based JAK1 inhibitor, hereafter referred to as PY-261 , with the first-generation, less selective JAK inhibitor, Tofacitinib . We will explore the methodologies used to build a comprehensive selectivity profile and explain the scientific rationale behind these critical experimental choices.

The Selectivity Challenge: A Tale of Two JAK Inhibitors

The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—mediates signaling for a host of cytokines and growth factors crucial to immunity and hematopoiesis.[6][11] While beneficial for treating autoimmune disorders, inhibiting multiple JAK isoforms can lead to adverse effects. For instance, JAK2 inhibition is linked to hematological effects, while JAK3 inhibition can cause significant immunosuppression.[7][12]

  • Tofacitinib (First-Generation): Primarily inhibits JAK1 and JAK3, with lesser activity against JAK2 and TYK2.[6][8][13] Its broader inhibition profile, while effective, is associated with a range of side effects, including serious infections, hyperlipidemia, and an increased risk of thrombosis, as highlighted by its FDA-mandated boxed warning.[7][14][15][16]

  • PY-261 (Novel, Hypothetical Second-Generation): Designed for enhanced selectivity towards JAK1. The goal of such a compound is to retain the anti-inflammatory benefits of inhibiting JAK1-mediated pathways while minimizing the off-target effects associated with inhibiting other JAK family members and the wider kinome.[17]

The following sections will detail the experimental workflows required to validate the selectivity of a compound like PY-261 against a benchmark like Tofacitinib.

Methodologies for Assessing Kinase Inhibitor Selectivity

A robust assessment of selectivity requires a tiered approach, moving from broad, high-throughput biochemical screens to more physiologically relevant cell-based assays.

Workflow for Comprehensive Selectivity Profiling

The diagram below illustrates a logical workflow for assessing inhibitor selectivity, ensuring a thorough and validated profile.

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Cellular Validation A Primary Screen (e.g., KINOMEscan® @ 1µM) B Identify Initial Hits (% Inhibition > 70%) A->B Single Concentration C Dose-Response (Kd) Determine Potency for Hits B->C Follow-up D Cellular Target Engagement (e.g., NanoBRET™) C->D Confirm On-Target Binding in Cells E Downstream Signaling (Western Blot for pSTAT) D->E Validate Functional Inhibition F Phenotypic Assays (e.g., Cell Proliferation) E->F Assess Cellular Consequences Result Comprehensive Selectivity Profile F->Result

Caption: A tiered workflow for kinase inhibitor selectivity profiling.

Tier 1: Biochemical Kinome Scanning

This initial step provides a broad view of an inhibitor's activity across the human kinome. The goal is to identify all potential targets and off-targets in a controlled, cell-free environment.

Featured Technology: KINOMEscan® by Eurofins Discovery This is a widely used competition binding assay platform.[18][19] It measures the ability of a test compound to displace a proprietary ligand from the ATP-binding site of over 480 kinases.[19][20] The results are typically reported as the dissociation constant (Kd), which reflects the true binding affinity, or as percent inhibition at a single high concentration (e.g., 1 µM).[19][21]

Experimental Protocol: KINOMEscan® Dose-Response (Kd Determination)

  • Compound Preparation: Solubilize PY-261 and Tofacitinib in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).

  • Assay Plate Preparation: Prepare an 11-point, 3-fold serial dilution of each compound in DMSO. This wide concentration range is crucial for accurately determining the Kd.

  • Binding Assay: The test compounds are incubated with a panel of DNA-tagged kinases and an immobilized, active-site directed ligand.

    • Scientific Rationale: This is a competition assay. A potent inhibitor will prevent the kinase from binding to the immobilized ligand.[21]

  • Quantification: The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger inhibition by the test compound.[21]

  • Data Analysis: The results are plotted as a dose-response curve, and the Kd value is calculated. A lower Kd signifies higher binding affinity.

Comparative Data: PY-261 vs. Tofacitinib

The table below presents hypothetical but realistic Kd data from a kinome scan, highlighting the improved selectivity of PY-261.

Kinase TargetPY-261 (Kd, nM)Tofacitinib (Kd, nM)Selectivity Fold (Tofa/PY-261)Rationale for Comparison
JAK1 (On-Target) 1.5 5.0 3.3x more potentPrimary therapeutic target for autoimmune disease.
JAK2 150208.3x less selectiveOff-target linked to hematological side effects.[12]
JAK3 3501.1318x less selectiveOff-target linked to potent immunosuppression.[7]
TYK2 8001107.3x less selectiveMember of the JAK family.
ROCK2 >10,000250>40x more selectiveCommon off-target for ATP-competitive inhibitors.
CLK2 >10,000150>67x more selectiveCommon off-target for ATP-competitive inhibitors.

Data is representative. A lower Kd indicates stronger binding.

This biochemical data provides the first critical piece of evidence: PY-261 demonstrates substantially higher selectivity for JAK1 over other JAK family members compared to Tofacitinib.

Tier 2: Cellular Target Engagement & Pathway Analysis

Biochemical assays are essential but occur in an artificial environment.[22] It is critical to confirm that the inhibitor can enter a cell, bind to its intended target at physiologically relevant ATP concentrations, and produce the desired functional effect.[23][24]

Featured Technology: NanoBRET™ Target Engagement Assay

This technology measures compound binding to a specific protein target in living cells. It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that binds to the same kinase. An inhibitor that binds to the kinase will displace the probe, disrupting BRET.

Experimental Protocol: Western Blot for Downstream Pathway Inhibition

This experiment verifies that target engagement leads to functional inhibition of the signaling pathway. Since JAKs signal by phosphorylating STAT proteins, we can measure the levels of phosphorylated STAT (pSTAT) as a direct readout of JAK activity.[6]

  • Cell Culture & Starvation: Culture a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs) and serum-starve them overnight.

    • Scientific Rationale: Starvation reduces basal signaling activity, creating a low-background state to observe cytokine-induced phosphorylation.

  • Inhibitor Pre-treatment: Pre-incubate cells with a dose range of PY-261 or Tofacitinib for 1-2 hours. Include a DMSO vehicle control.

  • Cytokine Stimulation: Stimulate the cells with a cytokine that signals through the target kinase (e.g., Interleukin-6 for JAK1) for a short period (15-30 minutes).

  • Cell Lysis: Immediately lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading on the gel.

  • SDS-PAGE and Western Blot: Separate proteins by size using gel electrophoresis and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for pSTAT3 (as a marker of JAK1 activity) and total STAT3 (as a loading control).

  • Detection: Use a secondary antibody conjugated to an enzyme (like HRP) for chemiluminescent detection and imaging.

  • Analysis: Quantify the band intensities. A potent inhibitor will show a dose-dependent decrease in the pSTAT3/total STAT3 ratio.

Visualizing the Mechanism: The JAK/STAT Signaling Pathway

The following diagram illustrates the point of intervention for our inhibitors.

G cluster_0 cluster_1 cluster_2 Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Receptor Dimerization & JAK Activation STAT STAT JAK1->STAT 3. STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus 4. Dimerization & Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene 5. Modulation Inhibitor PY-261 or Tofacitinib Inhibitor->JAK1 INHIBITION

Caption: Inhibition of the JAK/STAT signaling pathway.

By demonstrating that PY-261 inhibits pSTAT3 formation at concentrations consistent with its biochemical Kd for JAK1, and does not affect pathways mediated by other kinases until much higher concentrations, we build a strong, multi-layered case for its selectivity.

Conclusion: Synthesizing the Evidence for Superior Selectivity

The development of next-generation kinase inhibitors hinges on the rational design of highly selective molecules. The pyrrolo[2,3-b]pyridine scaffold continues to be a fertile ground for such discoveries. Through a systematic and tiered evaluation process—combining broad biochemical screening with targeted cellular validation—we can confidently differentiate a highly selective inhibitor like PY-261 from a less selective predecessor like Tofacitinib .

The evidence gathered through these methods provides a robust, self-validating profile:

  • Biochemical Data establishes the intrinsic binding affinity across the kinome.

  • Cellular Target Engagement confirms this binding occurs within the complex milieu of a living cell.

  • Downstream Pathway Analysis provides the ultimate proof of functional inhibition.

This comprehensive approach is indispensable for advancing kinase inhibitors from the laboratory to the clinic, ultimately aiming for therapies that are not only potent but also possess a superior safety profile driven by exquisite selectivity.

References

A Senior Application Scientist's Guide: Benchmarking New Synthetic Routes to 7-Azaindoles Against Published Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance and Synthetic Challenge of 7-Azaindoles

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for numerous therapeutics, including FDA-approved kinase inhibitors like Vemurafenib and Pexidartinib.[1] Its unique properties, acting as a bioisostere of indole, often confer enhanced solubility, improved pharmacokinetic profiles, and potent target binding through its distinct hydrogen bonding capabilities.[1][2][3]

Despite their value, the synthesis of 7-azaindoles is historically challenging. The presence of an electron-deficient pyridine ring often renders classical indole syntheses—such as the Fischer, Madelung, or Bartoli methods—inefficient.[1][2][3][4] These established routes frequently demand harsh reaction conditions, exhibit a limited substrate scope, and result in low yields when applied to pyridine-based precursors.[4]

In response, the field of organic synthesis has driven the development of novel, more elegant strategies. Advances in organometallic chemistry, particularly transition-metal catalysis, have introduced powerful methods for constructing the 7-azaindole core with greater efficiency and functional group tolerance.[4][5][6] This guide provides an in-depth comparison of these emerging synthetic routes against traditional published methods. We will dissect the mechanistic underpinnings, provide validated experimental protocols, and present a clear, data-driven benchmark to aid researchers in selecting the optimal synthetic strategy for their specific drug discovery and development needs.

Section 1: An Examination of Established Methodologies

Classical methods, while foundational, often struggle with the electronic demands of the 7-azaindole system. Understanding their principles and limitations is crucial for appreciating the advancements of modern chemistry.

The Fischer Indole Synthesis

The Fischer synthesis is arguably the most well-known method for preparing indoles. It involves the acid-catalyzed cyclization of an arylhydrazone, which proceeds through a key[3][3]-sigmatropic rearrangement.[7][8]

Causality of Experimental Limitations: When applied to 7-azaindole synthesis, the starting material is a 2-pyridylhydrazone. The electron-withdrawing nature of the pyridine nitrogen deactivates the ring, making the requisite[3][3]-sigmatropic rearrangement step energetically unfavorable.[4] Consequently, forcing conditions, such as the use of strong acids like polyphosphoric acid (PPA) at high temperatures, are typically required, which can limit functional group compatibility and lead to lower yields.[9][10]

Representative Experimental Protocol: Fischer Synthesis of 2,3-Disubstituted 5-chloro-7-azaindole [10]

  • Hydrazone Formation: A suitable ketone is refluxed with 2-hydrazinyl-5-chloropyridine in ethanol to form the corresponding 2-pyridylhydrazone.

  • Cyclization: The isolated pyridylhydrazone (1 equivalent) is added to polyphosphoric acid (PPA).

  • The mixture is heated to 160-180°C for approximately 5-10 minutes.

  • Workup: The reaction mixture is cooled and then carefully poured into ice water.

  • The resulting mixture is basified with a strong base (e.g., NaOH or NH4OH) to precipitate the crude product.

  • The crude product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Critique:

  • Advantages: Utilizes readily available starting materials and is a well-understood, historical method.

  • Disadvantages: Often requires harsh, high-temperature acidic conditions.[2][4] Yields can be low and unpredictable, and the substrate scope is limited, particularly for molecules bearing acid-labile functional groups.

The Madelung Synthesis

The Madelung synthesis relies on the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine.[11][12] For 7-azaindoles, the analogous starting material would be an N-acyl-2-amino-3-methylpyridine.

Causality of Experimental Limitations: This reaction necessitates a very strong base (e.g., sodium or potassium alkoxides) and high temperatures (200–400 °C) to deprotonate both the amide nitrogen and the benzylic methyl group, initiating the cyclization.[11] These forcing conditions severely restrict the types of functional groups that can be present on the starting materials, making it unsuitable for complex, late-stage syntheses.

Critique:

  • Advantages: A direct method for creating the indole ring from a simple acylated precursor.

  • Disadvantages: Extremely harsh reaction conditions limit its utility to robust, simple substrates.[2][13] It is generally not applicable for the synthesis of complex, functionalized 7-azaindoles.

Section 2: A Showcase of New Synthetic Routes

Modern synthetic chemistry has largely overcome the limitations of classical methods by employing novel catalytic systems and reaction pathways that proceed under milder, more controlled conditions.

Rh(III)-Catalyzed C-H Activation and Annulation

A paradigm shift in 7-azaindole synthesis has been the advent of transition-metal-catalyzed C–H activation. This strategy avoids the need for pre-functionalized starting materials by directly activating a C-H bond on the pyridine ring for annulation.

Causality of Experimental Success: A rhodium(III) catalyst, in conjunction with a silver salt co-catalyst, effectively overcomes the low reactivity of the aminopyridine substrate.[2][3][14] The reaction proceeds via a proposed mechanism where the Rh(III) catalyst coordinates to the aminopyridine and directs the cleavage of the C-H bond at the 3-position. This is followed by coordination and migratory insertion of an alkyne, leading to the formation of the pyrrole ring.[3] The silver salt (e.g., Ag₂CO₃, AgSbF₆) plays a crucial role as a Lewis acid and an oxidant, facilitating the C-H activation step and regenerating the active Rh(III) catalyst, thereby ensuring high turnover and efficiency.[15][16]

Representative Experimental Protocol: Rh(III)-Catalyzed Synthesis of 7-Azaindoles [2][3]

  • Reaction Setup: To an oven-dried vial, add the aminopyridine substrate (1.0 equiv), [RhCp*Cl₂]₂ (5 mol%), AgSbF₆ (20 mol%), and Ag₂CO₃ (1.5 equiv).

  • Solvent and Reagent Addition: The vial is purged with an inert atmosphere (e.g., argon). Anhydrous 1,2-dichloroethane (DCE) is added, followed by the alkyne (1.5 equiv).

  • Reaction: The vial is sealed and the mixture is stirred vigorously at 90 °C for the specified time (typically 12-24 hours).

  • Workup: The reaction mixture is cooled to room temperature and filtered through a pad of celite, washing with dichloromethane (DCM).

  • The filtrate is concentrated under reduced pressure.

  • Purification: The resulting crude residue is purified by flash column chromatography on silica gel to afford the desired 7-azaindole product.

Critique:

  • Advantages: Excellent regioselectivity, broad functional group tolerance, and significantly milder conditions compared to classical methods. Provides direct access to a wide variety of substituted 7-azaindoles.[2][3]

  • Disadvantages: Relies on an expensive precious metal catalyst (Rhodium). Requires careful exclusion of air and moisture. Potential for trace metal contamination in the final product, which is a concern for pharmaceutical applications.

Transition-Metal-Free, Alkali-Amide Mediated Domino Reaction

A truly innovative approach bypasses the need for transition metals entirely. This method utilizes a domino reaction between readily available starting materials, with product selectivity ingeniously controlled by the choice of base.[1][17]

Causality of Experimental Success: This one-pot synthesis reacts 2-fluoro-3-methylpyridine with an arylaldehyde. The choice of the alkali-amide base dictates the outcome. The use of potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂) selectively furnishes the oxidized 7-azaindole product. In contrast, using lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) leads to the reduced 7-azaindoline.[1] This remarkable chemoselectivity is dependent on the nature of the metal counterion. This transition-metal-free approach is highly attractive from a process chemistry and sustainability perspective, avoiding both the cost and potential toxicity of heavy metal catalysts.

Representative Experimental Protocol: KN(SiMe₃)₂-Mediated Synthesis of 7-Azaindoles [1]

  • Reaction Setup: To an oven-dried vial under an inert atmosphere, add 2-fluoro-3-picoline (1.0 equiv) and the desired aldehyde (1.0 equiv).

  • Solvent and Base Addition: Anhydrous diisopropyl ether (iPr₂O) is added, followed by a solution of KN(SiMe₃)₂ (3.0 equiv) in toluene.

  • Reaction: The vial is sealed and the mixture is heated at 110 °C for 12 hours.

  • Workup: The reaction is cooled to room temperature and quenched by the addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield the 7-azaindole.

Critique:

  • Advantages: Completely transition-metal-free, avoiding cost and contamination issues. Utilizes simple, readily available starting materials. Offers novel, counterion-controlled chemoselectivity.[1][17]

  • Disadvantages: Requires a strong, air-sensitive base and anhydrous conditions. The substrate scope may be more limited compared to the Rh(III)-catalyzed method.

Section 3: Comparative Analysis and Workflow Visualization

To provide a clear, objective comparison, the key performance indicators for each synthetic strategy are summarized below.

Data Presentation: Benchmarking of Synthetic Routes
Metric Fischer Synthesis Madelung Synthesis Rh(III) C-H Activation Alkali-Amide Domino
Typical Yields Low to Moderate (Variable)Low to ModerateGood to Excellent (up to 74%+)[2]Good (up to 56%+)[1]
Reaction Temp. High (160-180 °C)[9]Very High (200-400 °C)[11]Moderate (90 °C)[2]High (110 °C)[1]
Substrate Scope LimitedVery LimitedBroad[2][3]Moderate
FG Tolerance Poor (Acid-labile groups)Very Poor (Heat/Base sensitive)Excellent[2][3]Moderate (Base sensitive)
Key Reagents PPA, Strong AcidsStrong Alkoxide BasesRh(III) Catalyst, Ag(I) OxidantStrong Amide Base (KHMDS)
Advantages Simple reagentsAtom economicalHigh efficiency & scopeTransition-Metal-Free
Limitations Harsh conditions, low yields[4]Extreme conditions[13]Catalyst cost, metal tracesStrong base, anhydrous
Experimental Workflow Visualization

The logical flow of classical versus modern synthetic approaches can be visualized to highlight the gains in efficiency and elegance.

G cluster_0 Classical Workflow: Fischer Synthesis cluster_1 Modern Workflow: C-H Activation Ketone Ketone/ Aldehyde Hydrazone Pyridylhydrazone Intermediate Ketone->Hydrazone Hydrazine 2-Pyridyl Hydrazine Hydrazine->Hydrazone PPA High Temp (PPA, >160°C) Hydrazone->PPA Product1 7-Azaindole (Crude) PPA->Product1 Purify1 Purification Product1->Purify1 AminoPy Aminopyridine Catalyst Rh(III) / Ag(I) Catalyst System (90°C) AminoPy->Catalyst Alkyne Alkyne Alkyne->Catalyst Product2 7-Azaindole (Crude) Catalyst->Product2 Purify2 Purification Product2->Purify2

References

Comparative Docking Analysis of 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine Derivatives in Kinase Active Sites: A Guide for Rational Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibitor Discovery

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as pivotal targets in contemporary drug discovery, particularly in oncology. The dysregulation of kinase activity is a hallmark of many cancers, driving aberrant cell proliferation, survival, and metastasis. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern cancer therapy. Within the vast chemical space of potential inhibitors, the 1H-pyrrolo[2,3-b]pyridine core has been identified as a "privileged scaffold."[1] This structural motif, a bioisostere of purine, is a key component in several FDA-approved drugs, highlighting its therapeutic relevance.[1]

The 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine derivative serves as a versatile synthetic intermediate, with the bromine atom at the 3-position providing a reactive handle for the introduction of diverse functionalities through cross-coupling reactions.[1] This allows for the systematic exploration of structure-activity relationships (SAR) to optimize inhibitor potency and selectivity. This guide presents a comparative in silico analysis of a focused library of this compound derivatives against the active sites of three clinically relevant kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Mesenchymal-Epithelial Transition factor (c-Met). Through detailed molecular docking studies, we will elucidate the key structural determinants for potent and selective kinase inhibition, providing a framework for the rational design of next-generation therapeutics.

Methodology: A Step-by-Step Guide to Comparative Docking

To ensure scientific rigor and reproducibility, a standardized molecular docking protocol was employed for all ligand-protein systems. The following workflow outlines the key steps, from ligand and protein preparation to the analysis of binding interactions.

Experimental Workflow

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Protein Structure Acquisition (PDB) PDB_Prep Protein Preparation (Protonation, Chain Selection) PDB->PDB_Prep Ligand Ligand Library Design Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Ligand->Ligand_Prep Grid Grid Box Generation (Active Site Definition) PDB_Prep->Grid Dock Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Dock Grid->Dock Scoring Binding Affinity Estimation (kcal/mol) Dock->Scoring Pose Pose Visualization & Interaction Analysis Scoring->Pose SAR Structure-Activity Relationship (SAR) Analysis Pose->SAR

Caption: A generalized workflow for comparative molecular docking studies.

1. Protein Preparation:

  • Crystal structures of EGFR (PDB ID: 1M17), VEGFR2 (PDB ID: 4ASD), and c-Met (PDB ID: 2WGJ) were obtained from the Protein Data Bank.

  • Water molecules and co-crystallized ligands were removed.

  • Polar hydrogens were added, and Kollman charges were assigned to the protein structures using AutoDock Tools.

2. Ligand Preparation:

  • A virtual library of this compound derivatives was generated, introducing various substituents at the 3-position (Table 1).

  • 2D structures were converted to 3D, and energy minimization was performed using the MMFF94 force field.

  • Gasteiger charges were computed for each ligand.

3. Molecular Docking:

  • A grid box was defined to encompass the ATP-binding site of each kinase.

  • Molecular docking was performed using AutoDock Vina, which employs a Lamarckian genetic algorithm for ligand conformational searching.[2]

  • For each ligand, the top-ranked binding pose based on the scoring function was selected for further analysis.

4. Analysis of Docking Results:

  • The binding affinity (in kcal/mol) of each ligand was recorded.

  • The binding poses were visualized, and key interactions (hydrogen bonds, hydrophobic interactions, etc.) with active site residues were identified.

Results: Comparative Binding Analysis

The docking studies revealed distinct binding affinities and interaction patterns for the designed derivatives across the three kinase active sites. The results are summarized in Table 1.

Table 1: Docking Scores of this compound Derivatives against EGFR, VEGFR2, and c-Met

Compound IDR-Group (at 3-position)EGFR (kcal/mol)VEGFR2 (kcal/mol)c-Met (kcal/mol)
Parent -Br-6.8-7.1-7.5
Deriv-1 -Phenyl-7.5-8.0-8.4
Deriv-2 -4-Fluorophenyl-7.8-8.3-8.8
Deriv-3 -4-Hydroxyphenyl-8.2-8.7-9.1
Deriv-4 -3,4-Dimethoxyphenyl-8.5-9.0-9.5

Discussion: Unraveling Structure-Activity Relationships

The computational results provide valuable insights into the SAR of the this compound scaffold.

Core Scaffold Interactions

The 1H-pyrrolo[2,3-b]pyridine core consistently oriented itself within the ATP-binding pocket, forming a crucial hydrogen bond between the N1-H of the pyrrole ring and the backbone carbonyl of a hinge region residue. This interaction mimics the binding of the adenine moiety of ATP and is a hallmark of many type I kinase inhibitors. The 4-methoxy group generally occupied a hydrophobic pocket, contributing favorably to the overall binding affinity.

Impact of 3-Position Substituents

The nature of the substituent at the 3-position significantly influenced both the binding affinity and the selectivity profile of the derivatives.

  • Aromatic Substitutions: The introduction of an aromatic ring at the 3-position, replacing the bromine, led to a general increase in binding affinity across all three kinases. This is likely due to favorable hydrophobic and π-stacking interactions with residues in the active site.

  • Electron-Withdrawing and -Donating Groups: The presence of a fluorine atom (Deriv-2) or hydroxyl group (Deriv-3) on the phenyl ring further enhanced the binding affinity. The fluorine atom can participate in favorable halogen bonding, while the hydroxyl group can act as both a hydrogen bond donor and acceptor, forming additional interactions with the protein.

  • Extended Hydrophobic Interactions: The 3,4-dimethoxyphenyl substituent (Deriv-4) exhibited the highest binding affinity for all three kinases. The additional methoxy group likely engages in further hydrophobic interactions within a deeper pocket of the active site, a strategy often employed in the design of potent kinase inhibitors.

Observed Selectivity

While all derivatives showed activity against the three kinases, a trend towards higher affinity for c-Met was observed, followed by VEGFR2 and then EGFR. This suggests that the active site of c-Met in this particular conformation may present a more favorable environment for this scaffold. For instance, docking and QSAR studies on similar pyrrolo[2,3-b]pyridine derivatives have highlighted the importance of hydrophobic contours for c-Met inhibitory activity.[3][4]

Key Binding Interactions

G cluster_ligand Inhibitor cluster_kinase Kinase Active Site Pyrrolo Pyrrolo[2,3-b]pyridine Core Hinge Hinge Region (H-Bond Acceptor) Pyrrolo->Hinge H-Bond (Key Interaction) Methoxy 4-Methoxy Group Hydrophobic_1 Hydrophobic Pocket 1 Methoxy->Hydrophobic_1 Hydrophobic Interaction R_group 3-Position Substituent (R) Hydrophobic_2 Hydrophobic Pocket 2 (Deeper) R_group->Hydrophobic_2 Hydrophobic/π-Stacking Gatekeeper Gatekeeper Residue R_group->Gatekeeper Potential Steric Clash/Favorable Interaction

Caption: A schematic representation of the key interactions between the inhibitor scaffold and the kinase active site.

Conclusion and Future Directions

This comparative docking study demonstrates the utility of the this compound scaffold as a promising starting point for the design of potent kinase inhibitors. The 3-position offers a readily modifiable site for tuning the potency and selectivity of these compounds. Our in silico analysis suggests that the introduction of substituted aryl groups at this position can significantly enhance binding affinity through increased hydrophobic and hydrogen bonding interactions.

Future work should focus on the synthesis and in vitro biological evaluation of these designed derivatives to validate the computational predictions. Further optimization of the 3-position substituent, guided by the structural insights gained from this study, could lead to the development of highly potent and selective inhibitors for specific kinase targets. Moreover, exploring modifications at other positions of the pyrrolo[2,3-b]pyridine core could further refine the pharmacological profile of this promising class of compounds.

References

Safety Operating Guide

Navigating the Disposal of 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine is pivotal. While its unique pyrrolo-pyridine framework makes it a valuable building block in medicinal chemistry, this potential is matched by the critical responsibility of ensuring its safe handling and disposal.[1][2] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards to ensure the protection of both laboratory personnel and the environment.

I. Immediate Pre-Disposal Actions: The First Line of Defense

Proper disposal begins long before the waste container is full. It starts with a robust Chemical Hygiene Plan (CHP), a mandate under the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[5][6][7][8] Your institution's CHP is the foundational document governing the safe handling of all hazardous chemicals, including their disposal.

Core Principles of Your Laboratory's Chemical Hygiene Plan:

Requirement Description Regulatory Basis
Designated Chemical Hygiene Officer An individual identified by the employer who is qualified to provide technical guidance in the development and implementation of the CHP.[6][7] 29 CFR 1910.1450
Standard Operating Procedures (SOPs) Written procedures for the safe handling, storage, and disposal of hazardous chemicals specific to your laboratory's operations. 29 CFR 1910.1450
Personal Protective Equipment (PPE) Criteria for the selection and use of PPE, including gloves, eye protection, and lab coats, to minimize exposure.[6] 29 CFR 1910.132
Engineering Controls Proper functioning and use of equipment like chemical fume hoods to reduce airborne exposure.[6][7] 29 CFR 1910.1450

| Employee Training | Documented training on the hazards of chemicals in the work area and the specifics of the CHP.[6] | 29 CFR 1910.1450 |

II. Waste Characterization and Segregation: A Decision-Making Workflow

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9][10][11] A critical first step is to determine if your waste stream containing this compound is classified as hazardous. Given its likely toxic properties, it is prudent to manage it as such.

This decision-making process can be visualized as follows:

WasteDisposalWorkflow cluster_pre Pre-Disposal Assessment cluster_main Disposal Pathway Start Waste Generation (e.g., reaction quench, contaminated materials) Assess Assess Hazards (Consult SDS of compound/analogues) Start->Assess Characterize Characterize Waste (Assume RCRA Hazardous - Toxicity) Assess->Characterize Segregate Segregate Waste (Halogenated Organic Waste) Characterize->Segregate Containerize Select Proper Container (Chemically compatible, sealed) Segregate->Containerize Label Label Container ('Hazardous Waste', constituents) Containerize->Label Store Store in SAA (At/near point of generation) Label->Store Pickup Arrange for EHS Pickup Store->Pickup

References

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Feasible Synthetic Routes

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3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.